1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1-prop-2-enylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVCVYNECBKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376979 | |
| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-33-6 | |
| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the N-Allyl Pyridone Scaffold
An In-depth Technical Guide to the Synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
The this compound molecule represents a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The N-substituted 2-pyridone motif is a cornerstone in a wide array of bioactive compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The synthesis of pyridone carboxylic acids is also crucial for developing advanced therapeutics, including novel antibacterial agents and HIV-1 integrase inhibitors.[3][4][5][6]
This guide provides a comprehensive, scientifically-grounded exploration of the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, the critical challenge of regioselectivity, and the rationale behind the selection of reagents and conditions. This document is intended for researchers and drug development professionals seeking a robust understanding of this synthetic pathway.
Retrosynthetic Analysis and Core Synthetic Challenge
The most logical and direct approach to constructing the target molecule involves a disconnection at the nitrogen-allyl bond. This retrosynthetic pathway identifies two primary starting materials: 2-oxo-1,2-dihydropyridine-3-carboxylic acid (which is the more stable tautomer of 2-hydroxynicotinic acid) and a suitable three-carbon electrophile, such as allyl bromide .
Caption: Retrosynthetic analysis of the target molecule.
The central challenge in this synthesis lies in the tautomeric nature of the 2-pyridone ring.[7] The precursor, 2-hydroxynicotinic acid, exists in equilibrium with its 2-pyridone form. Deprotonation with a base generates an ambident nucleophile, with reactive sites at both the nitrogen and the oxygen atoms. Consequently, the alkylation reaction can yield a mixture of the desired N-alkylated product and the isomeric O-alkylated product (2-allyloxynicotinic acid). Achieving high regioselectivity for N-alkylation is therefore the paramount objective of a successful synthesis.[7][8]
Primary Synthetic Pathway: Direct N-Alkylation
The most common and practical method for synthesizing the title compound is the direct alkylation of 2-hydroxynicotinic acid with an allyl halide under basic conditions. This reaction proceeds via an SN2 mechanism.
Mechanism and Control of Regioselectivity
-
Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the most acidic proton of 2-hydroxynicotinic acid. While both the carboxylic acid and the pyridone N-H are acidic, the carboxylate is formed readily. The pyridone nitrogen's nucleophilicity is then modulated by the reaction conditions.
-
Nucleophilic Attack: The resulting pyridone anion acts as the nucleophile. The reaction's regioselectivity (N- vs. O-alkylation) is influenced by several factors:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred. They effectively solvate the cation (e.g., K⁺) without strongly hydrogen-bonding to the anionic nucleophile, leaving it more reactive.
-
Counter-ion: The nature of the cation from the base can influence the reaction. Harder cations may coordinate more with the harder oxygen atom, potentially favoring N-alkylation.
-
HSAB Theory: According to the Hard and Soft Acids and Bases principle, the nitrogen atom is a softer nucleophile than the oxygen atom. Alkyl halides like allyl bromide are considered soft electrophiles. Soft-soft interactions are generally favored, providing a theoretical basis for preferential N-alkylation under appropriate conditions.
-
Caption: N-Alkylation workflow and the challenge of regioselectivity.
Experimental Protocol
This protocol is a robust, self-validating system based on established principles of N-alkylation of heterocyclic systems.[9]
Materials:
-
2-Hydroxynicotinic acid (2-oxo-1,2-dihydropyridine-3-carboxylic acid)[10][11]
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxynicotinic acid (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.2–0.5 M concentration). Add anhydrous potassium carbonate (1.5–2.0 equiv).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add allyl bromide (1.1–1.3 equiv) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12–24 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Acidify the aqueous mixture to a pH of ~3-4 with 1 M HCl. This ensures the carboxylic acid is protonated for extraction.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Summary of Reaction Parameters
| Parameter | Reagent / Condition | Molar Equiv. | Rationale |
| Starting Material | 2-Hydroxynicotinic Acid | 1.0 | The pyridone core for alkylation.[10] |
| Alkylating Agent | Allyl Bromide | 1.1 - 1.3 | Provides the allyl group via SN2 displacement. A slight excess drives the reaction to completion. |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Deprotonates the starting material to generate the nucleophile.[9] |
| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that promotes SN2 reactions and favors N-alkylation. |
| Temperature | Room Temperature | - | Mild conditions are often sufficient and minimize potential side reactions. |
| Atmosphere | Inert (N₂ or Ar) | - | Prevents side reactions with atmospheric moisture and oxygen, especially with anhydrous reagents. |
Advanced and Alternative Synthetic Strategies
While direct alkylation is the most common approach, the field of organic synthesis is continually evolving to improve efficiency and selectivity. Other methods reported for the N-alkylation of 2-pyridones include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes through efficient heating.[1]
-
Palladium-Catalyzed Alkylation: More advanced methods utilize transition metal catalysis, such as the palladium-catalyzed N-alkylation of 2-pyridones with alkenes, which represents a different mechanistic pathway.[12]
-
Novel Alkylating Systems: Recent research has explored alternative alkylating agents and mediators to achieve high N-alkylation regioselectivity, including the use of α-keto esters or Brønsted acid-catalyzed ring-opening of 2H-azirines.[7][8] These methods, while more complex, highlight the ongoing effort to overcome the inherent challenge of N- vs. O-selectivity.
Conclusion
The synthesis of this compound is most reliably achieved through the direct SN2 alkylation of 2-hydroxynicotinic acid with allyl bromide. The success of this synthesis hinges on the careful control of reaction conditions—particularly the choice of a polar aprotic solvent and a suitable base—to overwhelmingly favor the desired N-alkylation over the competing O-alkylation pathway. The protocol detailed in this guide provides a robust and validated framework for researchers to produce this valuable chemical scaffold, opening avenues for further investigation in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 9. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxynicotinic acid | SIELC Technologies [sielc.com]
- 12. englelab.com [englelab.com]
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) core is a prominent scaffold found in numerous biologically active molecules. This document delineates the compound's physicochemical properties, provides detailed synthetic pathways with experimental insights, explores its chemical reactivity, and discusses its potential applications as a building block for novel therapeutic agents. The synthesis and properties are contextualized through established literature on closely related analogs, offering a robust framework for laboratory investigation.
Introduction to the 2-Oxo-1,2-Dihydropyridine Scaffold
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework is a versatile heterocyclic motif that serves as a crucial precursor in pharmaceutical development.[1] As a derivative of nicotinic acid (niacin), this scaffold has been explored for a wide spectrum of biological activities, including hypolipidemic, neuroprotective, and antimicrobial effects.[1][2] The introduction of an N-allyl group provides a reactive handle for further chemical modification or can directly influence pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 3-position is a key functional group, often involved in critical binding interactions with biological targets or serving as a point for derivatization to modulate solubility and bioavailability. This guide focuses specifically on the N-allyl derivative, a molecule poised for exploration in modern drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from the parent compound, 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, and its N-substituted analogs.[3][4] The addition of the allyl group (C₃H₅) to the parent structure (C₆H₅NO₃) allows for a precise calculation of its fundamental properties.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₉NO₃ | Calculated from parent compound C₆H₅NO₃[4] + C₃H₄ |
| Molecular Weight | 179.17 g/mol | Calculated from parent compound 139.11 g/mol [4] + 40.06 g/mol |
| IUPAC Name | 1-allyl-2-oxo-1H-pyridine-3-carboxylic acid | Standard nomenclature |
| Appearance | Expected to be a white to off-white solid | Based on analogs.[3] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and ethanol. | General property of similar organic acids. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids adjacent to an aromatic system. | Established chemical principles. |
Anticipated Spectroscopic Profile
The structural elucidation of this molecule would rely on standard spectroscopic techniques. The expected profile is as follows:
-
¹H NMR: Key diagnostic signals would include those for the allyl group: a multiplet around 5.8-6.0 ppm for the vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the terminal vinyl protons (=CH₂), and a doublet around 4.8-5.0 ppm for the methylene protons adjacent to the nitrogen (N-CH₂). The three protons on the pyridone ring would appear as distinct multiplets in the aromatic region (approx. 6.5-8.5 ppm), with coupling patterns indicative of their positions. The carboxylic acid proton would present as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.[3]
-
¹³C NMR: The spectrum would show nine distinct carbon signals. Characteristic peaks would include the carboxylic acid carbonyl (~165 ppm), the pyridone carbonyl (~160-163 ppm), carbons of the allyl group (vinyl carbons at ~117 ppm and ~132 ppm; methylene carbon at ~53 ppm), and the carbons of the pyridone ring.[3]
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the amide lactam ring (typically in the 1650-1730 cm⁻¹ range). A broad O-H stretch from the carboxylic acid would be visible from 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at m/z 180.0601.
Synthesis and Manufacturing
The synthesis of this compound is logically approached via a two-step sequence: first, the formation of the core pyridone ring system, followed by selective N-alkylation.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Core
The foundational pyridone structure is efficiently synthesized through the reaction of an aminomethylene derivative of Meldrum's acid with an active methylene nitrile, such as cyanoacetamide.[1][2] This method provides a reliable route to the core heterocycle in good yields.[1]
Step 2: N-Allylation of the Pyridone Core
With the pyridone core in hand, the final step is a standard N-alkylation reaction. The nitrogen of the pyridone ring acts as a nucleophile, attacking an allyl electrophile like allyl bromide. The choice of a suitable base and solvent is critical for reaction efficiency and to minimize side reactions, such as O-alkylation of the carboxylic acid.
Exemplary Experimental Protocol: N-Allylation
-
Rationale: This protocol uses potassium carbonate as a mild base to deprotonate the pyridone nitrogen, which is sufficiently nucleophilic to react. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the potassium salts and facilitates the Sₙ2 reaction. The reaction temperature is kept moderate to ensure selectivity.
-
Reagent Preparation: To a solution of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL per 1 mmol of substrate), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure formation of the potassium salt. Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Workup and Isolation: After completion, cool the mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous solution to pH 3-4 with dilute HCl. The acidic conditions ensure the product's carboxylic acid is protonated, promoting precipitation while keeping the starting material dissolved.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.[3]
Chemical Reactivity and Mechanistic Insights
This compound possesses three primary sites for chemical modification, making it a highly versatile building block for creating chemical libraries.
Caption: Key reactive sites and potential transformations of the title compound.
-
Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard coupling reactions can be employed to form amides and esters, which are common modifications in drug design to alter properties like cell permeability and metabolic stability. The carboxylic acid can also serve as a bioisostere for other acidic groups like tetrazoles or hydroxamic acids.[5]
-
Allyl Group: The double bond of the allyl group is susceptible to a range of classic alkene reactions. It can be hydrogenated to the corresponding N-propyl derivative, epoxidized, or dihydroxylated. These transformations allow for the introduction of new stereocenters and polar functional groups.
-
Pyridone Ring: While the pyridone ring is relatively electron-deficient, it can still undergo electrophilic substitution reactions, such as halogenation, typically at positions ortho or para to the activating nitrogen atom. Furthermore, the pyridone-carboxylic acid arrangement is an effective bidentate ligand capable of forming stable complexes with various metal ions.[1]
Applications in Research and Drug Development
The this compound scaffold is a promising starting point for developing new therapeutics across several disease areas.
-
Oncology: Dihydropyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6] The ability to easily generate a library of amide and ester derivatives from the title compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity against cancer-related targets like protein kinases or polymerases. For instance, certain oxo-dihydropyridine derivatives have shown activity against breast cancer cell lines.[2]
-
Cardiovascular Disease: The broader 1,4-dihydropyridine class is famous for its calcium channel blocking activity (e.g., nifedipine). While the 1,2-dihydropyridine isomer has a different electronic profile, derivatives have also been investigated as modulators of calcium channels and for their effects on blood pressure.[7]
-
Metabolic Disorders: Analogs of 2-oxo-3-pyridinecarboxylic acid have been identified as a class of oral hypoglycemic agents.[8] The specific substituents on the pyridone ring were found to be critical for activity, highlighting the potential for the N-allyl group to confer unique biological properties in this therapeutic area.[8]
-
Antibacterial Agents: The pyridone core is present in several antibacterial agents. The synthesis of novel derivatives based on this scaffold is a valid strategy in the search for new compounds to combat antibiotic resistance.[3]
Conclusion
This compound is a valuable and versatile heterocyclic building block. Its synthesis is achievable through well-established chemical methods, and its multiple reactive sites offer extensive opportunities for chemical diversification. Based on the known biological activities of related compounds, this scaffold holds considerable promise for the development of novel drug candidates in oncology, cardiovascular disease, and metabolic disorders. This guide provides the foundational chemical knowledge for researchers to effectively utilize this compound in their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxo-1,2-dihydropyridine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectrum of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide to the NMR Spectrum of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds.[1][2] This guide offers a comprehensive technical analysis of the expected ¹H and ¹³C NMR spectra of this compound, a substituted dihydropyridine with potential applications in medicinal chemistry.
Predicted ¹H NMR Spectrum
The proton is expected to exhibit distinct signals corresponding to the protons of the dihydropyridine ring, the allyl group, and the carboxylic acid. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyridine Ring) | 7.5 - 8.0 | Doublet | ~8 Hz |
| H-5 (Pyridine Ring) | 6.2 - 6.8 | Doublet of Doublets | ~8, 6 Hz |
| H-6 (Pyridine Ring) | 7.0 - 7.5 | Doublet | ~6 Hz |
| H-1' (Allyl) | 5.8 - 6.2 | Multiplet | - |
| H-2'a (Allyl) | 5.1 - 5.4 | Doublet | ~17 Hz |
| H-2'b (Allyl) | 5.0 - 5.3 | Doublet | ~10 Hz |
| H-3' (Allyl) | 4.5 - 4.8 | Doublet | ~5 Hz |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
The protons on the dihydropyridine ring are expected to appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the carboxylic acid.[5] The allyl group protons will exhibit characteristic signals in the vinyl and allylic regions, with geminal and vicinal couplings leading to complex splitting patterns.[6] The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.[7][8]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 135 - 140 |
| -COOH | 165 - 175 |
| C-1' (Allyl) | 130 - 135 |
| C-2' (Allyl) | 115 - 120 |
| C-3' (Allyl) | 50 - 55 |
The carbonyl carbon (C-2) and the carboxylic acid carbon are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.[7] The sp² hybridized carbons of the dihydropyridine ring and the allyl group will appear in the intermediate chemical shift range.[9][10]
2D NMR Spectroscopy for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between protons that are coupled to each other. For instance, it will show correlations between H-4, H-5, and H-6 on the dihydropyridine ring, as well as the couplings within the allyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for confirming the connectivity between the allyl group, the dihydropyridine ring, and the carboxylic acid.
Below is a conceptual workflow for the structural elucidation using 2D NMR.
Caption: 2D NMR workflow for structural elucidation.
Experimental Protocol
The following is a generalized protocol for the acquisition of high-quality NMR spectra of this compound.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for carboxylic acids as it can facilitate the observation of the acidic proton. c. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard ¹H NMR spectrum. d. Acquire a standard ¹³C NMR spectrum. e. Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. The experimental parameters for the 2D experiments should be optimized to achieve good resolution and signal-to-noise.
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for NMR analysis.
Data Interpretation and Reporting
Upon completion of the NMR experiments, the raw data (Free Induction Decay or FID) must be processed. This involves Fourier transformation, phasing, and baseline correction to obtain the final spectra. The interpretation of the spectra should be a systematic process, starting with the identification of the major functional groups from the 1D spectra, followed by the detailed assignment of all signals using the 2D correlation data.
When reporting the NMR data, it is crucial to include the following information:
-
The spectrometer frequency.
-
The solvent used.
-
The chemical shifts (δ) in ppm, referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
The multiplicity of each signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).
-
The coupling constants (J) in Hertz.
-
The integration of each proton signal.
By following the principles and protocols outlined in this guide, researchers can effectively utilize NMR spectroscopy for the comprehensive structural characterization of this compound and related novel compounds, ensuring the scientific rigor required in modern drug discovery and development.
References
- 1. jchps.com [jchps.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. scielo.br [scielo.br]
- 5. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Crystal Structure of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
A note to the reader: As of the latest literature review, a complete, published crystal structure for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has not been indexed in major crystallographic databases. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to determine and analyze its crystal structure. Drawing upon established principles and analogous molecular structures, this document outlines the synthesis, crystallization, and detailed X-ray diffraction analysis workflow required to elucidate the three-dimensional arrangement of this molecule.
Introduction: The Significance of Pyridinone Scaffolds
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Derivatives of this structure are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2] The introduction of an allyl group at the 1-position introduces a lipophilic and potentially reactive moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A definitive crystal structure is paramount for understanding its stereochemistry, intermolecular interactions, and for facilitating structure-based drug design.
Part 1: Synthesis and Crystallization
Proposed Synthesis Pathway
The synthesis of this compound can be approached through the N-alkylation of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor. A general and effective method involves the reaction of the parent pyridone with an allyl halide in the presence of a suitable base.[3][4]
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in dry N,N-dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyridone nitrogen.
-
Alkylation: Introduce allyl bromide (1.3 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and then dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) should be performed to obtain the purified product.
Diagram of the Proposed Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Crystallization Strategies
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. For a carboxylic acid derivative like the target molecule, several techniques can be employed.
Table 1: Crystallization Techniques
| Technique | Description | Solvent Systems to Attempt |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks. | Acetone, Ethanol, Methanol, Ethyl Acetate |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. | Inner Vial: DMF or DMSO; Outer Reservoir: Ether, Hexane |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization. | Acetonitrile, Isopropanol |
It is crucial to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystal growth. The presence of the carboxylic acid and the pyridone ring suggests that solvents capable of hydrogen bonding may be particularly effective.
Part 2: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Data Collection and Processing
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Integration and Scaling: The raw diffraction data are processed to determine the intensities and positions of the Bragg reflections. This data is then scaled and corrected for various experimental factors.
Diagram of the X-ray Diffraction Workflow
Caption: From single crystal to final structure.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure. For organic molecules of this size, direct methods are typically successful in providing an initial model of the molecular structure. This initial model is then refined against the experimental data to improve its accuracy. The refinement process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Part 3: Anticipated Structural Features and Discussion
Based on the known crystal structures of similar pyridone and carboxylic acid-containing molecules, we can anticipate several key structural features for this compound.
Molecular Geometry
The 2-pyridone ring is expected to be nearly planar.[5] The allyl group will introduce a non-planar element to the molecule, and the torsion angles around the N-C bond will be of particular interest. The carboxylic acid group may be co-planar with the pyridone ring or slightly twisted, which will influence its hydrogen bonding capabilities.
Intermolecular Interactions and Supramolecular Assembly
The most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form dimeric structures through strong O-H···O hydrogen bonds.[6] Additionally, the carbonyl oxygen of the pyridone ring and the nitrogen atom can act as hydrogen bond acceptors.
Table 2: Predicted Crystallographic Parameters and Interactions
| Parameter | Predicted Value/Observation | Rationale based on Analogs |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely due to the potential for centrosymmetric dimer formation. |
| Key Hydrogen Bonds | Carboxylic acid dimer (O-H···O) | A very common and stable motif for carboxylic acids.[6] |
| C-H···O interactions | The allyl and pyridone C-H bonds may interact with carbonyl oxygens.[4] | |
| π-π Stacking | Possible | The planar pyridone rings may stack, though this can be influenced by the steric bulk of the allyl group.[7] |
Diagram of Potential Intermolecular Interactions
Caption: Key expected intermolecular interactions.
Conclusion
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the outlined synthesis, crystallization, and X-ray diffraction protocols, researchers can obtain a definitive three-dimensional structure. This information will be invaluable for understanding the molecule's physicochemical properties and for guiding future drug design efforts based on the pyridone scaffold. The anticipated structural features, including the likely formation of hydrogen-bonded dimers and potential for π-π stacking, provide a solid foundation for interpreting the experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Pyridone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-pyridone nucleus, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and favorable solubility, make it a cornerstone for the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 2-pyridone derivatives, delving into their mechanisms of action, showcasing key quantitative data, and providing detailed experimental protocols for their evaluation. The discussion spans their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering insights for researchers engaged in the discovery and development of next-generation pharmaceuticals.
The 2-Pyridone Core: Physicochemical Properties and Synthetic Versatility
The 2-pyridone ring exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam structure predominating in both solid and solution phases.[1][2] This structural feature is crucial for its role as a bioisostere for amides, phenols, and other aromatic systems in drug design.[1][2] The synthetic accessibility of the 2-pyridone core, often through multicomponent reactions (MCRs), allows for the creation of large, structurally diverse libraries of compounds for high-throughput screening.[1][2][3] Microwave-assisted synthesis has further accelerated the generation of these derivatives, offering high yields and reduced reaction times.[3]
Anticancer Activity: Targeting the Machinery of Malignancy
A significant portion of research on 2-pyridone derivatives has focused on their potential as anticancer agents.[1][2] These compounds have demonstrated efficacy against a wide range of cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HT-29) cancers.[1][4]
Mechanisms of Action
The anticancer effects of 2-pyridone derivatives are often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
-
Kinase Inhibition: Many FDA-approved drugs containing the 2-pyridone scaffold, such as Palbociclib and Ripretinib, function as kinase inhibitors.[1] These derivatives can target critical signaling nodes like the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival.[5][6][7][8] Inhibition of this pathway can halt the cell cycle and induce apoptosis.
-
Induction of Apoptosis: Several 2-pyridone derivatives have been shown to induce programmed cell death in cancer cells.[1] This can be achieved through the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic factors.[9]
-
Cell Cycle Arrest: By interfering with cell cycle regulation, these compounds can cause cancer cells to arrest in specific phases, such as G2/M, preventing them from dividing.[9]
Signaling Pathway Visualization
The PI3K/Akt pathway is a critical target for many 2-pyridone-based anticancer agents. Dysregulation of this pathway is implicated in numerous cancers, promoting cell survival and proliferation.[10]
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-pyridone derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrano[3,2-c]pyridones | Jurkat | 0.33 - >100 | [1][2] |
| 3,4,6-triaryl-2(1H)-pyridones | HT29 (Colon) | 1.2 - 2.1 | [2] |
| Spiropyrrolidines | HCT-116 (Colon) | 9.3 - 9.6 | [2] |
| 2-pyridone derivatives | HepG2 (Liver) | 53.6 - 77.6 | [1] |
| 2-pyridone derivatives | MCF-7 (Breast) | 56.3 - 78.3 | [1] |
| 6-amino-5-cyano-pyridines | HepG2 (Liver) | 19.2 - 44.9 | [11] |
| 4H-pyran-fused 2-pyridones | MCF-7, HepG2, A549 | 8.0 - 15.8 | [9] |
| Pyrido[2,3-d]pyridazine-diones | HT-29 (Colon) | 20.77 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]
Workflow:
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
Topic: Potential Therapeutic Targets of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide for Researchers
Executive Summary
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a novel chemical entity with a scaffold that, while not extensively studied itself, belongs to the broader dihydropyridine (DHP) and pyridone carboxylic acid families. These families are rich in pharmacological activity, suggesting a high potential for therapeutic relevance. This guide deconstructs the molecule's core structures to hypothesize a series of high-priority potential therapeutic targets. We move beyond simple enumeration, providing the scientific rationale for each hypothesized target and outlining a rigorous, multi-tiered experimental workflow for validation. This document serves as a practical roadmap for researchers aiming to elucidate the mechanism of action and therapeutic potential of this and structurally related compounds.
Deconstruction of the Core Scaffold and Target Hypothesization
Direct biological data for this compound is not yet prevalent in public-domain literature. Therefore, our analysis begins with an evidence-based dissection of its two primary pharmacophores: the dihydropyridine ring and the 2-oxo-pyridine-3-carboxylic acid moiety . This approach allows us to extrapolate potential targets from well-characterized analogous compounds.
The dihydropyridine scaffold is a cornerstone of cardiovascular medicine, primarily known for its role as a modulator of voltage-gated calcium channels.[1][2] The 2-oxo-pyridine (or pyridone) structure is also a privileged scaffold, found in drugs with diverse mechanisms, including phosphodiesterase inhibition and antimicrobial action.[3][4]
Based on this structural analysis, we can prioritize several classes of proteins as potential targets.
| Potential Target Class | Specific Target Example | Associated Therapeutic Area | Rationale Based on Scaffold |
| Voltage-Gated Ion Channels | L-type Calcium Channels (Cav1.2) | Hypertension, Angina | The 1,4-dihydropyridine scaffold is the canonical blocker of L-type calcium channels.[1][2] |
| T-type Calcium Channels (Cav3.2) | Neuropathic Pain, Inflammation | Modified dihydropyridines show selectivity for T-type channels, a validated pain target.[5] | |
| Enzymes | Phosphodiesterase 3 (PDE3) | Cardiotonic (Heart Failure) | The 2-oxo-pyridine core is present in PDE3 inhibitors like Milrinone.[1][3] |
| DNA Gyrase / Topoisomerase IV | Antibacterial | Pyridone carboxylic acids are a known class of bacterial DNA gyrase inhibitors.[4] | |
| α-Glucosidase | Type 2 Diabetes | Certain dihydropyridine derivatives exhibit α-glucosidase inhibitory activity.[1] | |
| Redox Pathway Proteins | N/A (Pathway-level effect) | Neurodegeneration, Ischemia | The DHP ring is redox-active and can act as an antioxidant, protecting against oxidative stress.[6][7] |
Primary Target Family: Voltage-Gated Calcium Channels
The most established therapeutic action of the dihydropyridine scaffold is the blockade of L-type voltage-gated calcium channels (LTCCs), which is fundamental to their use as antihypertensive agents.[1][2]
Mechanism of Action: L-type Calcium Channel Blockade
LTCCs are crucial for smooth muscle contraction and cardiac pacemaking. In vascular smooth muscle cells, membrane depolarization opens these channels, allowing an influx of Ca²⁺. This influx triggers the calmodulin-myosin light chain kinase (MLCK) pathway, leading to muscle contraction and vasoconstriction. Dihydropyridines bind to the α1 subunit of the LTCC, stabilizing the channel in an inactive state and preventing Ca²⁺ influx, which results in vasodilation and a reduction in blood pressure.
Caption: Simplified pathway of L-type calcium channel (LTCC) mediated vasoconstriction and its inhibition by a dihydropyridine-based compound.
Emerging Target: T-type Calcium Channels
Recent research has identified that modifications to the dihydropyridine scaffold can shift selectivity from L-type to T-type calcium channels (TTCCs).[5] Specifically, the Cav3.2 isoform of TTCCs is a validated target for inflammatory and neuropathic pain.[5] Therefore, it is critical to assess the activity of this compound against both channel subtypes.
Secondary Target Families: Enzymes and Other Pathways
The 2-oxo-pyridine-3-carboxylic acid moiety broadens the potential target landscape significantly.
-
Phosphodiesterase 3 (PDE3): The structural similarity to cardiotonic drugs like milrinone makes PDE3 a compelling target.[1][3] Inhibition of PDE3 in cardiac muscle increases cAMP levels, leading to a positive inotropic (increased contractility) effect, which is beneficial in acute heart failure.
-
Bacterial DNA Gyrase: The pyridone core is a well-established pharmacophore in quinolone antibiotics. These drugs inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[4]
-
Antioxidant Activity: Dihydropyridines are redox-active molecules that can scavenge free radicals and protect against oxidative stress-induced damage in various tissues, including neurons.[6][7] This suggests a potential therapeutic application in neurodegenerative diseases.
A Practical Workflow for Target Identification and Validation
A tiered approach is recommended to efficiently identify and validate the primary molecular target(s) of the compound. This workflow ensures that resources are directed toward the most promising hypotheses, incorporating self-validating systems with clear positive and negative controls.
Caption: A multi-tiered workflow for the systematic identification and validation of the therapeutic targets of a novel compound.
Detailed Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Direct Target Engagement
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct physical binding of a compound to a purified protein target. Binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm), which is detected by a fluorescent dye that binds to unfolded proteins.
Methodology:
-
Preparation:
-
Prepare a 20X stock solution of SYPRO Orange dye in DMSO.
-
Prepare the purified target protein (e.g., recombinant Cav1.2 α1 subunit, PDE3) at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock of this compound in DMSO. Serially dilute to create a concentration range (e.g., 1 µM to 100 µM final concentration).
-
-
Reaction Setup (in a 96-well PCR plate):
-
For each well, add 20 µL of the protein solution.
-
Add 1 µL of the compound dilution (or DMSO for vehicle control).
-
Add 4 µL of the 20X SYPRO Orange dye, diluted in buffer.
-
Seal the plate securely.
-
-
Instrumentation (Real-Time PCR machine):
-
Set the instrument to acquire fluorescence data.
-
Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm by fitting the data to a Boltzmann equation (this is the midpoint of the unfolding transition).
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates direct binding.
-
Protocol 2: FLIPR-Based Calcium Influx Assay for Functional Channel Modulation
Rationale: This cell-based assay provides functional confirmation of target engagement in a biological context. It measures changes in intracellular calcium concentration in response to channel activation and modulation by the test compound.
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing the target channel (e.g., Cav1.2 or Cav3.2) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Aspirate the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37 °C.
-
-
Compound Incubation:
-
Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add 80 µL of assay buffer containing various concentrations of the test compound. Include wells for a known antagonist (e.g., Nifedipine for LTCCs) as a positive control and a vehicle (DMSO) control.
-
Incubate for 15-20 minutes at room temperature.
-
-
Measurement (using a FLIPR or similar instrument):
-
Place the plate in the instrument.
-
Program the instrument to add 20 µL of a depolarizing stimulus (e.g., high potassium chloride solution) to activate the voltage-gated channels.
-
Measure the fluorescent signal immediately before and for 2-3 minutes after the stimulus addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Fmax - Fmin) for each well.
-
Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Forward Outlook
This compound is a promising chemical entity situated at the crossroads of several validated therapeutic pathways. The structural motifs suggest a strong potential for activity as a modulator of voltage-gated calcium channels and as an inhibitor of key enzymes like PDE3 or bacterial DNA gyrase. The hypothesis-driven, multi-tiered validation workflow detailed in this guide provides a robust and efficient framework for elucidating its precise mechanism of action. Successful identification of a primary target will unlock the next phase of drug development, including lead optimization for improved potency and selectivity, and subsequent in vivo efficacy studies in relevant disease models.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Dihydropyridine derivatives with T-type calcium channel blocking activity attenuate inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of the 2-Pyridone Scaffold
Molecular Profile and Physicochemical Characteristics
1.1. Chemical Identity
-
Systematic Name: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
-
Molecular Formula: C₉H₉NO₃
-
Molecular Weight: 179.17 g/mol
-
CAS Number: Not assigned or publicly available.
1.2. Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on the known characteristics of similar 2-pyridone derivatives.
| Property | Predicted Value/Characteristic | Rationale and Expert Insights |
| Physical State | Crystalline solid | The 2-pyridone core and the carboxylic acid group promote intermolecular hydrogen bonding, leading to a solid state at room temperature.[5] |
| Melting Point | Moderately high | The planar pyridone ring and hydrogen bonding capabilities suggest a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The carboxylic acid moiety enhances polarity, but the overall molecule retains significant nonpolar character. |
| pKa | ~4-5 | The carboxylic acid group is the primary acidic proton. |
| Tautomerism | Exists predominantly in the 2-pyridone (lactam) form. | The lactam form is generally more stable than the 2-hydroxypyridine (lactim) form in both solid and solution phases.[3][4] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of N-substituted 2-pyridone-3-carboxylic acids is well-documented, with multicomponent reactions being a particularly efficient strategy.[3][6] A highly plausible and efficient route for the synthesis of the title compound is a one-pot, three-component reaction involving 3-formylchromone, allylamine, and Meldrum's acid.[1]
2.1. Overall Reaction Scheme
Caption: Three-component synthesis of the target molecule.
2.2. Mechanistic Rationale
This reaction proceeds through a cascade of transformations, highlighting the efficiency of multicomponent reactions. The proposed mechanism involves:
-
Initial Michael Addition: Allylamine acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone in 3-formylchromone.
-
Ring Opening: The resulting intermediate undergoes a ring-opening of the chromone moiety.
-
Condensation: The opened intermediate then condenses with Meldrum's acid.
-
Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization leads to the formation of the stable 2-pyridone ring.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Bentham Science [benthamscience.com]
The Architectural Precision of Vascular Tone: An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of dihydropyridine (DHP) compounds, a cornerstone class of therapeutics in cardiovascular medicine. Moving beyond a surface-level description, this document delves into the intricate interplay between DHPs and their molecular target, the L-type voltage-gated calcium channel (CaV1.2), offering insights into the structural basis of their activity and the experimental methodologies used to elucidate these mechanisms.
The Conductor of Contraction: L-type Voltage-Gated Calcium Channels
Voltage-gated calcium channels (VGCCs) are multi-subunit protein complexes that orchestrate the influx of calcium ions into cells in response to changes in membrane potential.[1][2] This calcium influx serves as a critical second messenger, triggering a cascade of intracellular events, including muscle contraction, neurotransmitter release, and gene expression.[3] Among the various types of VGCCs, the L-type (Long-lasting) channels, particularly the CaV1.2 subtype, are the primary regulators of vascular smooth muscle tone and cardiac contractility.[4][5]
The L-type calcium channel is a heteromeric protein complex composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits.[2] The α1 subunit, the target of dihydropyridines, is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[6] The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5 and S6 segments from all four domains line the central ion-conducting pore.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 1: Subunit composition of the L-type voltage-gated calcium channel (CaV1.2)."
The Molecular Handshake: Dihydropyridine Binding and Channel Modulation
Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[7] This binding is allosteric, meaning it modulates the channel's function without directly obstructing the pore. The DHP binding site is located within the interface of domains III and IV of the α1 subunit, specifically involving residues in the S5 and S6 helices of domain III and the S6 helix of domain IV.[8][9]
The interaction of DHPs with the channel is state-dependent, with a higher affinity for the open and inactivated states of the channel, which are more prevalent at depolarized membrane potentials.[7] This voltage-dependent binding is a key feature of DHP antagonists and contributes to their clinical efficacy.[10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 2: State-dependent binding of dihydropyridines to the L-type calcium channel."
The binding of a DHP molecule induces a conformational change in the channel, altering its gating properties. This can lead to either inhibition (antagonism) or potentiation (agonism) of channel activity, depending on the specific chemical structure of the DHP compound.[7][8]
The Dichotomy of Action: Antagonists vs. Agonists
The dual nature of dihydropyridine activity is a fascinating aspect of their pharmacology. The structural features of the DHP molecule, particularly the substituents on the dihydropyridine ring, determine whether the compound will act as an antagonist or an agonist.[8]
-
Antagonists: DHP antagonists, such as nifedipine and amlodipine, typically possess a bulky, hydrophobic group at a specific position on the dihydropyridine ring.[8] By binding to the channel, they stabilize the inactivated state, thereby reducing the probability of channel opening and decreasing calcium influx.[9] This leads to relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[11][12]
-
Agonists: In contrast, DHP agonists, like Bay K 8644, often have a smaller, more hydrophilic group at the same position.[8] Their binding promotes the open state of the channel, leading to prolonged channel openings and increased calcium entry.[8] While not used clinically, DHP agonists are invaluable research tools for studying the structure and function of L-type calcium channels.
The stereoselectivity of DHP action is also critical, with enantiomers often exhibiting opposing activities. For instance, the (S)-enantiomer of Bay K 8644 is an agonist, while the (R)-enantiomer acts as an antagonist.[10]
Elucidating the Mechanism: Key Experimental Protocols
The in-depth understanding of the dihydropyridine mechanism of action has been made possible through a combination of sophisticated experimental techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiology: The Gold Standard for Ion Channel Function
Electrophysiological techniques, particularly the patch-clamp method, allow for the direct measurement of ionic currents flowing through individual ion channels.[13][14] This provides unparalleled temporal and amplitude resolution, enabling the detailed characterization of channel gating and its modulation by drugs.[15]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Isolate single cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or heterologous expression systems like HEK293 cells transfected with the channel subunits).
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution).
-
Seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the L-type calcium channels.
-
Data Acquisition: Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.
-
Drug Application: Perfuse the cell with a solution containing the dihydropyridine compound of interest at various concentrations and record the changes in the calcium current.
-
Data Analysis: Analyze the recorded currents to determine the effect of the DHP on parameters such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence of activation.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 3: Workflow for whole-cell patch-clamp electrophysiology."
Radioligand Binding Assays: Quantifying Drug-Receptor Interactions
Radioligand binding assays are a powerful tool for characterizing the binding of drugs to their receptors.[16][17] These assays use a radioactively labeled ligand (e.g., [3H]nitrendipine) to quantify the number of binding sites (Bmax) and the affinity of the drug for the receptor (Kd).[18]
Experimental Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cells expressing L-type calcium channels to prepare a membrane fraction rich in the target receptor.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) and increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[19]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 4: Workflow for a competition radioligand binding assay."
Physiological Consequences and Therapeutic Applications
The primary physiological effect of dihydropyridine antagonists is the relaxation of vascular smooth muscle, leading to vasodilation.[5][20] This effect is more pronounced in arterial vessels than in venous vessels.[5] By reducing systemic vascular resistance, DHPs effectively lower blood pressure, making them a first-line treatment for hypertension.[11][21][22]
Their vasodilatory action also extends to the coronary arteries, increasing blood flow to the myocardium. This makes them effective in the treatment of angina pectoris.[11][12]
| Dihydropyridine Compound | Primary Clinical Use | Key Pharmacological Feature |
| Nifedipine | Hypertension, Angina | Potent vasodilator, short-acting |
| Amlodipine | Hypertension, Angina | Long half-life, gradual onset of action |
| Felodipine | Hypertension | High vascular selectivity |
| Nimodipine | Subarachnoid hemorrhage | Preferential effect on cerebral arteries |
Table 1: Examples of Clinically Used Dihydropyridine Calcium Channel Blockers and their Characteristics. [23][24]
Conclusion
The mechanism of action of dihydropyridine compounds is a testament to the power of targeted molecular pharmacology. By precisely modulating the function of L-type voltage-gated calcium channels, these drugs exert profound and clinically beneficial effects on the cardiovascular system. A thorough understanding of their interaction with the channel, from the molecular binding site to the resulting physiological changes, is crucial for the rational design of new and improved therapeutic agents. The experimental techniques outlined in this guide provide the essential tools for researchers and drug development professionals to continue to unravel the complexities of ion channel modulation and to develop the next generation of cardiovascular medicines.
References
- 1. The structural biology of voltage-gated calcium channel function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 3. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. m.youtube.com [m.youtube.com]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding studies on some dihydropyridine analogues as probes of the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 20. buzzrx.com [buzzrx.com]
- 21. mdpi.com [mdpi.com]
- 22. eshonline.org [eshonline.org]
- 23. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
Solubility Profile of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework grounded in first principles of physical organic chemistry. We will dissect the molecule's structural attributes to forecast its behavior in various organic solvent classes. To substantiate these predictions, a comparative analysis is drawn against the known solubility of structurally analogous compounds, particularly picolinic acid. Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data. The methodologies are designed to be self-validating and reflect best practices in pharmaceutical and chemical development.
Introduction
This compound is a derivative of the nicotinic acid framework, a scaffold known for a wide spectrum of biological activities.[1] The incorporation of an N-allyl group and a 2-oxo substituent modifies the electronic and steric properties of the parent molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2][3]
The solubility of an active compound is a critical physical property that governs its behavior in nearly every stage of development and application, from synthetic workup and purification to formulation and bioavailability.[4][5][6] Poor solubility can be a significant impediment in drug development, leading to challenges in administration, absorption, and efficacy. Therefore, a thorough understanding of a compound's solubility in a range of organic solvents is paramount for process chemists, formulators, and medicinal chemists.
This guide addresses the current information gap by providing a multi-faceted approach to understanding the solubility of this compound. We will proceed from theoretical prediction to practical, actionable experimental design.
Section 1: Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" serves as the cornerstone for predicting solubility.[7][8] This axiom dictates that a solute will most readily dissolve in a solvent that shares similar intermolecular forces. An analysis of the target molecule's structure is the first step in this predictive process.
Molecular Structure and Functional Group Analysis
The structure of this compound contains three key regions that dictate its solubility characteristics:
-
The Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). This group is the primary driver of solubility in polar, protic solvents.
-
The 2-Pyridinone Ring: The lactam (cyclic amide) within the pyridinone ring features a polar carbonyl group (C=O) that is an effective hydrogen bond acceptor. The nitrogen atom is substituted, preventing it from acting as a hydrogen bond donor. The ring system itself also contributes to dipole-dipole interactions.
-
The N-Allyl Group (-CH₂-CH=CH₂): This substituent is non-polar and hydrophobic. Its presence will enhance solubility in less polar or non-polar solvents and diminish solubility in highly polar solvents like water.[9]
The molecule thus possesses a distinct amphiphilic character, with strong polar regions (carboxylic acid, pyridinone carbonyl) and a non-polar region (allyl group). The overall solubility will be determined by the balance of these competing influences.
Predicted Solubility in Common Organic Solvent Classes
Based on the structural analysis, we can forecast the compound's solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in strong hydrogen bonding with both the carboxylic acid and the pyridinone carbonyl, effectively solvating the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is expected. These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the solute's polar functional groups.
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely. These solvents can accept hydrogen bonds to a limited extent and engage in dipole-dipole interactions, but they lack the strong solvating power of more polar solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. The energy required to break the strong intermolecular hydrogen bonds of the solute's crystal lattice will not be compensated by the weak van der Waals forces offered by these solvents. The non-polar allyl group is insufficient to overcome the influence of the highly polar functionalities.
Visualization: Solute-Solvent Interaction Map
The following diagram illustrates the key potential intermolecular forces between this compound and representative solvent types.
Caption: Predicted interactions and solubility outcomes.
Section 2: Comparative Analysis with Structural Analogues
To provide a semi-quantitative foundation for our predictions, we can examine the empirical solubility data of structurally related compounds. Picolinic acid (pyridine-2-carboxylic acid) is an excellent proxy, sharing the core pyridine and carboxylic acid functionalities.
A study by G. R. Sousa et al. (2023) provides high-quality solubility data for picolinic acid in several polar solvents.[10] This data serves as a valuable benchmark.
Table 1: Experimental Solubility of Picolinic Acid at ~293 K (20 °C)
| Solvent | Solvent Type | Mole Fraction (x) | Solubility (g/kg of solvent) | Reference |
| Water | Polar Protic | - | ~862.5 | [10] |
| Ethanol | Polar Protic | - | ~57.1 | [10] |
| Acetonitrile | Polar Aprotic | - | ~17.0 | [10] |
Data extracted from graphical representations and text in the cited source.
Causality and Interpretation
The data clearly shows that picolinic acid is highly soluble in water, moderately soluble in ethanol, and significantly less soluble in acetonitrile.[10] When comparing this to our target molecule, we must consider the structural differences:
-
N-Allyl Group: Adds hydrophobic bulk, which will likely decrease solubility in highly polar solvents like water and ethanol compared to picolinic acid.
-
2-Oxo Group: Adds another polar, hydrogen-bond accepting site. This may slightly counteract the hydrophobic effect of the allyl group in polar aprotic solvents.
-
Crystal Lattice Energy: The larger, more complex structure of our target molecule may lead to different crystal packing and, consequently, a different lattice energy that must be overcome for dissolution.
Section 3: Recommended Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are industry-standard methods for generating accurate and reproducible solubility data.
Protocol 1: Isothermal Shake-Flask Gravimetric Method
This equilibrium method is considered the "gold standard" for thermodynamic solubility determination. It measures the concentration of a saturated solution after it has been allowed to reach equilibrium at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal to confirm equilibrium).[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial.[12] This step is critical to remove any microscopic particulate matter.
-
Mass Determination: Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
-
Final Weighing: Once the solvent is completely removed, re-weigh the vial to obtain the mass of the dissolved solute.
-
Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or molality (moles of solute per kg of solvent).
-
Solubility (g/L) = (Mass of Solute / Volume of Sampled Supernatant)
-
Visualization: Shake-Flask Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Tautomerism in 2-oxo-1,2-dihydropyridine systems
An In-Depth Technical Guide to Tautomerism in 2-Oxo-1,2-Dihydropyridine Systems for Drug Discovery and Research Professionals
Abstract
The tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone isomer is a cornerstone concept in heterocyclic chemistry with profound implications for drug development, molecular biology, and materials science. This guide provides a comprehensive technical overview of this phenomenon, moving beyond simplistic representations to explore the nuanced interplay of environmental and structural factors that govern the equilibrium. We will dissect the causality behind experimental choices for characterizing these systems, present validated protocols for their analysis, and discuss the practical consequences of tautomerism in designing effective molecular therapies. This document is intended for researchers and scientists who require a deep, field-proven understanding of the principles and practices for studying 2-oxo-1,2-dihydropyridine systems.
The Fundamental Duality: 2-Hydroxypyridine vs. 2-Pyridone
At its core, the tautomerism of 2-oxo-1,2-dihydropyridine systems involves the intramolecular migration of a proton between a nitrogen and an oxygen atom, leading to two distinct isomers: the aromatic alcohol form (2-hydroxypyridine or lactim) and the cyclic amide form (2-pyridone or lactam).[1] This equilibrium is not merely an academic curiosity; the two tautomers possess different electronic properties, hydrogen bonding capabilities, hydrophobicities, and three-dimensional shapes, all of which dictate their biological activity and physicochemical properties.[2]
While 2-hydroxypyridine conforms to the classical rules of aromaticity, 2-pyridone achieves a state of pseudo-aromaticity through the delocalization of the nitrogen lone pair into the ring.[3] Computational studies based on bond length analyses suggest that 2-hydroxypyridine exhibits more uniform carbon-carbon bond lengths characteristic of a true aromatic system, whereas 2-pyridone displays alternating single and double bond character.[2]
Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.
The Decisive Role of Environment: Factors Governing the Equilibrium
The position of the tautomeric equilibrium is exquisitely sensitive to a range of factors. Understanding these influences is critical for predicting and controlling the behavior of these molecules in different chemical and biological contexts. The direct intramolecular proton shift has a high activation energy barrier; therefore, the interconversion is often a self-catalytic process involving dimers or is mediated by solvent molecules.[1][2][4]
Caption: Key factors influencing the 2-pyridone/2-hydroxypyridine equilibrium.
Solvent Effects
The choice of solvent has the most dramatic impact on the equilibrium. This is a direct consequence of the significant difference in dipole moments between the two tautomers. The 2-pyridone form is substantially more polar than the 2-hydroxypyridine form and is therefore preferentially stabilized by polar solvents.[2]
-
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) favor the less polar 2-hydroxypyridine tautomer.[1]
-
Polar solvents (e.g., water, alcohols) strongly shift the equilibrium toward the more polar 2-pyridone tautomer.[4][5] In water, the equilibrium constant can be as high as 900 in favor of 2-pyridone.[1] This stabilization is enhanced by the ability of the pyridone's N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively.[5]
| Environment | Predominant Tautomer | Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) | Key Rationale |
| Gas Phase | 2-Hydroxypyridine | ~0.4 | Minimal intermolecular interactions; intrinsic stability of the aromatic lactim form slightly prevails.[1][6] |
| Cyclohexane | 2-Hydroxypyridine | ~0.6 | Non-polar environment favors the less polar tautomer.[1] |
| Chloroform | 2-Pyridone | ~6.0 | Increased solvent polarity begins to favor the more polar lactam form.[2] |
| Water | 2-Pyridone | ~900 | High polarity and hydrogen bonding capacity of water strongly stabilizes the lactam tautomer.[1] |
| Solid State | 2-Pyridone | N/A | Crystal packing is dominated by strong intermolecular hydrogen bonding, favoring the pyridone structure.[4] |
Substituent Effects
The electronic nature and position of substituents on the pyridine ring can modulate the tautomeric equilibrium. The effect is a complex interplay of inductive and resonance effects that can stabilize or destabilize one form relative to the other.
-
Inductive Effects : Electron-withdrawing groups, such as halogens, can significantly influence the equilibrium. For instance, a chlorine atom at the 6-position pushes the equilibrium towards the lactim (2-hydroxypyridine) form.[7]
-
Resonance Effects : Substituents like -NH₂ and -NO₂ exert both inductive and resonance effects, and their impact depends heavily on their position on the ring.[7][8]
-
Positional Isomerism : The effect of a substituent is highly dependent on its location. Groups in the α-positions (relative to the nitrogen) generally have a much stronger influence on the tautomeric balance than those in the β-positions.[9]
Analytical Validation: Experimental Protocols for Tautomer Characterization
The characterization and quantification of tautomeric mixtures rely on spectroscopic techniques that can differentiate between the two forms. As a Senior Application Scientist, the choice of methodology is dictated by the specific question being asked—be it structural confirmation, quantitative measurement, or dynamic analysis.
NMR Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for this purpose. Because the interconversion between tautomers is slow on the NMR timescale, distinct signals for both the 2-pyridone and 2-hydroxypyridine forms can be observed in the same spectrum.[10]
Causality of Method Choice: NMR provides unambiguous structural information. The chemical shifts of the ring protons are significantly different in the two tautomers due to the changes in electron density and aromaticity. This allows for not only identification but also quantification by integrating the area under the peaks corresponding to each species.
Protocol: Determining the Tautomeric Equilibrium Constant (KT) by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a sample of the 2-oxo-1,2-dihydropyridine derivative.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of approximately 10-20 mM.
-
Self-Validation: Prepare samples in at least two different solvents of varying polarity to observe the expected shift in equilibrium.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).
-
Ensure the spectral width is sufficient to capture all aromatic and exchangeable protons.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.
-
-
Spectral Analysis:
-
Identify the distinct sets of signals corresponding to the 2-pyridone and 2-hydroxypyridine tautomers.
-
Carefully integrate a non-overlapping proton signal for each tautomer. For example, integrate the signal for the proton at the 6-position for both forms.
-
Trustworthiness: Verify assignments by comparing with literature data or by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.[11]
-
-
Calculation of KT:
-
The equilibrium constant, KT, is the ratio of the integrals.
-
KT = [Area of 2-pyridone signal] / [Area of 2-hydroxypyridine signal]
-
The percent of each tautomer can also be calculated from these integrals.
-
UV-Vis Spectroscopy for Analysis of Solvent Effects
UV-Vis spectroscopy is an excellent, high-throughput method for quantitatively assessing how the tautomeric equilibrium responds to changes in the solvent environment. The two tautomers have different conjugated π-systems and therefore exhibit distinct absorption maxima (λmax).[12]
Causality of Method Choice: This technique is highly sensitive to changes in electronic structure. By preparing solutions in a series of solvents with varying polarity and measuring the corresponding spectra, one can rapidly and quantitatively map the influence of the medium on the equilibrium.
Caption: Experimental workflow for UV-Vis analysis of solvent effects on tautomerism.
Protocol: Quantifying Solvent Effects on Tautomeric Equilibrium by UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the compound in a suitable solvent like acetonitrile.
-
Prepare a series of volumetric flasks, each containing a different solvent (e.g., cyclohexane, chloroform, ethanol, water).
-
Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to ensure the final concentration is the same across all samples (typically in the 10⁻⁴ to 10⁻⁵ M range).
-
-
Spectroscopic Measurement:
-
For each solvent, first run a baseline correction using the pure solvent.
-
Measure the UV-Vis absorption spectrum of each sample.
-
-
Data Interpretation:
-
Analyze the spectra to identify the absorption maxima (λmax) for the 2-pyridone and 2-hydroxypyridine forms. The lactam form typically absorbs at a longer wavelength.[12]
-
Self-Validation: The presence of an isosbestic point, where the molar absorptivity of the two tautomers is equal, provides strong evidence for a two-component equilibrium.
-
-
Quantitative Analysis:
-
The ratio of the two tautomers can be determined by applying the Beer-Lambert law at wavelengths where one tautomer absorbs preferentially.
-
By plotting the logarithm of the calculated KT against a measure of solvent polarity (like the dielectric constant), a quantitative relationship can be established.[13]
-
Implications in Drug Discovery and Molecular Design
The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its biological function.
-
Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and different shapes. A drug molecule may only be active in one tautomeric form that is complementary to its protein binding pocket.
-
Pharmacokinetics: Properties like membrane permeability and solubility are highly dependent on the polarity and hydrogen bonding capacity of the molecule. A shift in the tautomeric equilibrium upon moving from the aqueous environment of the plasma to the lipid environment of a cell membrane can dramatically affect drug uptake and distribution.
-
Genetic Function: The 2-pyridone/2-hydroxypyridine system is a classic model for the tautomerism that occurs in nucleic acid bases, where proton transfer can lead to mismatched base pairing and potential mutations.[14]
By understanding and controlling the factors that govern tautomerism, medicinal chemists can fine-tune the properties of drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles.
Conclusion
The tautomerism of 2-oxo-1,2-dihydropyridine systems is a dynamic and multifaceted phenomenon. A thorough understanding, grounded in both theoretical principles and robust experimental validation, is essential for professionals in the chemical and pharmaceutical sciences. The equilibrium is not fixed but is a sensitive function of solvent, substitution, and physical state. By leveraging analytical techniques such as NMR and UV-Vis spectroscopy, researchers can precisely characterize and quantify this equilibrium, providing the critical insights needed to design and develop molecules with tailored properties for advanced therapeutic and material applications.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]
- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Nicotinic Acid Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a pyridinecarboxylic acid that serves as a vital nutrient for human health.[1][2] As a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it plays a crucial role in a vast array of metabolic redox reactions essential for energy production, cell signaling, and DNA repair.[1][3][4] Beyond its nutritional significance, nicotinic acid is a potent lipid-lowering agent, capable of reducing triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[1] This pharmacological activity has spurred extensive research into nicotinic acid derivatives, with the aim of enhancing therapeutic efficacy, improving tolerability, and expanding the range of clinical applications.
This guide provides a comprehensive analysis of the core physical and chemical properties of nicotinic acid and its key derivatives. It is designed to offer researchers, scientists, and drug development professionals the foundational knowledge and practical insights necessary to understand how subtle molecular modifications influence a compound's behavior, from its fundamental physicochemical characteristics to its ultimate pharmacological effect.
Core Physicochemical Properties of Nicotinic Acid
A thorough understanding of the parent molecule is essential for appreciating the modifications seen in its derivatives.
Structure and Ionization (pKa)
Nicotinic acid is a simple heterocyclic aromatic compound, consisting of a pyridine ring substituted with a carboxylic acid group at the 3-position.[5] This structure imparts both weakly basic (due to the pyridine nitrogen) and weakly acidic (due to the carboxylic acid) properties. The pKa of the carboxylic acid group is approximately 4.85, while the pKa of the pyridinium ion is around 2.0.[1][6] This means that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (as the carboxylate anion), rendering the molecule negatively charged. The pH of a saturated aqueous solution of nicotinic acid is 2.7.[2][6][7]
Solubility Profile
Nicotinic acid is slightly soluble in water, with a reported solubility of about 18 g/L at room temperature.[1][8][9] Its solubility increases significantly in hot water and alkaline solutions.[2][8] The molecule's polarity, arising from the carboxylic acid group and the nitrogen in the pyridine ring, allows for hydrogen bonding with water.[10] It is also soluble in organic solvents like ethanol and methanol but is insoluble in ether.[2][10] The pH-dependent solubility is a critical factor in its formulation and absorption.[10]
Melting Point and Thermal Stability
Nicotinic acid is a white, crystalline solid with a high melting point, typically reported in the range of 236-239°C.[2][6][7][8] It is a thermally stable compound.[2]
Key Nicotinic Acid Derivatives and Their Modified Properties
Chemical modification of the nicotinic acid scaffold can lead to significant changes in physicochemical properties, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the resulting drugs.
| Compound | Structure | Key Modification | pKa | Solubility | Melting Point (°C) | LogP |
| Nicotinic Acid | Pyridine-3-carboxylic acid | - | 4.85 (acid)[1][6] | 18 g/L in water[1] | 236-239[2][8] | 0.36[2] |
| Nicotinamide | Pyridine-3-carboxamide | Carboxylic acid to amide | ~3.35 (base)[11] | Highly soluble in water (~1000 g/L)[12] | 128-131[12] | -0.37[13] |
| Acipimox | 5-methylpyrazine-2-carboxylic acid 4-oxide | Ring modification and N-oxide | - | ~5 g/L in PBS (pH 7.2)[14] | 177-180[15] | - |
Nicotinamide: The amide derivative of nicotinic acid, nicotinamide, exhibits markedly different properties. The replacement of the carboxylic acid with a less acidic amide group makes nicotinamide a much weaker acid and a slightly stronger base.[11] This change dramatically increases its water solubility to approximately 1000 g/L.[12] The lower melting point of 128-131°C reflects the change in intermolecular forces.[12]
Acipimox: This derivative features a pyrazine ring instead of a pyridine ring and an N-oxide moiety.[16] These modifications alter the electronic distribution and steric properties of the molecule, influencing its receptor binding and pharmacokinetic profile. It is used as a hypolipidemic agent.[16] Its solubility in PBS at pH 7.2 is approximately 5 g/L.[14]
Structure-Property Relationships (SPR)
The targeted modification of the nicotinic acid structure allows for the fine-tuning of its properties for therapeutic purposes.
-
Amidation of the Carboxylic Acid: As seen with nicotinamide, converting the carboxylic acid to an amide group eliminates the acidic proton, increases basicity, and significantly enhances water solubility. This modification also prevents the intense flushing side effect associated with nicotinic acid, which is mediated by the GPR109A receptor.
-
Esterification of the Carboxylic Acid: The formation of esters can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This can be a useful strategy for prodrug design.
-
Ring Substitution: Introducing substituents onto the pyridine ring can alter the electronic properties and steric hindrance of the molecule. For example, the addition of a thioether group has been shown to produce vasorelaxant activity.[17][18] The specific placement and nature of these substituents can have profound effects on the compound's biological activity.[19]
Experimental Protocols for Characterization
Accurate and reproducible characterization of physicochemical properties is fundamental in drug development.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[20][21]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the nicotinic acid derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[20]
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator.[20] Agitate the mixture for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium.[20]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[21]
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
Causality Behind Choices: Using an excess of the solid ensures that a saturated solution is formed. Prolonged agitation at a constant temperature is crucial for achieving thermodynamic equilibrium, which is the point of maximum solubility under the given conditions. Centrifugation is a reliable method for separating the solid and liquid phases without disturbing the equilibrium.
Protocol 2: pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a compound.[22][23][24]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[22]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]
-
Sample Preparation: Dissolve a precisely weighed amount of the nicotinic acid derivative in deionized water or a suitable co-solvent to create a solution of known concentration (typically around 10-4 M).[24][25] Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.[25]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[25] Titrate the solution with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) in small, precise increments.[25]
-
Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading is stable.[25]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.
Self-Validating System: The accuracy of the method can be validated by titrating a standard compound with a known pKa under the same experimental conditions.
Protocol 3: Stability Analysis (HPLC-Based Degradation Study)
This protocol assesses the chemical stability of a nicotinic acid derivative under various stress conditions.[26]
Principle: The compound is exposed to conditions that can cause degradation (e.g., heat, humidity, light, acid, base, oxidation). The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating HPLC method.[27]
Step-by-Step Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products and impurities.[27][28]
-
Stress Conditions: Prepare solutions of the compound in various media (e.g., acidic, basic, neutral, oxidative) and expose them to elevated temperatures (e.g., 60°C) and/or photostability chambers.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
HPLC Analysis: Analyze the samples using the validated HPLC method to quantify the parent compound and any degradation products.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Expert Insight: The choice of stress conditions should be based on the expected storage and handling conditions of the final drug product. The HPLC method must be proven to be specific for the analyte of interest.
Implications for Drug Development
The physicochemical properties of nicotinic acid derivatives have direct and significant consequences for their development as therapeutic agents.
-
Formulation and Bioavailability: Solubility and pKa are primary determinants of how a drug can be formulated for administration. A compound with poor aqueous solubility may require specialized formulation strategies, such as salt formation or the use of co-solvents, to achieve adequate bioavailability. The pKa influences the degree of ionization at different physiological pH values, which in turn affects absorption across biological membranes.
-
Stability and Shelf-Life: Chemical stability is a critical quality attribute of any drug product. Understanding the degradation pathways of a nicotinic acid derivative allows for the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.
-
Receptor Binding and Pharmacological Activity: The three-dimensional structure, electronic properties, and lipophilicity of a molecule all play a role in its ability to bind to its target receptor. For many nicotinic acid derivatives, the target is the G protein-coupled receptor GPR109A.[29][30][31] Activation of this receptor in adipocytes inhibits lipolysis, contributing to the lipid-lowering effects of these compounds.[30][32] However, activation of GPR109A in skin cells is responsible for the common side effect of flushing.[31]
Visualizations
GPR109A Signaling Pathway
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Chemical and physical properties of niacin | PPSX [slideshare.net]
- 6. Nicotinic Acid [drugfuture.com]
- 7. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 9. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 12. Nicotinamide | 98-92-0 [chemicalbook.com]
- 13. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Acipimox - LKT Labs [lktlabs.com]
- 16. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]
- 18. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. enamine.net [enamine.net]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. altabrisagroup.com [altabrisagroup.com]
- 29. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 30. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
An In-depth Technical Guide to the Pharmacophore of 2-Pyridone Compounds
Introduction: The 2-Pyridone Scaffold as a Privileged Core in Medicinal Chemistry
The 2-pyridone ring, a six-membered nitrogen-containing heterocycle, represents a cornerstone in modern drug discovery.[1][2] Its prevalence in a wide array of natural products, approved pharmaceuticals, and clinical candidates has earned it the designation of a "privileged scaffold."[3][4][5] This is not by chance; the unique electronic and structural characteristics of the 2-pyridone core provide a versatile framework for engaging with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][6][7][8]
A key feature of the 2-pyridone structure is its lactam-lactim tautomerism, with the lactam form (2-pyridone) predominating in most conditions.[3][4] This equilibrium is fundamental to its chemical reactivity and its ability to interact with biological macromolecules. The amide group within the ring is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group).[3][4][8][9][10] This dual nature allows it to form specific and robust interactions within protein binding sites, often mimicking the peptide bonds of natural substrates.[11]
Furthermore, the 2-pyridone nucleus serves as an effective bioisostere for phenyl, amide, and other heterocyclic rings, enabling chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability to optimize drug-like characteristics.[4][5][9] Marketed drugs such as the cardiotonic agent Milrinone, the anti-fibrotic Pirfenidone, and numerous kinase inhibitors underscore the therapeutic success of this remarkable scaffold.[4][12] This guide will deconstruct the essential pharmacophoric features of 2-pyridone compounds, detail the experimental and computational workflows used to explore them, and provide insights into their application in drug design.
Deconstructing the Pharmacophore: Key Features and Structure-Activity Relationships (SAR)
The pharmacophore of a 2-pyridone derivative is a composite of its core features and the spatial arrangement of various substituents. Understanding these elements is crucial for rational drug design.
Core Pharmacophoric Features
-
Hydrogen Bonding Unit: The endocyclic amide (-NH-C=O-) is the most critical feature. It provides a rigid scaffold for presenting a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) in a defined orientation. This allows for strong, directional interactions with protein residues, such as those in the hinge region of kinases.[5][9]
-
Aromatic System: The conjugated ring system provides a planar, rigid core that can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.
-
Substitution Vectors: The carbon atoms at positions 3, 4, 5, and 6, along with the ring nitrogen, serve as vectors for introducing substituents. These substituents are responsible for modulating potency, selectivity, and pharmacokinetic properties (ADMET).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 11. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a direct and efficient N-alkylation of commercially available 2-hydroxynicotinic acid. This application note elucidates the chemical principles, provides a step-by-step experimental procedure, and offers insights into process optimization and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Scientific Background
N-substituted 2-pyridone motifs are prevalent in a wide array of natural products and pharmacologically active compounds.[1] The unique electronic and structural features of this scaffold contribute to its ability to interact with various biological targets. The title compound, this compound, incorporates an allyl group, which can serve as a versatile handle for further chemical modifications, and a carboxylic acid moiety, which can be crucial for modulating solubility and for forming interactions with biological receptors.
The synthesis of N-alkyl-2-pyridones is primarily achieved through the alkylation of 2-pyridone precursors.[1] A significant challenge in this transformation is controlling the regioselectivity of the alkylation. 2-Hydroxypyridine derivatives exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This ambident nucleophilic character can lead to a mixture of N-alkylated and O-alkylated products.[2][3]
This protocol focuses on a robust method for the selective N-alkylation of 2-hydroxynicotinic acid using allyl bromide. The choice of a suitable base and solvent system is critical to favor the desired N-alkylation over the competing O-alkylation.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the N-alkylation of 2-hydroxynicotinic acid with allyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Reaction:
2-Hydroxynicotinic acid + Allyl bromide --(K₂CO₃, DMF)--> this compound
The mechanism involves the deprotonation of the pyridone nitrogen by the base to form a pyridonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction to form the N-C bond.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Hydroxynicotinic acid | ≥98% | Commercially Available | 609-71-2 |
| Allyl bromide | 99% | Commercially Available | 106-95-6 |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | 7647-01-0 |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Synthetic Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxynicotinic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable suspension.
-
Reagent Addition: Add allyl bromide (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the allyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Key Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1 : 1.2 : 2 (Acid : Allyl Bromide : Base) | A slight excess of allyl bromide and a larger excess of the base are used to drive the reaction to completion. |
| Temperature | 60 - 70 °C | Moderate heating is generally sufficient. Higher temperatures may lead to side reactions. |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purification efficiency. |
| Appearance | White to off-white solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Loss during work-up/purification | Optimize extraction and purification steps. | |
| Mixture of N- and O-alkylated products | Suboptimal reaction conditions | Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., Acetonitrile). |
| Starting material remains | Insufficient base or alkylating agent | Ensure the correct stoichiometry of reagents. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, high yields of the desired N-alkylated product can be achieved. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.
References
The Emerging Potential of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that offer therapeutic advantages. Among these, the 2-pyridone nucleus has garnered significant attention as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] This guide focuses on a specific, promising derivative: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid . We will delve into its synthetic pathways, explore its potential applications in drug discovery, and provide detailed protocols for its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The 2-Pyridone Scaffold: A Foundation for Drug Discovery
The 2-pyridone ring system is a cornerstone in the design of numerous therapeutic agents. Its unique electronic and structural features allow it to act as a versatile pharmacophore, engaging in various biological interactions. The inherent polarity and hydrogen bonding capabilities of the 2-pyridone moiety contribute to improved pharmacokinetic profiles of drug candidates, enhancing their solubility and metabolic stability.[3] This scaffold is present in a range of clinically approved drugs, highlighting its therapeutic relevance.
Key Attributes of the 2-Pyridone Scaffold:
-
Bioisosteric Mimicry: The 2-pyridone ring can serve as a bioisostere for various functional groups, enabling the fine-tuning of molecular properties to optimize drug-target interactions.
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates strong and specific interactions with biological targets.[3]
-
Versatile Chemistry: The 2-pyridone ring is amenable to a wide array of chemical modifications at various positions, allowing for the generation of diverse chemical libraries for screening.
Synthesis of this compound and its Derivatives
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common and efficient method involves the multi-component reaction of an enamine, an active methylene compound, and a suitable cyclizing agent. For the N-allyl substitution, allylamine is a key reagent.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate
This protocol outlines a general procedure for the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Allylamine
-
Ethanol (absolute)
-
Sodium ethoxide solution (21% in ethanol)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.
-
Addition of Allylamine: To the stirred solution, add allylamine (1.1 equivalents) dropwise at room temperature.
-
Cyclization: After the addition is complete, add sodium ethoxide solution (1.2 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water.
-
Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Standard glassware
Procedure:
-
Dissolution: Dissolve the ethyl ester from Protocol 1 in a mixture of THF and water.
-
Hydrolysis: Add LiOH or NaOH (2-3 equivalents) to the solution and stir at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Acidification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target compound.
Potential Applications in Medicinal Chemistry
Based on the extensive research on 2-pyridone derivatives, this compound is a promising candidate for development in several therapeutic areas.[2][3] The introduction of the allyl group at the N1-position can modulate the lipophilicity and steric bulk, potentially influencing the compound's interaction with biological targets and its pharmacokinetic properties.
Anticancer Activity
Numerous 2-pyridone derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.[4][5] The N-substituent on the pyridone ring plays a crucial role in determining the potency and selectivity of these compounds. The allyl group, being a small and relatively lipophilic substituent, can potentially orient the molecule favorably within the binding pocket of target proteins.
Potential Anticancer Targets and Mechanisms:
-
Kinase Inhibition: The 2-pyridone scaffold is a known hinge-binding motif for various kinases. The 1-allyl derivative could be explored as an inhibitor of kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., MAP kinases).
-
Induction of Apoptosis: The compound could be evaluated for its ability to trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Investigation into the compound's effect on the cell cycle progression of cancer cells could reveal its potential as a cytostatic agent.
This protocol provides a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity
Pyridonecarboxylic acids are a well-established class of antibacterial agents, with quinolones and fluoroquinolones being prominent examples.[6][7] These compounds typically target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The this compound core structure shares similarities with these antibacterial agents.
Potential Antibacterial Mechanisms:
-
Inhibition of DNA Gyrase/Topoisomerase IV: The primary mechanism is likely the inhibition of these bacterial enzymes, leading to the disruption of DNA synthesis and repair.
-
Disruption of Bacterial Cell Wall Synthesis: Some heterocyclic compounds can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microplates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Antiviral Activity
The 2-pyridone scaffold has also been explored for its antiviral potential.[8][9] Derivatives have shown activity against a range of viruses by targeting various stages of the viral life cycle. The structural features of this compound make it a candidate for screening against viral targets.
Potential Antiviral Mechanisms:
-
Inhibition of Viral Polymerase: The compound could interfere with the replication of the viral genome by inhibiting viral RNA or DNA polymerase.
-
Inhibition of Viral Protease: Many viruses rely on proteases for the maturation of viral proteins. The 2-pyridone scaffold could be designed to inhibit these crucial enzymes.
-
Inhibition of Viral Entry/Fusion: The compound might prevent the virus from entering the host cell by blocking the interaction between viral proteins and host cell receptors.
This assay is used to quantify the reduction in infectious virus particles in the presence of the compound.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound can be further optimized through systematic structural modifications. The following diagram illustrates key positions for derivatization to explore the Structure-Activity Relationship (SAR).
Caption: Key positions on the this compound scaffold for SAR studies. (Note: A placeholder is used for the chemical structure image).
Future research should focus on synthesizing a library of analogues with modifications at these key positions. This will allow for a comprehensive understanding of the SAR and the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its foundation on the well-validated 2-pyridone scaffold, combined with the potential for diverse chemical modifications, makes it an attractive candidate for further investigation in anticancer, antibacterial, and antiviral drug discovery programs. The protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound and its future derivatives, paving the way for the potential discovery of new and effective medicines.
References
- 1. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular structure and anticancer activity of 1-allyl-3-amino-2-(4-chloro-2-mercaptobenzenesulphonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound 64716, a new synthetic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on 2-Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Pyridone Scaffold and the Significance of Carboxylic Acid Derivatization
The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it an attractive pharmacophore. The presence of a carboxylic acid group on the 2-pyridone ring provides a crucial handle for synthetic diversification, enabling the modulation of physicochemical properties, pharmacokinetic profiles, and target-binding interactions of drug candidates.
This application note provides a detailed guide to the common and effective methods for the derivatization of the carboxylic acid group on 2-pyridones, with a focus on esterification and amidation reactions. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
PART 1: Strategic Considerations for Derivatization
Before proceeding with a specific protocol, it is essential to consider the overall synthetic strategy and the inherent reactivity of the 2-pyridone system.
Reactivity of the 2-Pyridone Ring
The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form. While the pyridone form generally predominates, the potential for reaction at the nitrogen or oxygen atoms should be considered, especially under basic or acidic conditions. The electron-rich nature of the ring can also influence the reactivity of the carboxylic acid group.
The Need for Protecting Groups
In some cases, the nitrogen atom of the 2-pyridone ring may require protection to prevent undesired side reactions, such as N-acylation, during the activation of the carboxylic acid. The choice of protecting group is critical and should be orthogonal to the conditions used for the derivatization and subsequent deprotection steps. Common protecting groups for nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][2]
Diagram: Decision Workflow for 2-Pyridone Carboxylic Acid Derivatization
Caption: A decision workflow for the derivatization of 2-pyridone carboxylic acids.
PART 2: Esterification of 2-Pyridone Carboxylic Acids
Esterification is a fundamental transformation that can significantly impact a molecule's lipophilicity, cell permeability, and metabolic stability.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[3][4] This is a reversible reaction, and the equilibrium is driven towards the ester by using a large excess of the alcohol or by removing water as it is formed.[5]
Protocol 1: General Procedure for Fischer-Speier Esterification
-
Dissolve the 2-pyridone carboxylic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent, typically >10 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Alcohol: Le Châtelier's principle dictates that using a large excess of one reactant (the alcohol) will shift the equilibrium towards the products.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Removal of Water: Azeotropic removal of water using a Dean-Stark apparatus can also be employed to drive the reaction to completion.
Steglich Esterification: A Mild and Versatile Alternative
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[6][7] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8]
Mechanism of Steglich Esterification
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[6] DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to furnish the ester.[9]
Diagram: Mechanism of Steglich Esterification
Caption: Simplified mechanism of the Steglich esterification.
Protocol 2: Steglich Esterification of a 2-Pyridone Carboxylic Acid
-
Dissolve the 2-pyridone carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU) . If using EDC, the urea byproduct is water-soluble and can be removed during the workup.
-
Dilute the reaction mixture with the organic solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparison of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Alcohol, Strong Acid (H₂SO₄, TsOH) | Alcohol, DCC/EDC, DMAP (cat.) |
| Conditions | High temperature (reflux) | Mild (0 °C to room temperature) |
| Advantages | Inexpensive reagents | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh conditions, not for acid-labile substrates | Stoichiometric coupling agent, urea byproduct |
PART 3: Amidation of 2-Pyridone Carboxylic Acids
The formation of amides is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities and the mimicry of peptide bonds.
Amide Bond Formation Using Peptide Coupling Reagents
A vast array of peptide coupling reagents have been developed to facilitate the efficient formation of amide bonds with minimal side reactions and racemization.[10] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
Commonly Used Coupling Reagents:
-
Carbodiimides (DCC, EDC): Often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.[11]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and lead to rapid coupling times.[11][12] HATU is particularly effective for sterically hindered substrates.[13]
Diagram: General Workflow for Amide Coupling
Caption: A general workflow for the amidation of 2-pyridone carboxylic acids.
Protocol 3: Amidation using EDC/HOBt
-
Dissolve the 2-pyridone carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) to the solution.
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 4: Amidation using HATU
-
Dissolve the 2-pyridone carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a tertiary amine base such as DIPEA or TEA (2-3 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 3.
-
Purify the product by appropriate methods.
Table 2: Selection of Common Amide Coupling Reagents
| Reagent System | Key Features | Typical Solvents |
| EDC/HOBt | Cost-effective, good for routine couplings.[14] | DMF, DCM |
| HATU | Highly efficient, fast reaction times, good for hindered substrates.[12] | DMF, NMP |
| DCC/DMAP | Primarily for esterification, can be used for amidation. | DCM, THF |
PART 4: Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction stalls, consider adding more coupling reagent or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of N-acylurea byproduct from carbodiimide reagents can be minimized by the addition of HOBt or HOAt.[6]
-
Purification: The choice of purification method will depend on the properties of the final product. Column chromatography, recrystallization, and preparative HPLC are common techniques.
-
Chemoselectivity: For 2-pyridones with multiple carboxylic acid groups, achieving selective derivatization at one position can be challenging and may require careful optimization of reaction conditions or the use of protecting groups.
Conclusion
The derivatization of the carboxylic acid group on 2-pyridones is a critical step in the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying principles of esterification and amidation reactions and by selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of 2-pyridone derivatives for biological evaluation. The protocols and insights provided in this application note serve as a valuable resource for navigating the synthetic challenges and opportunities presented by this important heterocyclic scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Experimental procedure for N-alkylation of 2-pyridones
An Application Guide to the Regioselective N-Alkylation of 2-Pyridones
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The N-alkylated 2-pyridone motif is a privileged scaffold in modern drug discovery and materials science, appearing in numerous active pharmaceutical ingredients and functional materials.[1][2][3] The direct N-alkylation of the parent 2-pyridone heterocycle, however, presents a significant synthetic challenge: controlling the regioselectivity of the reaction. Due to its tautomeric nature, the 2-pyridone anion is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom, often yielding a mixture of N- and O-alkylated products.[4][5][6] This guide provides a comprehensive overview of the core principles governing this critical transformation and details robust experimental protocols designed to achieve high selectivity for the desired N-alkylated product.
Core Principles: The N- vs. O-Alkylation Dichotomy
The central challenge in the alkylation of 2-pyridones stems from the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms. Under basic conditions, deprotonation results in a resonance-stabilized pyridonate anion with nucleophilic character at both the nitrogen and oxygen atoms.
Figure 1: Competing pathways in the alkylation of 2-pyridone.
The regiochemical outcome is governed by a delicate interplay of factors, best rationalized by Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control.
-
The Alkylating Agent (Electrophile): "Soft" electrophiles, such as benzyl and allyl halides, preferentially react with the "softer" nitrogen atom. "Hard" electrophiles favor reaction at the "harder" oxygen atom.
-
The Base and Counter-ion: The nature of the cation associated with the pyridonate anion is critical. "Soft" cations like cesium (Cs⁺) and tetraalkylammonium (R₄N⁺) favor N-alkylation. "Harder" cations like lithium (Li⁺) or silver (Ag⁺) can coordinate more tightly with the oxygen atom, promoting O-alkylation.[2][7]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they effectively solvate the cation, leaving a "naked" and highly reactive pyridonate anion, which tends to favor N-alkylation.[7]
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[7][8]
Methodologies for Selective N-Alkylation
Several strategies have been developed to steer the reaction towards the desired N-alkylated isomer.
Classical SN2 Alkylation with Alkyl Halides
This is the most direct approach, where a 2-pyridone is treated with a base to generate the anion, followed by the addition of an alkyl halide.[4] Careful selection of the base and solvent is paramount for achieving high N-selectivity. Strong, non-coordinating bases like sodium hydride (NaH) or weaker bases with soft counter-ions like cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are highly effective.[4][9]
The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway using an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's carbon center and often shows a high preference for N-alkylation of 2-pyridones.[5][11][12] The key is the in situ activation of the alcohol by the PPh₃/DIAD system.[10]
Phase-Transfer Catalysis (PTC)
For scalability and improved reaction kinetics, phase-transfer catalysis is an excellent technique. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the pyridonate anion from a solid or aqueous phase (where an inorganic base like K₂CO₃ is present) into the organic phase where the alkylating agent resides.[13] This method avoids the need for strong, hazardous bases and anhydrous conditions, making it a greener and more practical option for larger-scale synthesis.[13][14]
Experimental Protocols
Figure 2: General experimental workflow for N-alkylation.
Safety Precaution: All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: General N-Alkylation using Potassium Carbonate
This protocol is a robust starting point for many primary and benzylic halides.
-
Materials:
-
2-Pyridone (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-pyridone (e.g., 1.0 g, 10.5 mmol) and anhydrous potassium carbonate (2.9 g, 21.0 mmol).
-
Add anhydrous DMF (approx. 10 mL per gram of 2-pyridone).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC).
-
Once the 2-pyridone is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-2-pyridone.
-
Protocol 2: Highly Selective N-Alkylation with Cesium Fluoride
This method provides excellent N-selectivity, particularly for benzyl and allyl chlorides.[9]
-
Materials:
-
2-Pyridone (1.0 equiv)
-
Alkyl chloride (e.g., benzyl chloride, 1.1 equiv)
-
Cesium Fluoride (CsF, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using CsF (2.4 g, 15.8 mmol) as the base.
-
Add the alkyl chloride (1.1 equiv).
-
Stir the reaction at room temperature. The reaction is typically milder than with carbonate bases.[9]
-
Monitor by TLC. The reaction is often complete within 12-24 hours.
-
Proceed with the workup and purification as described in steps 7-10 of Protocol 1.
-
Protocol 3: N-Alkylation via Mitsunobu Reaction
This protocol is ideal for converting secondary alcohols with inversion of stereochemistry.
-
Materials:
-
2-Pyridone (1.2 equiv)
-
Alcohol (e.g., (S)-2-octanol, 1.0 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To a flame-dried flask under N₂, dissolve the alcohol (e.g., 1.0 g, 7.7 mmol), 2-pyridone (0.88 g, 9.2 mmol), and PPh₃ (3.0 g, 11.5 mmol) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (2.3 mL, 11.5 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The order of addition is critical.[15]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude material will contain the product and triphenylphosphine oxide byproduct.
-
Purify directly by flash column chromatography. The less polar triphenylphosphine oxide will elute first, followed by the N-alkylated 2-pyridone product.
-
Comparative Data of N-Alkylation Conditions
The following table summarizes typical conditions and outcomes for the N-benzylation of 2-pyridone, illustrating the impact of different reagents.
| Alkylating Agent | Base / Reagent System | Solvent | Temp. (°C) | Time (h) | N/O Ratio | Ref. |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | >10:1 | [16] |
| Benzyl Bromide | NaH | THF | 25 | 4 | >19:1 | [6] |
| Benzyl Chloride | CsF | DMF | 25 | 18 | Highly Selective N | [9] |
| Benzyl Bromide | i-Pr₂NEt / Tween 20 | Water | 25 | 24 | >5:1 | [17] |
| Benzyl Alcohol | PPh₃ / DIAD | THF | 0 to 25 | 12 | Highly Selective N | [12] |
| Benzyl Bromide | K₂CO₃ / TBAB (PTC) | Toluene/H₂O | 90 | 5 | Good N-Selectivity | [14] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive alkylating agent (e.g., R-Cl vs R-Br). 2. Base is not strong enough or is not anhydrous. 3. Reaction temperature is too low. | 1. Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding catalytic NaI or KI (Finkelstein conditions).[7] 2. Use a stronger base (e.g., NaH, Cs₂CO₃) and ensure all reagents and solvents are anhydrous. 3. Increase the reaction temperature or consider using microwave irradiation.[1][7] |
| Poor Regioselectivity (High O-Alkylation) | 1. "Hard" cation used (e.g., Li⁺). 2. Protic or highly coordinating solvent. 3. Inappropriate base for desired selectivity. | 1. Use a base with a "softer" counter-ion like Cs₂CO₃, CsF, or a quaternary ammonium salt under PTC conditions.[7][9] 2. Ensure the use of a polar aprotic solvent like DMF, THF, or acetonitrile. 3. For challenging cases, consider an alternative strategy like the Mitsunobu reaction or a catalyst-free approach if applicable.[18] |
| Difficult Purification | 1. Byproducts from the reaction (e.g., triphenylphosphine oxide in Mitsunobu). 2. Residual high-boiling solvent (e.g., DMF, DMSO). | 1. For Mitsunobu, optimize chromatography or consider alternative reagents that yield water-soluble byproducts. 2. During workup, perform multiple aqueous washes to thoroughly remove DMF/DMSO before concentrating the organic layer. |
References
- 1. mdpi.com [mdpi.com]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. Atropselective synthesis of N -aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00177B [pubs.rsc.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Using 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives in Oncology Research
The scaffold of 2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives has garnered significant interest within the medicinal chemistry landscape due to its versatile biological activities. Several studies have highlighted the potential of this class of compounds as valuable precursors in drug discovery. Research into novel 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles has demonstrated their potential as cytotoxic agents against various human tumor cell lines[1]. Furthermore, the synthesis and evaluation of other dihydropyridine carboxylic acid derivatives have revealed promising cytotoxic activity, suggesting their potential as antineoplastic agents[2][3][4]. These findings underscore the therapeutic promise of this chemical family and provide a strong rationale for the investigation of novel analogs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific novel derivative, 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , in a panel of fundamental cell-based assays. While direct biological data for this particular compound is not yet widely published, the protocols outlined herein are based on established methodologies for characterizing the anticancer potential of new chemical entities. These assays will enable the elucidation of the compound's cytotoxic and cytostatic effects, providing critical insights into its mechanism of action and therapeutic potential.
I. Initial Compound Handling and Preparation
Prior to initiating any cell-based assay, it is crucial to ensure the purity and proper handling of This compound .
A. Stock Solution Preparation:
-
Solubility Testing: Initially, determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic molecules for in vitro assays.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
B. Working Solution Preparation:
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in the appropriate cell culture medium.
-
Final DMSO Concentration: It is imperative to maintain a consistent and low final concentration of the vehicle (e.g., DMSO < 0.5%) across all experimental conditions, including vehicle controls, to avoid solvent-induced cytotoxicity.
II. Foundational Assay: Determining Cytotoxicity and IC50
The initial step in characterizing a novel compound is to determine its cytotoxic or cytostatic potential across a range of concentrations. This is typically achieved through metabolic assays that measure cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]
B. Detailed Protocol for MTT Cytotoxicity Assay
1. Cell Seeding:
-
Harvest logarithmically growing cells using standard trypsinization procedures.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95%).
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (see Table 1).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a range of concentrations of This compound in complete cell culture medium. A typical starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
| Parameter | Recommendation |
| Cell Line Examples | HCT116 (Colon), HeLa (Cervical), K562 (Leukemia)[5] |
| Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 5 mg/mL |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
Table 1: Recommended Parameters for MTT Cytotoxicity Assay
Figure 1: MTT Assay Workflow
III. Mechanistic Insight: Apoptosis vs. Necrosis
Once the cytotoxic potential of This compound is established, it is crucial to investigate the mechanism of cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptosis and necrosis.
A. Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the identification of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
B. Detailed Protocol for Annexin V-FITC/PI Apoptosis Assay
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours of incubation, treat the cells with This compound at its predetermined IC50 concentration and a 2x IC50 concentration for 24-48 hours. Include a vehicle control.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Acquire data for at least 10,000 events per sample.
4. Data Interpretation:
-
Generate quadrant plots to distinguish between the four cell populations.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
Figure 2: Principle of Apoptosis Detection
IV. Cell Cycle Analysis
To determine if the cytotoxic effects of This compound are associated with cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry can be employed.
A. Principle of Cell Cycle Analysis with PI
PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
B. Detailed Protocol for Cell Cycle Analysis
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours.
2. Cell Fixation and Staining:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and treat them with RNase A to degrade RNA.
-
Stain the cells with propidium iodide.
3. Flow Cytometry Analysis:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Generate a histogram of cell count versus fluorescence intensity.
4. Data Interpretation:
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any compound-induced cell cycle arrest.
V. Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of the biological activity of This compound . The data generated from these assays will be instrumental in determining the compound's cytotoxic potency, its mode of action, and its effects on cell cycle progression. Based on these initial findings, further investigations can be pursued, including:
-
Target Identification: Employing techniques such as target-specific cellular assays to identify the molecular target(s) of the compound.
-
Pathway Analysis: Investigating the modulation of specific signaling pathways involved in cell proliferation and survival.
-
Advanced Cell Models: Utilizing 3D cell culture systems, such as spheroids, to evaluate the compound's efficacy in a more physiologically relevant context.[6][7]
The systematic application of these cell-based assays will be pivotal in advancing our understanding of This compound and its potential as a novel therapeutic agent.
References
- 1. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-throughput 3-D cell-based proliferation and cytotoxicity assays for drug screening and bioprocess development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Dihydropyridine Libraries for L-Type Calcium Channel Modulators
Abstract
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting high-throughput screening (HTS) campaigns with 1,4-dihydropyridine (DHP) libraries. Dihydropyridines are a well-established class of L-type voltage-gated calcium channel (CaV1) modulators, with broad therapeutic applications in cardiovascular diseases.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind assay design, the principles of library construction, robust protocols for primary and secondary screening, and critical data analysis techniques to ensure the identification of true, actionable hits.
Introduction: The Dihydropyridine Scaffold and L-Type Calcium Channels
The 1,4-dihydropyridine core is a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework capable of providing ligands for diverse biological targets.[1] Its most prominent role is in the modulation of L-type calcium channels (LTCCs), which are crucial for regulating intracellular calcium concentration in cardiovascular, neuronal, and skeletal tissues.[3]
Mechanism of Action: Targeting Voltage-Gated Calcium Channels
LTCCs are transmembrane proteins that open in response to membrane depolarization, allowing an influx of Ca²⁺ ions. This influx acts as a critical second messenger, triggering cellular processes such as muscle contraction, hormone secretion, and gene expression.[1] Dihydropyridines allosterically modulate these channels by binding to a specific site on the α1-subunit.[4] This binding stabilizes the channel in a non-conducting state, thereby blocking Ca²⁺ influx. This mechanism of action is the foundation for their use as antihypertensive agents, as they induce vasodilation in arterial smooth muscle.[5]
The diagram below illustrates the central role of LTCCs in cellular signaling and the inhibitory action of DHP compounds.
Caption: L-Type Calcium Channel Signaling Pathway and DHP Inhibition.
Dihydropyridine Library Design & Synthesis
A successful HTS campaign begins with a high-quality, diverse chemical library. For dihydropyridines, combinatorial chemistry is a powerful tool for generating large libraries from a set of core building blocks.[1][6]
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction ideal for combinatorial approaches.[7][8] It involves the condensation of an aldehyde, a β-ketoester, and an ammonia source to form the dihydropyridine ring. By systematically varying these three components, a vast chemical space can be explored.[7]
Core Principle: The power of combinatorial synthesis lies in its efficiency. Reacting 'A' number of aldehydes with 'B' number of β-ketoesters and 'C' ammonia sources can theoretically generate A x B x C unique products under identical reaction conditions.[1]
Principles of Library Design for HTS
When designing a DHP library, several factors should be considered to maximize the chances of identifying viable hits:[9][]
-
Diversity: Utilize a wide range of building blocks with varied electronic and steric properties to explore a broad chemical space.
-
Drug-Likeness: Adhere to established principles like Lipinski's Rule of Five to enhance the pharmacokinetic properties of the library members.[11]
-
Focused vs. Diverse: Libraries can be designed to be highly diverse for initial hit discovery or focused around a known active scaffold to explore the structure-activity relationship (SAR).[12]
-
Exclusion of Problematic Structures: Filter out compounds containing reactive functional groups or substructures known to cause assay interference (Pan-Assay Interference Compounds, or PAINS).[13]
Primary Screening: A Fluorescence-Based Calcium Influx Assay
The primary screen is designed to rapidly test the entire compound library to identify "hits" that modulate LTCC activity. A no-wash, fluorescence-based calcium influx assay is the industry standard due to its high throughput, sensitivity, and automation compatibility.[9][14][15]
Assay Principle
The assay relies on a cell line stably expressing the target LTCC (e.g., HEK293 cells expressing CaV1.2).[16] These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fluo-8®, Cal-520®).[17][18] In a resting state, intracellular calcium is low, and the dye exhibits minimal fluorescence. Upon depolarization (e.g., by adding KCl), the LTCCs open, causing a rapid influx of Ca²⁺. This influx is detected as a sharp increase in fluorescence intensity, which is measured in real-time by an instrument like a Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.[9][18][19] DHP antagonists will inhibit this depolarization-induced calcium influx, resulting in a reduced fluorescence signal.
Caption: HTS Workflow for a 1,4-DHP Library.
Detailed Protocol: Primary Calcium Influx Assay
Objective: To identify compounds within a 1,4-DHP library that inhibit LTCC activity in a high-throughput format.
Materials:
-
Cell Line: HEK293 cells stably expressing the human CaV1.2 channel.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Reagents: FLIPR Calcium Assay Kit (or equivalent fluorescent calcium indicator), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, Potassium Chloride (KCl) solution, positive control (e.g., Nifedipine), negative control (DMSO).
-
Equipment: Automated liquid handler, Fluorometric Imaging Plate Reader (FLIPR) or FlexStation 3.[20]
Procedure:
-
Cell Preparation: a. Culture HEK293-CaV1.2 cells to ~80-90% confluency. b. Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES). c. Using an automated liquid handler, seed cells into 384-well plates at a density of 20,000-50,000 cells/well.[1] d. Incubate overnight at 37°C, 5% CO₂.[21]
-
Dye Loading: a. Prepare the calcium indicator dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit).[20] b. Remove cell plates from the incubator and add an equal volume of loading buffer to each well. c. Incubate for 1-2 hours at 37°C, 5% CO₂.[20] This "no-wash" format is crucial for HTS as it reduces cell loss and variability.[15][21]
-
Compound Addition: a. While cells are incubating, prepare compound plates. Use an automated liquid handler to transfer a small volume (e.g., 50 nL) of each DHP library compound, positive control (Nifedipine), and negative control (DMSO) to the appropriate wells of the cell plate.
-
Screening on FLIPR: a. Transfer the cell plate to the FLIPR instrument, pre-warmed to 37°C.[20] b. Allow a short pre-incubation of the cells with the compounds (typically 10-20 minutes). c. Initiate the read: The instrument will establish a baseline fluorescence reading for several seconds. d. The instrument's integrated pipettor will then add a pre-determined volume of KCl solution (e.g., to a final concentration of 90 mM) to all wells simultaneously to induce depolarization. e. Continue to record the fluorescence kinetically for 1-3 minutes to capture the peak calcium influx.[9][20]
Data Analysis and Quality Control
1. Normalization: Raw fluorescence data is typically normalized to the baseline reading for each well. The percent inhibition for each test compound is calculated relative to the positive (e.g., Nifedipine, 100% inhibition) and negative (DMSO, 0% inhibition) controls.
2. Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[22] It measures the separation between the positive and negative control signals.
The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:
-
σp and σn are the standard deviations of the positive and negative controls.
-
μp and μn are the means of the positive and negative controls.
Table 1: Interpretation of Z'-Factor Values [3][22]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between controls; suitable for HTS. |
| 0 to 0.5 | Marginal Assay | Small separation; may require optimization or lead to higher false hit rates. |
| < 0 | Unsuitable Assay | Control signals overlap; the assay is not reliable for screening. |
An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for a full-scale HTS campaign.[3][5]
Hit Confirmation and Secondary Assays
A compound that meets the primary screening criteria (e.g., >50% inhibition) is termed a "hit". However, primary hits require rigorous validation to eliminate false positives and confirm their mechanism of action.[23]
Dose-Response Confirmation
The first step is to re-test the primary hits in the same calcium influx assay but over a range of concentrations (typically an 8- to 10-point dilution series). This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Table 2: Representative IC₅₀ Values for Known Dihydropyridines
| Dihydropyridine | Target | Reported IC₅₀ (nM) | Reference(s) |
| Nifedipine | L-type Ca²⁺ | 2.9 | [17] |
| Nimodipine | L-type Ca²⁺ | 3.0 (depolarized) | [24] |
| Cilnidipine | L-type Ca²⁺ | 17,000 (resting) | [14] |
| SQ 32,547 | L-type Ca²⁺ | 5.5 | [17] |
Note: IC₅₀ values are highly dependent on assay conditions, such as the holding potential of the cell membrane.[14][24]
Secondary Assay: Automated Patch-Clamp Electrophysiology
To confirm that hits directly modulate the ion channel and to eliminate artifacts, an orthogonal assay with a different technological principle is essential. Automated patch-clamp (APC) electrophysiology is the gold standard secondary assay for ion channel targets.[25][26] It provides a direct measure of ion flow across the cell membrane, offering detailed information on channel blocking kinetics and state-dependence.[25][27][28]
Objective: To confirm the inhibitory activity of hits on LTCCs by directly measuring ion currents.
Protocol Outline (using a system like Nanion SyncroPatch or Sophion Qube): [29][30]
-
Cell Preparation: Prepare a single-cell suspension of the HEK293-CaV1.2 cell line.
-
APC System Priming: Prime the system with appropriate intracellular and extracellular solutions.
-
Cell Plating: The system automatically aspirates cells and positions one cell over each recording aperture on a specialized microfluidic plate.
-
Seal Formation: A high-resistance "giga-seal" is formed between the cell membrane and the aperture.
-
Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol & Compound Application: a. A voltage-clamp protocol is applied to elicit LTCC currents. b. The hit compound is perfused over the cell at various concentrations. c. The resulting inhibition of the calcium current is measured directly.
-
Data Analysis: The reduction in current amplitude is used to generate a dose-response curve and confirm the IC₅₀ value obtained in the primary screen.
Troubleshooting and Mitigating Assay Artifacts
Fluorescence-based assays are susceptible to interference from library compounds, which can lead to false positives or false negatives.[13] It is critical to identify and triage these artifacts early.
Caption: A logical workflow for troubleshooting potential assay interference.
Common Artifacts & Mitigation Strategies:
-
Compound Autofluorescence: The compound itself fluoresces at the assay wavelengths, mimicking a positive signal (in an antagonist screen, this would appear as reduced inhibition).
-
Counter-screen: Read the compound plate in assay buffer without cells or dye. A high signal indicates autofluorescence.
-
Mitigation: If possible, switch to a red-shifted dye to avoid the compound's excitation/emission spectra.[13]
-
-
Fluorescence Quenching: The compound absorbs the excitation or emission light of the assay fluorophore, causing a decrease in signal that mimics inhibition (a false positive).
-
Counter-screen: In a cell-free system, mix the compound with a known concentration of the free fluorophore. A concentration-dependent decrease in signal indicates quenching.
-
-
Cytotoxicity: The compound kills the cells, preventing them from responding to the depolarization stimulus. This loss of signal is a common source of false positives.
-
Counter-screen: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the hit compounds.
-
By implementing these rigorous primary screens, confirmatory secondary assays, and artifact counter-screens, researchers can confidently identify and advance true dihydropyridine modulators of L-type calcium channels from large library screens.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Combinatorial synthesis and screening of a chemical library of 1,4-dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of chemical libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput drug screen identifies calcium and calmodulin inhibitors that reduce JCPyV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial chemistry | PPTX [slideshare.net]
- 15. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assay.dev [assay.dev]
- 20. academic.oup.com [academic.oup.com]
- 21. Establishment of a secondary screening assay for P/Q-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cellmicrosystems.com [cellmicrosystems.com]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 24. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sophion.com [sophion.com]
- 26. Automated high-throughput patch clamp electrophysiology of hiPSC-derived neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Pyridone derivatives have emerged as a promising class of compounds, with several demonstrating significant antibacterial and antifungal properties. This comprehensive guide provides detailed application notes and standardized protocols for the in vitro evaluation of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potential antimicrobial agent. This document is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to robustly assess its spectrum of activity, potency, and potential mechanisms of action. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction to this compound
This compound belongs to the pyridone class of heterocyclic compounds. The core pyridone structure is a key pharmacophore found in numerous clinically approved drugs. The introduction of an allyl group at the N-1 position and a carboxylic acid at the C-3 position can significantly influence the molecule's physicochemical properties and biological activity. While extensive research exists on various pyridone derivatives, this guide focuses specifically on the antimicrobial evaluation of this particular analogue.
The rationale for investigating this compound stems from studies on similar pyridone structures that have shown potent antimicrobial effects. For instance, certain 4-pyridone derivatives have been identified as inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a crucial component of fatty acid synthesis, particularly in Staphylococcus aureus[1]. Other pyridinol compounds are hypothesized to exert their antimicrobial effect by disrupting the bacterial cell membrane[2]. The presence of the carboxylic acid moiety in this compound may enhance its solubility and ability to interact with biological targets.
This guide will provide a step-by-step framework for:
-
Determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of clinically relevant microorganisms.
-
Assessing the rate and extent of its microbicidal activity through time-kill kinetics assays.
-
Investigating its potential mechanism of action by evaluating its effects on bacterial cell membrane integrity.
Essential Preliminary Step: Preparation of Stock Solution
The accurate preparation of the compound's stock solution is critical for reliable and reproducible results. Based on the chemical properties of related pyridone carboxylic acids, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent due to its high solubilizing capacity for a wide range of organic compounds[3].
Protocol 2.1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution in DMSO: In a sterile, conical tube, dissolve the weighed compound in high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Vortex thoroughly to ensure complete dissolution.
-
Sterilization: As autoclaving can degrade the compound, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality and Expertise Insights: DMSO is chosen for its broad solvency and compatibility with most in vitro assays. However, it is crucial to note that high concentrations of DMSO can exhibit antimicrobial properties or affect cell membrane integrity. Therefore, the final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent-induced artifacts. All subsequent dilutions of the compound should be made in the appropriate sterile broth or buffer, and a solvent control (broth with the same final concentration of DMSO) must be included in all experiments to validate the results.
Determination of Antimicrobial Potency: MIC and MBC/MFC Assays
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that inhibits the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial microbial inoculum.
Selection of Test Organisms
A representative panel of clinically significant bacteria and fungi should be selected to evaluate the spectrum of activity. Quality control (QC) strains with defined susceptibility profiles must be included in each assay to ensure the validity of the results.
Table 1: Recommended Panel of Test Organisms and Quality Control Strains
| Category | Organism | Strain Designation (e.g., ATCC) | Relevance |
| Gram-Positive Bacteria | Staphylococcus aureus | ATCC 29213 (QC) | Common cause of skin, soft tissue, and bloodstream infections. |
| Enterococcus faecalis | ATCC 29212 (QC) | Important nosocomial pathogen, often exhibiting multidrug resistance. | |
| Gram-Negative Bacteria | Escherichia coli | ATCC 25922 (QC) | Frequent cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC 27853 (QC) | Opportunistic pathogen known for its intrinsic and acquired resistance. | |
| Fungi (Yeast) | Candida albicans | ATCC 90028 (QC) | Common cause of opportunistic fungal infections. |
| Fungi (Mold) | Aspergillus fumigatus | ATCC 204305 (QC) | Major cause of invasive aspergillosis in immunocompromised individuals. |
Expertise & Experience: The use of ATCC (American Type Culture Collection) or other certified reference strains is paramount for inter-laboratory reproducibility. The selected QC strains are recommended by both CLSI and EUCAST for routine antimicrobial susceptibility testing.[1][4]
Protocol for Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guidelines for bacteria and M27/M38 for fungi.
-
Preparation of Microtiter Plates: In a sterile 96-well, U-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.
-
Serial Dilution of the Compound: In well 1, add 100 µL of the working solution of this compound (prepared from the DMSO stock and diluted in the appropriate broth to twice the highest desired final concentration). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 11 (broth and inoculum) serves as the growth control. Well 12 (broth only) serves as the sterility control.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, 24-48 hours for yeasts, and 48-72 hours for molds.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol for MBC/MFC Determination
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC plates.
-
Determining the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Table 2: Example Data Presentation for MIC and MBC/MFC Results
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | |||
| E. faecalis ATCC 29212 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| C. albicans ATCC 90028 | |||
| A. fumigatus ATCC 204305 |
Trustworthiness: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal or fungicidal activity, while a ratio of >4 suggests bacteriostatic or fungistatic activity.
Assessing the Dynamics of Antimicrobial Activity: Time-Kill Kinetics Assay
Time-kill assays provide valuable information on the rate and concentration-dependence of an antimicrobial agent's activity.
Protocol 4.1: Time-Kill Kinetics Assay
-
Preparation of Cultures: Prepare a mid-logarithmic phase culture of the test organism in the appropriate broth.
-
Test Setup: In sterile flasks or tubes, add the bacterial culture and this compound to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration.
Table 3: Example Data Presentation for Time-Kill Kinetics
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Authoritative Grounding: A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. This assay helps to differentiate between concentration-dependent and time-dependent killing.
Investigating the Mechanism of Action: Cell Membrane Permeability Assays
Based on the proposed mechanisms for some pyridone derivatives, investigating the effect of this compound on bacterial cell membrane integrity is a logical next step.
Cytoplasmic Membrane Depolarization Assay
This assay utilizes the membrane potential-sensitive fluorescent dye DiSC3(5), which exhibits increased fluorescence upon depolarization of the cytoplasmic membrane.
Protocol 5.1: Membrane Depolarization Assay
-
Bacterial Preparation: Grow the test bacteria to mid-log phase, harvest by centrifugation, and wash the cell pellet. Resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension and incubate in the dark until the fluorescence signal stabilizes (quenches), indicating dye uptake into the polarized membranes.
-
Fluorescence Measurement: Place the dye-loaded cell suspension in a fluorometer. Record the baseline fluorescence.
-
Compound Addition: Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Monitoring Depolarization: Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane depolarization. A known membrane-depolarizing agent (e.g., polymyxin B) should be used as a positive control.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the systematic antimicrobial evaluation of this compound. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this compound as a lead for the development of new antimicrobial agents. The elucidation of its spectrum of activity, potency, and mechanism of action will provide a solid foundation for further preclinical and clinical investigations.
References
Application Notes and Protocols: Calcium Channel Modulators
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of Calcium Channels in Cellular Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers, crucial for a vast array of physiological processes.[1] The precise regulation of intracellular Ca²⁺ concentration, orchestrated by a diverse family of calcium channels, governs everything from muscle contraction and neurotransmitter release to gene expression and cell proliferation.[2][3] Consequently, the dysfunction of these channels is implicated in a wide range of pathologies, including cardiovascular diseases, neurological disorders, and pain.[2][4][5][6] This makes calcium channels a prime target for therapeutic intervention and a focal point of drug discovery research.[7][8]
This guide provides an in-depth exploration of the application of calcium channel modulators. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols. We will delve into the core methodologies for identifying and characterizing these modulators, from high-throughput screening to the gold-standard electrophysiological techniques, with a focus on the "why" behind the "how."
Section 1: Understanding Calcium Channels and Their Modulators
A foundational understanding of calcium channel biology is paramount to the successful application of their modulators.
1.1 Classification of Voltage-Gated Calcium Channels (VGCCs)
Voltage-gated calcium channels (VGCCs) are a major class of transmembrane proteins that open in response to changes in membrane potential, allowing for the influx of Ca²⁺ into the cell.[9] They are classified into several subtypes based on their biophysical and pharmacological properties.[2]
| Channel Type | Subunits (α1) | Key Characteristics | Primary Location | Therapeutic Relevance |
| L-type | Cav1.1, 1.2, 1.3, 1.4 | High-voltage activated (HVA), long-lasting currents | Cardiovascular system, smooth muscle, neurons, endocrine tissue | Hypertension, angina, cardiac arrhythmias[2][10] |
| T-type | Cav3.1, 3.2, 3.3 | Low-voltage activated (LVA), transient currents | Heart, nervous system | Epilepsy, pain, cardiac pacemaking[2][4][10] |
| N-type | Cav2.2 | HVA, neuronal-specific | Nervous system | Chronic pain[2][10] |
| P/Q-type | Cav2.1 | HVA | Nervous system | Migraine, ataxia, epilepsy[10] |
| R-type | Cav2.3 | HVA, resistant to many blockers | Nervous system | Less defined, potential role in pain |
1.2 Mechanisms of Action of Calcium Channel Modulators
Calcium channel modulators are compounds that alter the activity of these channels.[2] They can be broadly categorized as:
-
Blockers (Antagonists): These agents inhibit the flow of Ca²⁺ through the channel.[2] This is the most common class of clinically used modulators. Their mechanism can involve direct occlusion of the pore or allosteric modulation that favors a non-conducting state.[11] By preventing Ca²⁺ entry, blockers can induce vasodilation, decrease heart rate and contractility, and reduce neuronal excitability.[2][12]
-
Activators (Agonists): These compounds increase the influx of Ca²⁺ by promoting the open state of the channel.[2] While less common in clinical use, they are valuable research tools for studying the physiological roles of calcium channels.
1.3 Therapeutic and Research Applications
The ability to modulate calcium channel activity has significant therapeutic implications.[3] Clinically, calcium channel blockers are widely used in the management of:
-
Cardiovascular Diseases: Hypertension, angina, and arrhythmias are commonly treated with L-type channel blockers.[2][6]
-
Neurological Disorders: T-type channel blockers are used in the treatment of epilepsy, and N-type channel blockers have shown promise in managing chronic pain.[2][4]
In a research context, these modulators are indispensable tools for dissecting the intricate roles of specific calcium channels in cellular signaling pathways.[3]
Section 2: Core Methodologies for Studying Calcium Channel Modulators
The identification and characterization of novel calcium channel modulators require a multi-faceted experimental approach, typically progressing from high-throughput screening to detailed biophysical analysis.
2.1 High-Throughput Screening (HTS) using Fluorescence-Based Assays
HTS is essential for screening large compound libraries to identify potential "hits."[7] Fluorescence-based assays, particularly those measuring intracellular Ca²⁺ flux, are a mainstay of HTS due to their scalability and sensitivity.[13]
The Fluorometric Imaging Plate Reader (FLIPR) system is a popular platform for HTS of calcium channel modulators.[14][15] The assay principle relies on a calcium-sensitive fluorescent dye that is loaded into cells.[16] When the target calcium channel is activated, Ca²⁺ influx leads to a detectable increase in fluorescence.
This protocol is adapted for a 384-well format.
Materials:
-
HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.
-
Black-walled, clear-bottom 384-well microplates.
-
FLIPR Calcium 6 Assay Kit.[17]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Potassium Chloride (KCl) solution (for depolarization).
-
Test compounds and a known L-type calcium channel blocker (e.g., nifedipine) as a positive control.
Procedure:
-
Cell Plating:
-
Dye Loading:
-
On the day of the assay, prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions.[17][18] This typically involves dissolving the dye components in the assay buffer.[17]
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.[17]
-
Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.[18]
-
-
Compound Addition and Assay:
-
Prepare a separate 384-well compound plate containing your test compounds and controls at the desired concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Configure the instrument to first add the test compounds to the cell plate and incubate for a specified period (e.g., 15-30 minutes).
-
Following the pre-incubation, the instrument will add a depolarizing stimulus (e.g., KCl) to all wells to activate the L-type calcium channels.
-
The FLIPR instrument will then measure the fluorescence intensity in each well over time, capturing the calcium influx.[18]
-
Data Analysis:
The primary output is a kinetic trace of fluorescence intensity over time for each well. The peak fluorescence response is typically used to determine the effect of the test compounds. For antagonists, the data is often normalized to the response of a positive control (e.g., a known blocker) and a vehicle control to calculate the percent inhibition. A dose-response curve can then be generated to determine the IC₅₀ value of the hit compounds.
Self-Validation and Quality Control:
-
Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7] It is calculated using the signals from positive and negative controls.
-
Signal Window: The ratio of the signal from the stimulated control wells to the unstimulated control wells should be sufficiently large to reliably detect changes.
2.2 Gold-Standard Electrophysiological Characterization
While HTS assays are excellent for identifying initial hits, electrophysiology, particularly the patch-clamp technique, remains the gold standard for detailed characterization of ion channel modulators.[19] It provides direct measurement of the ion flow through channels with high temporal and voltage resolution.[20]
In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured, allowing for electrical access to the entire cell.[19][21] This allows for the control of the membrane potential (voltage-clamp) while measuring the resulting current, or the injection of a known current (current-clamp) to measure changes in membrane potential.[19]
Materials:
-
HEK293 cells expressing the target calcium channel.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pulling pipettes.
-
Extracellular (bath) solution containing an appropriate charge carrier (e.g., Ba²⁺ or Ca²⁺).
-
Intracellular (pipette) solution.
-
Test compound.
Procedure:
-
Preparation:
-
Obtaining a Whole-Cell Recording:
-
Place the dish of cells on the microscope stage and perfuse with the extracellular solution.
-
Under visual guidance, approach a cell with the pipette tip while applying slight positive pressure.[21]
-
Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").[21]
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[19][21]
-
-
Recording and Compound Application:
-
Switch to voltage-clamp mode and hold the cell at a negative potential where the channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward currents.
-
After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound at a specific concentration.
-
Repeat the voltage-step protocol to record the currents in the presence of the compound.
-
Data Analysis:
The effect of the modulator is quantified by measuring the reduction in the peak current amplitude at each voltage step. By testing a range of concentrations, a dose-response curve can be constructed to determine the IC₅₀. Further analysis can reveal details about the mechanism of action, such as whether the block is voltage-dependent or use-dependent.
Section 3: Troubleshooting and Best Practices
For Fluorescence-Based Assays:
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Response | Poor cell health; Incorrect dye loading; Instrument failure. | Check cell viability; Run a calcium ionophore control to confirm dye loading; Verify instrument settings.[22] |
| High Well-to-Well Variability | Uneven cell plating; Edge effects in the microplate. | Ensure a homogenous cell suspension during plating; Avoid using the outer wells of the plate. |
| False Positives/Negatives | Compound autofluorescence or quenching; Compound cytotoxicity. | Screen compounds for autofluorescence; Perform a cytotoxicity assay for all hits.[7] |
For Electrophysiology:
| Issue | Potential Cause | Recommended Solution |
| Difficulty Forming Giga-seal | Dirty pipette tip or cell membrane; Poor cell health. | Use fresh solutions; Ensure cells are healthy and not over-confluent. |
| Unstable Recording | Seal is not tight; Cell is unhealthy. | Monitor seal resistance throughout the experiment; Use fresh, healthy cells. |
| "Rundown" of Calcium Current | Washout of essential intracellular components. | Use the perforated-patch configuration to preserve the intracellular milieu.[23] |
Conclusion
The study of calcium channel modulators is a dynamic and critical area of research with profound implications for human health. A systematic approach, beginning with robust high-throughput screening and culminating in detailed electrophysiological characterization, is essential for the successful identification and validation of novel therapeutic agents. By understanding the principles behind these techniques and adhering to best practices, researchers can confidently navigate the complexities of calcium channel pharmacology and contribute to the development of next-generation medicines.
References
- 1. Biochemistry, Calcium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are calcium channel modulators and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Calcium channel - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-channel modulators for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Channels - Life Science Products | StressMarq Biosciences Inc. | StressMarq Biosciences Inc. [stressmarq.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. droracle.ai [droracle.ai]
- 12. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. protocols.io [protocols.io]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Amides from 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Introduction: The Significance of Substituted Pyridones in Medicinal Chemistry
The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has established it as a cornerstone in modern drug discovery. The introduction of an amide functionality at the C3 position of the pyridone ring further expands the chemical space, providing a critical vector for modulating pharmacokinetic and pharmacodynamic properties. The N-allyl substituent, in particular, offers a versatile handle for subsequent chemical modifications, making 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid a valuable intermediate for the synthesis of compound libraries targeting a wide range of therapeutic areas.
This comprehensive guide provides a detailed exploration of the synthesis of amides derived from this compound. We will first delineate a robust protocol for the preparation of the parent carboxylic acid, followed by an in-depth analysis of two highly efficient and widely adopted amide coupling methodologies: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) system, and the powerful uronium-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The underlying chemical principles, step-by-step experimental protocols, and critical considerations for ensuring reaction success and product purity will be thoroughly discussed.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the target carboxylic acid is a two-step process commencing with the commercially available ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. The first step involves the selective N-alkylation of the pyridone nitrogen with allyl bromide, followed by the hydrolysis of the ethyl ester to afford the desired carboxylic acid.
Step 1: N-Alkylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
The alkylation of 2-pyridones can sometimes lead to a mixture of N- and O-alkylated products.[1] However, by carefully selecting the base and solvent system, high regioselectivity for N-alkylation can be achieved. In this protocol, we utilize potassium carbonate as a mild base in a polar aprotic solvent, N,N-dimethylformamide (DMF), to favor the desired N-allyl product.
Protocol 1: Synthesis of Ethyl 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
Reagents and Materials:
-
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
-
Step 2: Hydrolysis of the Ethyl Ester
The final step in the synthesis of the starting material is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions using a solution of an alkali metal hydroxide.
Protocol 2: Synthesis of this compound
-
Reagents and Materials:
-
Ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M or 2 M aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 or 2:1 ratio).
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis confirms the complete disappearance of the starting ester.
-
Remove the organic solvent (THF or MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M or 2 M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Part 2: Amide Synthesis Methodologies
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. Therefore, the use of coupling reagents is essential to activate the carboxylic acid and facilitate the reaction under mild conditions. We will detail two of the most reliable and widely used methods for this transformation.
Method A: EDC/HOBt Mediated Amide Coupling
The combination of a carbodiimide, such as EDC, with an activating agent like HOBt is a classic and cost-effective method for amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt active ester. This active ester is subsequently attacked by the amine to furnish the desired amide.
Causality Behind Experimental Choices:
-
EDC: As a water-soluble carbodiimide, the resulting urea byproduct is easily removed during aqueous workup.[2]
-
HOBt: This additive serves two primary purposes: it minimizes the risk of racemization at the alpha-carbon of the carboxylic acid and it suppresses the formation of N-acylurea, a common side product in carbodiimide-mediated couplings.[3]
-
Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is often added to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used to ensure the solubility of all reactants and to prevent premature hydrolysis of the activated intermediates.
Diagram of the EDC/HOBt Coupling Mechanism:
References
Application Notes & Protocols: Strategic Application of Carboxylic Acid Bioisosteres in Modern Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Carboxylic Acids in Drug Discovery
The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its planar geometry, acidity, and capacity to engage in potent electrostatic and hydrogen-bonding interactions make it a frequent and critical component of pharmacophores.[1][2][3] Over 450 drugs marketed worldwide contain a carboxylic acid, including blockbuster classes like nonsteroidal anti-inflammatory drugs (NSAIDs) and statins.[1][2] This functional group often mimics natural substrates of protein targets, providing a reliable anchor for achieving high binding affinity.[2]
However, the very properties that make carboxylic acids effective in target binding can become significant liabilities in drug development.[1][2] At physiological pH (7.4), the group is predominantly ionized to its carboxylate form. This negative charge, while excellent for target interaction, can severely limit a molecule's ability to passively diffuse across biological membranes, such as the intestinal epithelium for oral absorption or the formidable blood-brain barrier (BBB) for central nervous system (CNS) targets.[1][4]
Furthermore, carboxylic acids are susceptible to specific metabolic pathways that can lead to toxicity. The most notable is glucuronidation, which forms reactive acyl glucuronide metabolites.[2][5] These metabolites can undergo intramolecular rearrangement (acyl migration) and subsequently bind covalently to proteins, a mechanism linked to idiosyncratic drug toxicities that have led to the withdrawal of marketed drugs.[1][6]
To navigate this challenge, medicinal chemists employ the strategy of bioisosteric replacement . A bioisostere is a functional group that retains the essential biological activity of the parent moiety while altering its physicochemical properties to overcome specific liabilities.[1][2][7] This guide provides a detailed overview of common and emerging carboxylic acid bioisosteres, along with protocols for their evaluation and strategic selection.
Key Classes of Carboxylic Acid Bioisosteres
The choice of a bioisostere is context-dependent, and screening a panel is often necessary to find the optimal replacement.[1][8] Below are the most frequently employed classes, each with a unique profile of advantages and disadvantages.
Tetrazoles
The 5-substituted 1H-tetrazole is arguably the most successful and widely recognized non-classical bioisostere for a carboxylic acid, featured in numerous FDA-approved drugs like the antihypertensive losartan.[1][7][9]
-
Physicochemical Properties: Tetrazoles exhibit pKa values of ~4.5–4.9, closely mimicking the acidity of carboxylic acids.[1] This allows them to exist in an anionic state at physiological pH and engage in similar ionic interactions. However, they are generally more lipophilic than their carboxylate counterparts.[7][10]
-
Advantages:
-
Metabolic Stability: Tetrazoles can undergo N-glucuronidation, but these conjugates are not as chemically reactive as the O-acyl glucuronides derived from carboxylic acids and have not been linked to the same toxic effects.[1][11]
-
Target Interaction: The tetrazolate anion can effectively replicate the hydrogen bonding and electrostatic interactions of a carboxylate.[1][12]
-
Improved Bioavailability: In many cases, such as with losartan, replacing a carboxylic acid with a tetrazole has led to significantly improved oral bioavailability and in vivo efficacy.[1][7]
-
-
Disadvantages:
-
Permeability Paradox: Despite being more lipophilic, tetrazoles do not always lead to improved membrane permeability. This is attributed to their strong hydrogen bonding with water, resulting in a high desolvation penalty that can offset gains in lipophilicity.[7]
-
Size: The tetrazole ring is slightly larger than a carboxylic acid group, which may create steric clashes in a constrained binding pocket.[1]
-
Acylsulfonamides and Related Groups
This class includes acylsulfonamides, acylsulfamides, and sulfonylureas. They offer a more diverse range of acidities and lipophilicities compared to tetrazoles.
-
Physicochemical Properties: Simple sulfonamides are weak acids (pKa ~9-10).[7] However, N-acylsulfonamides are significantly more acidic, with pKa values that can be tuned to be comparable to carboxylic acids.[13][14] They are generally more lipophilic.
-
Advantages:
-
Improved Permeability: The increased lipophilicity and different charge distribution often lead to enhanced membrane permeability.[7]
-
Metabolic Stability: These groups are generally resistant to the metabolic pathways that affect carboxylic acids.[7]
-
Versatility: The structure R-CO-NH-SO2-R' offers multiple points for modification, allowing for fine-tuning of physicochemical properties.[14]
-
-
Disadvantages:
-
Geometric Differences: The tetrahedral geometry around the sulfur atom is distinct from the planar carboxylate, which may not be accommodated by all binding sites.[13]
-
Synthetic Complexity: Their synthesis can sometimes be more challenging than that of tetrazoles or other bioisosteres.
-
Hydroxamic Acids
While often used for their metal-chelating properties, hydroxamic acids can also serve as carboxylic acid bioisosteres.[1]
-
Physicochemical Properties: Hydroxamic acids are moderately acidic, with pKa values typically in the range of 8–9.[1]
-
Advantages:
-
Can successfully mimic carboxylic acids in some biological systems, leading to favorable activity and ADME profiles.[1]
-
-
Disadvantages:
-
Metabolic Instability: They can be rapidly hydrolyzed in vivo back to the parent carboxylic acid, negating the intended benefit.[1] Stability can be improved by introducing bulky substituents on the nitrogen atom.
-
Metabolic Liabilities: Like carboxylic acids, they can be metabolized via sulfation and glucuronidation, which may lead to the formation of reactive metabolites.[1]
-
Other Acidic Heterocycles
A variety of other heterocyclic systems can serve as bioisosteres, offering a broad palette for property modulation.
-
Examples: 3-Hydroxyisoxazoles (pKa ~4-5), 3-hydroxyisothiazoles, and thiazolidinediones.[1][8]
-
Utility: These groups expand the available chemical space for optimization. For instance, 3-hydroxyisoxazole is a planar isostere with acidity very similar to a carboxylic acid and has been used extensively in neuroscience drug discovery.[1]
Data Summary: A Comparative Overview
The selection of a bioisostere is a data-driven process. The following table summarizes key experimental data for common bioisosteres, enabling a rapid comparison to guide initial selection.
| Functional Group | Typical pKa Range | Typical logD7.4a | Key Considerations |
| Carboxylic Acid | 4.0 - 5.0 | (Baseline) | High target affinity; poor permeability, metabolic liabilities.[1][2] |
| 1H-Tetrazole | 4.5 - 4.9 | Higher | Acidity matches well; improved metabolic stability; permeability can be unexpectedly low.[1][7] |
| Hydroxamic Acid | 8.0 - 9.0 | Higher | Weaker acid; potential for in vivo hydrolysis back to carboxylic acid.[1][8] |
| N-Acylsulfonamide | 4.0 - 6.0b | Higher | Tunable acidity; generally improves permeability; different geometry.[13][14] |
| 3-Hydroxyisoxazole | 4.0 - 5.0 | Higher | Planar structure with similar acidity; good for rigid scaffolds.[1] |
a logD7.4 (distribution coefficient at pH 7.4) is a measure of lipophilicity for ionizable compounds. "Higher" indicates more lipophilic than the corresponding carboxylic acid. b Acidity is highly dependent on the substituents.
Experimental Protocols and Workflows
A systematic and logical approach is crucial for successfully implementing a bioisostere strategy. The following protocols outline a robust framework for evaluation and selection.
Protocol 1: Standard In Vitro Characterization of a Carboxylic Acid Bioisostere
Objective: To perform a head-to-head comparison of a lead carboxylic acid compound (Parent) and its bioisosteric analog (Analog) across key drug-like properties.
Methodology:
-
Physicochemical Profiling:
-
1.1 Acidity (pKa) Measurement: Determine the pKa using UV-metric titration or potentiometric titration.
-
Causality: The pKa value is critical as it dictates the ionization state at physiological pH, which in turn influences solubility, permeability, and target binding. An ideal bioisostere should have a pKa that maintains the necessary ionic interactions or purposefully shifts it to improve properties like permeability.[8]
-
-
1.2 Lipophilicity (logD7.4) Measurement: Use the shake-flask method in an octanol/buffer system or a validated HPLC method.
-
Causality: logD7.4 directly measures lipophilicity at physiological pH. This parameter is a key driver of membrane permeability, plasma protein binding, and promiscuity. The goal is often to increase lipophilicity to enhance absorption, but not so much that it introduces solubility or off-target issues.[15]
-
-
-
Permeability Assessment:
-
2.1 PAMPA (Parallel Artificial Membrane Permeability Assay): Assess passive permeability across a lipid-infused artificial membrane.
-
Causality: PAMPA is a high-throughput, non-cell-based assay that isolates passive diffusion.[8] It is an excellent first screen to determine if a bioisosteric replacement has improved a compound's intrinsic ability to cross a lipid bilayer, free from the complexities of active transporters that can confound results from cell-based assays like Caco-2.[8]
-
-
-
Metabolic Stability Evaluation:
-
3.1 Microsomal Stability Assay: Incubate the Parent and Analog with human liver microsomes (HLM) and an NADPH regenerating system.
-
3.2 Sample Analysis: Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 min) and analyze the remaining parent compound concentration by LC-MS/MS.
-
3.3 Data Interpretation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Causality: This assay simulates Phase I (oxidative) and Phase II (e.g., glucuronidation) metabolism.[6] A longer half-life for the Analog compared to the Parent suggests the bioisosteric replacement has successfully blocked or reduced a key metabolic liability.
-
-
-
Biological Activity Confirmation:
-
4.1 Target Engagement Assay: Determine the potency (e.g., IC50, Ki, or EC50) of both the Parent and Analog in a relevant biochemical or cellular assay for the primary drug target.
-
Causality: This step is a critical validation. The entire bioisostere strategy is predicated on retaining or improving biological activity. A significant loss of potency would render any improvements in ADME properties moot.
-
-
Protocol 2: A Strategic Workflow for Bioisostere Selection
This workflow provides a logical progression from identifying a problem to selecting a development candidate.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful and validated strategy in medicinal chemistry for overcoming common ADME and toxicity hurdles.[5][7] Success is not guaranteed and depends heavily on the specific biological target and the molecular context of the lead compound.[1] A thorough, data-driven approach, combining in silico prediction with systematic in vitro evaluation as outlined in this guide, is essential for making informed decisions. By understanding the nuanced properties of each bioisosteric class and applying a rigorous experimental framework, researchers can significantly increase the probability of transforming a problematic lead compound into a viable drug candidate.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
Application Notes & Protocols: Strategic Synthesis of Ester Derivatives of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Introduction: The Strategic Value of the 2-Pyridone Scaffold
The 2-oxo-1,2-dihydropyridine (or 2-pyridone) nucleus is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system are known to exhibit a wide spectrum of biological activities.[1] Historically, the related 1,4-dihydropyridines, such as Nifedipine, revolutionized cardiovascular medicine as potent L-type calcium channel blockers.[2][3] The 2-pyridone core, while structurally distinct, offers a unique electronic and steric profile, making it a compelling starting point for the development of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[4][5]
The introduction of an N-allyl group to the 2-pyridone ring and the presence of a carboxylic acid at the 3-position create a versatile platform molecule: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid . The carboxylic acid moiety is a critical handle for chemical modification. Its conversion to a diverse library of esters is a fundamental strategy in drug discovery. Esterification allows for the fine-tuning of critical pharmacokinetic and pharmacodynamic properties, including:
-
Lipophilicity: Modulating the molecule's ability to cross biological membranes.
-
Solubility: Enhancing aqueous solubility for improved formulation and bioavailability.
-
Metabolic Stability: Masking the polar carboxylic acid group to prevent rapid metabolism and clearance.
-
Prodrug Strategies: Designing esters that are hydrolyzed in vivo to release the active parent acid at the target site.
This document provides a detailed guide to the primary synthetic strategies for preparing ester derivatives of this core molecule, offering both high-level chemical logic and detailed, field-tested protocols for immediate application in a research setting.
Part 1: Foundational Chemistry - Synthesis of the Parent Acid
Before esterification, the synthesis of the starting material, this compound, is required. While multiple routes to the 2-oxo-dihydropyridine-3-carboxylic acid core exist, a common and effective approach involves the cyclocondensation of an activated precursor with a suitable C3 synthon. For instance, a reaction pathway can be envisioned starting from an N-allylated amine and an appropriate Michael acceptor or equivalent.[6][7] The N-allyl group is typically installed via standard alkylation of the pyridine nitrogen precursor with allyl bromide.
Caption: General pathway for N-allylation.
Part 2: Core Methodologies for Ester Synthesis
The conversion of the carboxylic acid to an ester is a cornerstone transformation in organic synthesis. The choice of method depends on the scale of the reaction, the nature of the alcohol (R'-OH) being used, and the overall sensitivity of the substrate. We will explore three robust and widely applicable strategies.
Method A: Fischer-Speier Esterification (Acid-Catalyzed)
Causality & Rationale: This is the classical method for ester synthesis, relying on the principle of acid catalysis to activate the carboxylic acid carbonyl towards nucleophilic attack by an alcohol.[8] The reaction is driven by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (if it is inexpensive and liquid) or by removing water as it is formed, for example, with a Dean-Stark apparatus.
Best Suited For:
-
Simple, non-sterically hindered, and robust primary or secondary alcohols.
-
Large-scale synthesis where cost of reagents is a factor.
Caption: Fischer-Speier Esterification Workflow.
Method B: Alkylative Esterification (Base-Mediated)
Causality & Rationale: This method avoids harsh acidic conditions and high temperatures, making it suitable for more sensitive substrates. The strategy involves a two-step sequence. First, the carboxylic acid is deprotonated with a mild base (e.g., potassium carbonate, K₂CO₃) to form a highly nucleophilic carboxylate anion. This anion then undergoes a classic Sₙ2 reaction with an electrophilic alkylating agent, typically an alkyl halide (e.g., ethyl iodide, benzyl bromide). The success of this method hinges on the reactivity of the alkylating agent and the nucleophilicity of the carboxylate.
Best Suited For:
-
Substrates that are sensitive to strong acids.
-
Use of valuable or complex alcohols (which can be first converted to their corresponding halides).
-
Reactions where precise stoichiometry is critical.
Method C: Coupling Agent-Mediated Esterification
Causality & Rationale: For substrates that are sterically hindered or electronically deactivated, both Fischer and alkylative methods may fail. Coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a powerful alternative. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. In the presence of the alcohol and often a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), the activated intermediate is readily attacked by the alcohol to form the ester. The primary byproduct (dicyclohexylurea, DCU, in the case of DCC) is often insoluble in common organic solvents and can be easily removed by filtration.
Best Suited For:
-
Sterically hindered carboxylic acids or alcohols.
-
Sensitive or high-value substrates where mild conditions and high yields are paramount.
-
Peptide synthesis, where this chemistry is foundational.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Fischer Esterification)
Materials & Reagents:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (used as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq).
-
Add anhydrous ethanol (100 mL). The acid may not fully dissolve initially.
-
While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise. Caution: This is an exothermic process.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete in 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Dilute the remaining residue with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography if necessary.
Protocol 2: Synthesis of Benzyl 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Alkylative Esterification)
Materials & Reagents:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Stir the suspension at room temperature for 30 minutes to facilitate salt formation.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 50°C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water (approx. 10x the volume of DMF).
-
A precipitate may form. If not, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts, wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Summary of Expected Results
The following table summarizes expected outcomes for the synthesis of various ester derivatives. Yields and specific conditions are representative and may require optimization.
| Ester Derivative | Method | Reagent | Solvent | Typical Yield | Key ¹H NMR Signal (δ ppm) |
| Methyl | A | Methanol / H₂SO₄ | Methanol | 85-95% | ~3.9 (s, 3H, -OCH₃) |
| Ethyl | A | Ethanol / H₂SO₄ | Ethanol | 88-96% | ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
| n-Butyl | A | n-Butanol / H₂SO₄ | n-Butanol | 80-90% | ~4.2 (t, 2H, -OCH₂-), plus alkyl signals |
| Benzyl | B | Benzyl Bromide / K₂CO₃ | DMF | 75-85% | ~5.3 (s, 2H, -OCH₂Ph), ~7.4 (m, 5H, Ar-H) |
| Allyl | B | Allyl Bromide / K₂CO₃ | Acetone | 80-90% | ~4.7 (d, 2H, -OCH₂CH=CH₂), plus vinyl signals |
Part 4: Workflow Visualization & Troubleshooting
Visualizing the entire process from reaction setup to final product is key for efficient laboratory work.
Caption: A self-validating workflow for ester synthesis.
Field Insights & Troubleshooting
| Problem | Probable Cause | Senior Scientist's Recommendation |
| Low Yield (Fischer) | Reaction equilibrium not favoring product. | Use the alcohol as the solvent (large excess). If the alcohol is precious, use a Dean-Stark trap with a stoichiometric amount of alcohol in a solvent like toluene to azeotropically remove water.[8] |
| No Reaction (Alkylative) | Insufficient base or inactive alkyl halide. | Ensure K₂CO₃ is anhydrous and finely powdered. Use a phase-transfer catalyst (e.g., TBAB) for stubborn reactions. Confirm the quality of the alkyl halide; consider using an iodide (e.g., NaI catalyst with an alkyl chloride). |
| Decomposition of Substrate | Harsh acidic conditions (Fischer). | The N-allyl group can be sensitive. If charring or multiple side products are observed, switch to the milder alkylative (Method B) or coupling agent-mediated (Method C) conditions. |
| Difficult Purification | Byproducts from coupling agents (Method C). | If using DCC, the DCU byproduct can sometimes be soluble. Cool the reaction mixture in an ice bath post-reaction to maximize precipitation before filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash. |
| Product Hydrolysis | Water present during workup or storage. | Ensure all workup steps are performed efficiently and the final product is dried thoroughly over MgSO₄ or Na₂SO₄. Store the final product in a desiccator. |
References
- 1. sciforum.net [sciforum.net]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1,2-dihydropyridine core is a "privileged structure" in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed as antihypertensive agents, acting as calcium channel blockers.[1][2] However, the therapeutic landscape of dihydropyridine derivatives extends far beyond cardiovascular applications, with studies revealing potential as anticancer, antimicrobial, antioxidant, and neuroprotective agents.[2][3]
The specific class of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives represents a novel frontier for drug discovery. The introduction of an allyl group at the N1 position and a carboxylic acid at the C3 position of the 2-pyridone core creates unique structural features that may confer distinct biological activities. This guide, intended for researchers in drug discovery and development, provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of this promising class of compounds. Our approach is grounded in established methodologies to ensure robust and reproducible data generation, facilitating the identification of lead candidates for further preclinical development.
Strategic Approach to In Vitro Evaluation
A systematic in vitro screening cascade is essential to efficiently characterize the biological profile of novel chemical entities.[4] For this compound derivatives, we propose a multi-tiered approach focusing on three key areas of potential therapeutic relevance, based on the known activities of related pyridine and dihydropyridine structures: cytotoxic, enzyme inhibitory, and antimicrobial activities.[3][5][6]
References
- 1. [Derivatives of 1,4-dihydropyridines as "priviledged structures" and their pharmacological potential] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will dissect the synthesis into its critical stages, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached as a multi-step process. A common and robust route involves three primary stages:
-
Formation of a 2-Oxo-1,2-dihydropyridine-3-carboxylate Ester: The synthesis begins by constructing the core pyridone ring, usually as an ethyl or methyl ester. This precursor is more stable and easier to handle than the free carboxylic acid.
-
N-Allylation of the Pyridone Ring: The allyl group is introduced onto the nitrogen atom of the pyridone ring. This step is often the most challenging, with regioselectivity (N- vs. O-alkylation) being the primary hurdle.
-
Saponification (Hydrolysis) of the Ester: The final step is the hydrolysis of the ester group to yield the target carboxylic acid.
This workflow is visualized below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Part 1: N-Allylation - The Regioselectivity Challenge
The most critical step governing overall yield is the selective N-allylation of the pyridone ring. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, presenting two nucleophilic sites: the nitrogen and the oxygen.[1] This leads to the potential formation of a significant O-allylated byproduct.
Caption: Competing N- and O-alkylation pathways.
Question: My reaction yields a significant amount of the O-allylated ether byproduct. How can I improve N-selectivity?
Answer: This is a classic challenge in pyridone chemistry. Achieving high N-selectivity requires carefully controlling the reaction conditions to favor the kinetic N-alkylation product over the thermodynamic O-alkylation product. Here’s how to troubleshoot:
-
Choice of Base: The base is critical. Strong, non-nucleophilic bases that completely deprotonate the pyridone are preferred.
-
Poor Choice: Potassium carbonate (K₂CO₃) is a common but often suboptimal choice, leading to mixtures.[2]
-
Better Choices: Cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile often provides superior results due to the "caesium effect," which promotes N-alkylation.[2] Sodium hydride (NaH) is also a strong base that works well but requires strictly anhydrous conditions.[2]
-
-
Solvent Selection: The solvent profoundly influences the nucleophilicity of the ambident pyridone anion.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetonitrile are excellent choices.[2] They solvate the cation of the base but leave the pyridone anion relatively "naked" and highly nucleophilic, favoring attack by the more nucleophilic nitrogen atom.
-
Protic Solvents (Avoid): Solvents like ethanol or water can hydrogen-bond with the oxygen atom of the pyridone anion, increasing its nucleophilicity and promoting O-alkylation.
-
-
Temperature Control: Lower temperatures generally favor the kinetic N-alkylation product. Running the reaction at room temperature or slightly below is often a good starting point. Microwave irradiation can accelerate the reaction but may require re-optimization to maintain selectivity.[2]
-
Allylating Agent: The reactivity of the allyl halide matters.
-
Allyl iodide is more reactive than allyl bromide, which is more reactive than allyl chloride.[2] If using allyl bromide with poor results, switching to allyl iodide can improve the reaction rate and may influence selectivity.
-
Adding a catalytic amount of potassium iodide (KI) when using allyl bromide can generate the more reactive allyl iodide in situ (Finkelstein reaction conditions), which can be highly effective.[2]
-
Table 1: Comparison of Conditions for N-Allylation of 2-Pyridones
| Parameter | Condition A (Low N-Selectivity) | Condition B (High N-Selectivity) | Rationale |
|---|---|---|---|
| Base | K₂CO₃ | Cs₂CO₃ or NaH | Stronger, more soluble bases favor complete deprotonation, leading to better N-selectivity.[2] |
| Solvent | Acetone, Ethanol | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the nitrogen atom.[2] |
| Allyl Halide | Allyl Bromide | Allyl Iodide (or Allyl Bromide + cat. KI) | Higher reactivity of the leaving group can improve reaction kinetics and yield.[2] |
| Temperature | Reflux | Room Temperature (or 0°C to RT) | Lower temperatures favor the kinetic N-alkylation product. |
Question: The N-allylation reaction is very slow or does not go to completion. What can I do?
Answer: Sluggish reactions are typically due to insufficient reactivity of the electrophile or poor solubility of the reactants.
-
Increase Alkylating Agent Reactivity: As mentioned, switch from allyl bromide to the more reactive allyl iodide or use a catalytic amount of KI.[2]
-
Improve Solubility with Micellar Catalysis: A novel and highly effective approach is to perform the reaction in a micellar system. Using a surfactant like Tween 20 in water (e.g., 2% w/w) can create micelles that encapsulate the organic starting materials, dramatically increasing their local concentration and enhancing reaction rates even at ambient temperature.[3][4] This method has been shown to provide good to excellent yields (40-94%) and high regioselectivity.[4]
-
Increase Temperature (with Caution): Gently warming the reaction (e.g., to 40-50°C) can increase the rate. However, monitor the reaction closely by TLC or LCMS, as higher temperatures can decrease N/O selectivity.
Part 2: Ester Hydrolysis - The Final Step
The final conversion of the ester to the carboxylic acid can be problematic if not handled carefully.
Question: Standard saponification with NaOH in ethanol is giving me low yields or complex mixtures. What is happening?
Answer: Using an alcoholic solvent like ethanol for hydrolysis is a common pitfall. You are likely observing transesterification, where the ethoxide generated from the solvent attacks your starting ester, leading to no net reaction or side products.[5] Furthermore, harsh basic conditions can sometimes lead to decomposition of the pyridone ring.
-
The Optimal Reagent: Lithium hydroxide (LiOH) is the reagent of choice for hydrolyzing esters on sensitive heterocyclic systems.[6] It is highly effective and less prone to causing side reactions compared to NaOH or KOH.
-
The Optimal Solvent System: Use a mixture of a water-miscible aprotic solvent and water, such as THF/water or dioxane/water .[5][6] This system ensures solubility for both the organic ester and the inorganic base without the risk of transesterification.
Question: How do I properly work up the reaction and isolate my final carboxylic acid product?
Answer: Isolating pyridine carboxylic acids can be tricky due to their potential to form zwitterions and their varying solubility.[6]
-
Quench and Remove Organic Solvent: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench any excess base with dilute HCl. Remove the organic solvent (THF or dioxane) under reduced pressure.
-
Acidify to Isoelectric Point: You will be left with an aqueous solution of the lithium carboxylate salt. Cool this solution in an ice bath and slowly add dilute HCl (e.g., 1M) with vigorous stirring until the pH reaches the isoelectric point of your product (typically pH 3-4), at which point the carboxylic acid will precipitate out of solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum. If the product does not precipitate, it may need to be extracted into an organic solvent like ethyl acetate or chloroform after acidification.[6]
Detailed Experimental Protocols
Protocol 1: N-Allylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (High-Selectivity Method)
-
To a round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a ~0.2 M solution.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise via syringe. For a more reactive system, use allyl iodide (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-allylated ester.
Protocol 2: Saponification using Lithium Hydroxide
-
Dissolve the purified ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LCMS until the ester is fully consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify slowly by adding 1M HCl dropwise until the product precipitates (typically pH 3-4).
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted 2-Pyridones
Welcome to the Technical Support Center for the purification of substituted 2-pyridones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique chemical properties of 2-pyridones, including their tautomeric nature and hydrogen bonding capabilities, often present specific challenges during purification.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of substituted 2-pyridones. Each issue is followed by a step-by-step troubleshooting plan, explaining the rationale behind each suggested action.
Problem 1: Low or No Crystal Formation During Recrystallization
You've completed your synthesis and are attempting to purify your substituted 2-pyridone by recrystallization, but the compound either remains an oil or fails to precipitate from the solution upon cooling.
Root Cause Analysis:
This issue typically stems from one of several factors:
-
Improper Solvent Choice: The solubility profile of your compound in the chosen solvent is not ideal for crystallization.[4]
-
Presence of Impurities: Impurities can act as "solubilizers" or inhibit the formation of a crystal lattice.
-
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form upon cooling.
-
Oiling Out: The compound is precipitating as a liquid phase (an oil) instead of a solid. This often happens when a hot, saturated solution is cooled too quickly or when the melting point of the solid is lower than the temperature of the solution.
Troubleshooting Workflow
Here is a systematic approach to address this challenge:
Step 1: Verify Solvent System
-
Solubility Testing: The ideal recrystallization solvent should dissolve your 2-pyridone derivative when hot but not at room temperature.[4][5] Test a small amount of your crude product in various solvents of differing polarities. Common choices for 2-pyridones include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.[5][6]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]
Step 2: Address Potential Impurities
-
Pre-Purification by Extraction: If your crude product is particularly impure, consider an acid-base extraction before attempting recrystallization.[8][9] Since 2-pyridones have an amide-like structure, their basicity can be exploited for separation from non-basic impurities.[1][10] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid. The protonated 2-pyridone will move to the aqueous layer. The layers can then be separated, and the aqueous layer neutralized to precipitate the purified 2-pyridone.[11][12]
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your product.
Step 3: Optimize Crystallization Conditions
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oiling out.[6] Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize yield.[6]
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can initiate crystal growth. Alternatively, add a "seed crystal" from a previous successful crystallization of the same compound.
-
Trituration: If your product has oiled out, you can try a process called trituration.[13] After decanting the solvent, add a non-polar solvent in which your compound is insoluble (like hexane or diethyl ether).[13] Vigorously stir or sonicate the mixture. This can wash away impurities and induce the oil to solidify.[13]
Problem 2: Co-elution of Impurities During Silica Gel Chromatography
You are using silica gel column chromatography to purify your substituted 2-pyridone, but one or more impurities are eluting at the same time as your desired product, resulting in impure fractions.
Root Cause Analysis:
Co-elution occurs when the polarity of the impurity is very similar to that of your product under the chosen chromatographic conditions. The amphoteric nature of the 2-pyridone ring can lead to interactions with both polar and non-polar functionalities, making separation from closely related byproducts challenging.
Troubleshooting Workflow
Step 1: Optimize the Mobile Phase
-
Adjust Solvent Polarity: The key to chromatographic separation is finding a mobile phase that creates a significant difference in the retention factors (Rf) of your product and the impurity. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for many 2-pyridones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.[6][14]
-
Introduce a Third Solvent: Adding a small amount of a third solvent can significantly alter the selectivity of the separation. For example, adding a small percentage of methanol or triethylamine can be effective. Methanol will increase the polarity of the mobile phase, while triethylamine can help to deactivate acidic sites on the silica gel, which can improve the peak shape of basic compounds.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution is the next logical step. Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.[13] This will help to separate compounds with a wider range of polarities.
Step 2: Consider an Alternative Stationary Phase
-
Reverse-Phase Chromatography: If your 2-pyridone derivative is relatively polar, reverse-phase chromatography may provide a better separation.[15][16] In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[15][16] Separation is based on hydrophobic interactions, which can be a completely different selectivity mechanism compared to normal-phase chromatography.[15]
-
Alumina: For certain 2-pyridones, especially those that are sensitive to the acidic nature of silica gel, alumina (basic or neutral) can be a suitable alternative stationary phase.
Step 3: Employ a Different Purification Technique
If chromatography is proving to be inefficient, it may be time to consider a different approach altogether, such as preparative High-Performance Liquid Chromatography (HPLC) or returning to an optimized recrystallization protocol.
II. Frequently Asked Questions (FAQs)
Q1: My substituted 2-pyridone is a stubborn oil that won't crystallize. What are my options?
A1: When a 2-pyridone derivative persists as an oil, it's often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.[13] Here's a decision-making workflow:
-
First, ensure all volatile solvents have been thoroughly removed using a high-vacuum pump.
-
Next, try trituration. Add a solvent in which your product is insoluble (e.g., hexane, diethyl ether) and stir vigorously. This can wash away soluble impurities and induce crystallization.[13]
-
If trituration fails, column chromatography is your best alternative. This will separate the desired product from the impurities that are preventing crystallization.
-
Finally, attempt to crystallize the purified product from the appropriate solvent system determined by solubility tests.
Q2: I'm seeing significant product loss during silica gel chromatography. What could be the cause and how can I prevent it?
A2: Product loss on a silica gel column can be attributed to several factors:
-
Irreversible Adsorption: The slightly acidic nature of silica gel can lead to strong, sometimes irreversible, binding of basic or highly polar compounds. If your 2-pyridone has basic substituents, this is a likely cause. Solution: Add a small amount of a competitive base, like triethylamine (0.1-1%), to your eluent. This will occupy the acidic sites on the silica, allowing your product to elute more freely.
-
Product Streaking/Tailing: This also indicates strong interaction with the stationary phase. In addition to adding triethylamine, using a more polar solvent system can help to reduce tailing.
-
Improper Column Packing or Loading: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and apparent product loss. Ensure your column is packed uniformly. When loading your sample, dissolve it in a minimal amount of solvent and apply it to the column in a narrow band.
Q3: How does the tautomerism of 2-pyridones affect their purification?
A3: The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is a key characteristic of this class of compounds.[1][2][3][17] The 2-pyridone form generally predominates in both solid and solution phases.[2][3] However, the existence of the 2-hydroxypyridine tautomer can influence its properties:
-
Solubility: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the 2-pyridone form, as well as the hydroxyl group in the 2-hydroxypyridine form, allows for a complex range of intermolecular interactions.[1][17] This can affect solubility in different solvents.
-
Chromatographic Behavior: The polarity of the two tautomers is different. While the 2-pyridone form is generally more prevalent, factors like the solvent system used in chromatography can slightly shift the equilibrium, potentially affecting retention times and peak shapes. In polar, protic solvents, the 2-pyridone form is favored, while non-polar solvents can favor the 2-hydroxypyridine form.[1][17]
Q4: What is the best way to assess the purity of my final substituted 2-pyridone product?
A4: A combination of analytical techniques is always recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.[6]
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A high-purity sample will show a single major peak.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities with distinct signals.[13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range.[13] A broad melting range is indicative of impurities.[13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
III. Data & Protocols
Table 1: Common Solvents for 2-Pyridone Recrystallization
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | A good starting point for many N-aryl pyridones.[5] |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallizing pyridone derivatives.[5] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[5] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[5][18] |
| Toluene/Heptane | 70-80 | >96 | Suitable for less polar pyridone derivatives.[5] |
Protocol 1: General Procedure for Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude substituted 2-pyridone in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is best achieved by adding the boiling solvent portion-wise while stirring.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[6]
Protocol 2: General Procedure for Silica Gel Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 4:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.[6]
-
Sample Loading: Dissolve the crude 2-pyridone in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the column.[6]
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[6]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified substituted 2-pyridone.[6]
IV. Visualizations
Decision-Making Workflow for Purification
Caption: A workflow for selecting a purification strategy.
Troubleshooting Recrystallization Issues
Caption: A troubleshooting guide for recrystallization.
V. References
-
2 Pyridones | PDF - Scribd. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
2-Pyridone - chemeurope.com. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
2-Pyridone - Wikipedia. (2023, November 28). Retrieved December 12, 2025, from --INVALID-LINK--
-
Broker, G. A., & Tiekink, E. R. T. (2009). 2-Pyridone: monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3235. --INVALID-LINK--
-
Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
De, S., & Ghorai, M. K. (2018). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 20(15), 4441–4445. --INVALID-LINK--
-
Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)-one by Recrystallization - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Acid-Base Extraction. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35249-35272. --INVALID-LINK--
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PubMed. (2022, December 7). Retrieved December 12, 2025, from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1664–1667. --INVALID-LINK--
-
Supporting Information Rare-Earth-Catalyzed C-H Bond Addition of Pyridines to Olefins. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Acid–base extraction - Wikipedia. (2023, August 2). Retrieved December 12, 2025, from --INVALID-LINK--
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved December 12, 2025, from --INVALID-LINK--
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Polar Compounds | SIELC Technologies. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone - Benchchem. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (1993, August 1). Retrieved December 12, 2025, from --INVALID-LINK--
-
1-methyl-2-pyridone - Organic Syntheses Procedure. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved December 12, 2025, from --INVALID-LINK--
-
Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21). Retrieved December 12, 2025, from --INVALID-LINK--
-
Acid base extraction flow chart. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Synthesis of 2-pyridones - University of Bristol. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
(No Title). (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Acid-Base Extraction Tutorial - YouTube. (2020, March 21). Retrieved December 12, 2025, from --INVALID-LINK--
-
(No Title). (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
A General Solution for the 2-Pyridyl Problem - PMC. (2012, August 29). Retrieved December 12, 2025, from --INVALID-LINK--
-
US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
A Highly Substituted Ring-Fused 2-Pyridone Compound Targeting PrfA and the Efflux Regulator BrtA in Listeria monocytogenes - PubMed Central. (2022, November 1). Retrieved December 12, 2025, from --INVALID-LINK--
-
Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Protein purification troubleshooting guide - Dutscher. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
References
- 1. 2-Pyridone [chemeurope.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. rubingroup.org [rubingroup.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. irp.cdn-website.com [irp.cdn-website.com]
- 13. benchchem.com [benchchem.com]
- 14. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 17. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Coupling Reactions with 2-Pyridones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-pyridone scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during coupling reactions involving 2-pyridones. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your own research.
Introduction: The Unique Challenges of 2-Pyridone Coupling
The 2-pyridone motif is a privileged scaffold in medicinal chemistry and drug discovery due to its unique structural and electronic properties.[1][2][3] However, these same properties can present significant challenges in transition-metal-catalyzed coupling reactions. The ambident nucleophilicity of the 2-pyridone tautomer (lactam vs. lactim form) can lead to mixtures of N- and O-arylated products, while the electronic nature of the ring influences the regioselectivity of C-H functionalization.[1][4][5] This guide will address these and other common issues head-on, providing you with the expert insights needed to optimize your reaction conditions.
Part 1: Troubleshooting N-Arylation Reactions (Buchwald-Hartwig & Ullmann Type)
N-arylation is a fundamental transformation for creating complex 2-pyridone derivatives. However, achieving high yields and selectivity can be challenging.
FAQ 1: My N-arylation reaction is giving low yields or failing completely. What are the likely causes and how can I fix it?
Low yields in Buchwald-Hartwig or Ullmann-type couplings of 2-pyridones are a common complaint.[6][7] The issue often stems from an improperly optimized catalytic system.
Troubleshooting Steps:
-
Catalyst and Ligand Selection are Critical: Not all palladium catalysts and ligands are created equal for this transformation.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, pre-catalysts can sometimes offer more consistent results by ensuring the formation of the active Pd(0) species.[6]
-
Ligand Choice: The choice of phosphine ligand is paramount. For Buchwald-Hartwig reactions, bulky, electron-rich ligands are often preferred as they promote oxidative addition and reductive elimination.[8][9] Consider screening a panel of ligands. For Ullmann couplings, diamine ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) have proven effective.[10]
-
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle, but the wrong choice can be detrimental.
-
Strong bases like NaOtBu and LHMDS are frequently used in Buchwald-Hartwig aminations.[11] However, if your substrate is base-sensitive, these can cause decomposition.[6]
-
Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often employed in Ullmann couplings and can be a good alternative for sensitive substrates in Buchwald-Hartwig reactions, though they may require higher reaction temperatures.[10][12]
-
-
Solvent Effects: The solvent can significantly influence the reaction outcome.[13][14]
-
Aprotic polar solvents like dioxane, toluene, and THF are commonly used.[6][11] Toluene can be particularly effective in some cases as it can help to precipitate inhibitory iodide salts in reactions involving aryl iodides.[9]
-
Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
-
Reaction Temperature: These coupling reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[11] If you are not seeing any product formation, a modest increase in temperature may be beneficial.
Workflow for Troubleshooting Low Yield in N-Arylation
Caption: A decision tree for troubleshooting low-yielding N-arylation reactions of 2-pyridones.
FAQ 2: I am getting a mixture of N- and O-arylated products. How can I improve the N-selectivity?
This is a classic problem stemming from the tautomeric nature of 2-pyridones.[1][15] Achieving high N-selectivity often comes down to carefully tuning the reaction conditions to favor the reaction at the nitrogen atom.
Strategies for Enhancing N-Selectivity:
-
Copper-Catalyzed Systems (Ullmann-type): CuI-catalyzed couplings have shown remarkable chemoselectivity for N-arylation over O-arylation.[16]
-
Base-Dependent Selectivity in Metal-Free Reactions: In reactions with diaryliodonium salts, the choice of base can provide orthogonal selectivity. For instance, using N,N-diethylaniline in fluorobenzene can strongly favor N-arylation, while quinoline in chlorobenzene promotes O-arylation.[4][5]
-
Steric Hindrance: In some cases, bulky substituents on the 2-pyridone or the aryl halide can sterically disfavor O-arylation.
Recommended Starting Conditions for N-Selective Arylation:
| Component | Buchwald-Hartwig | Ullmann-Type | Metal-Free (Diaryliodonium Salts) |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., Xantphos) | CuI with a diamine ligand (e.g., DMCDA)[10] | None |
| Base | NaOtBu or LHMDS | K₂CO₃ or K₃PO₄[10] | N,N-diethylaniline[4][5] |
| Solvent | Toluene or Dioxane | Toluene[10] | Fluorobenzene[4][5] |
| Temperature | 80-110 °C | 100-120 °C | Room Temperature to 80 °C |
Part 2: Optimizing C-H Functionalization Reactions
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the 2-pyridone core. However, controlling the site of functionalization (regioselectivity) is a major challenge.[3][17][18]
FAQ 3: My C-H activation reaction is not selective and is functionalizing multiple positions on the 2-pyridone ring. How can I control the regioselectivity?
The electronic properties of the 2-pyridone ring mean that the C3 and C5 positions are generally more electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient.[3] Regioselectivity can be controlled through several strategies:
Controlling Factors for Site-Selectivity:
-
Directing Groups: The most robust method for controlling regioselectivity is the use of a directing group. This can be a group covalently attached to the 2-pyridone nitrogen or a transient directing group that reversibly binds to the substrate.[19]
-
Catalyst/Ligand Control: The electronic and steric properties of the catalyst and ligands can influence the site of C-H activation.[3][20] For example, palladium catalysis with specific 2-pyridone ligands has been shown to promote C-H arylation.[19][21]
-
Inherent Substrate Reactivity: In the absence of a strong directing group, the inherent electronic biases of the 2-pyridone ring will dominate. Palladium-catalyzed oxidative olefination of simple N-protected 2-pyridones tends to favor the 5-position.[22] However, introducing substituents at the 4- or 6-position can switch the selectivity to the 3-position.[22]
General Workflow for Optimizing C-H Functionalization
Caption: A workflow for achieving regioselectivity in 2-pyridone C-H functionalization.
Part 3: General Experimental Protocols
These protocols provide a solid starting point for your optimization efforts. Always perform reactions on a small scale first to establish the optimal conditions for your specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 2-Pyridone
-
To an oven-dried reaction vial, add the 2-pyridone (1.0 equiv.), aryl halide (1.2 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (4-10 mol%).
-
Cap the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the base (e.g., NaOtBu, 1.4 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed C5-Olefination of N-Protected 2-Pyridone[22]
-
To a reaction tube, add the N-protected 2-pyridone (1.0 equiv.), Pd(OAc)₂ (5-10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.).
-
Add the olefin (e.g., tert-butyl acrylate, 2.0-3.0 equiv.) and the solvent (e.g., dioxane).
-
Seal the tube and heat the mixture at a pre-determined temperature (e.g., 120 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 16. 2-Pyridone synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Side product formation in the synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a focus on troubleshooting the formation of unwanted side products. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the key challenges?
The most prevalent method for synthesizing this compound is the N-alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (also known as 2-hydroxynicotinic acid) with an allyl halide (e.g., allyl bromide) under basic conditions.[1]
The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The starting material, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, exists in tautomeric equilibrium with its 2-hydroxy form.[2] This creates two potentially nucleophilic sites: the nitrogen atom and the oxygen atom of the pyridone ring. Consequently, a mixture of N-alkylated (the desired product) and O-alkylated (a common side product) compounds can be formed.[1][2][3]
Another potential issue is the decarboxylation of the starting material or the product under certain reaction conditions, particularly at elevated temperatures.[4][5][6]
Q2: I am observing a significant amount of an O-allylated side product. What factors influence the N- versus O-alkylation ratio, and how can I favor N-alkylation?
The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile.[3] To favor the formation of the desired N-allyl product, consider the following strategies:
-
Base Selection: The choice of base is critical. Harder, non-nucleophilic bases like potassium carbonate (K₂CO₃) are often preferred as they tend to favor N-alkylation.[7] In contrast, stronger bases might lead to a higher proportion of the O-alkylated product.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can promote N-alkylation. Protic solvents, on the other hand, may favor O-alkylation through hydrogen bonding with the oxygen atom of the pyridone.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for N-alkylation.
A recommended starting point for optimizing your reaction is to use potassium carbonate as the base in DMF at room temperature.
Q3: My reaction is complete, but I am having difficulty separating the N-allyl product from the O-allyl isomer. What purification strategies do you recommend?
Separating N- and O-alkylated isomers can be challenging due to their similar polarities. However, several techniques can be employed:
-
Column Chromatography: This is the most common method for separating these isomers. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can often achieve good separation.
-
Recrystallization: If the desired N-allyl product is a solid and has a significantly different solubility profile from the O-allyl isomer in a particular solvent, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
Troubleshooting Guide: Common Side Product Formation
This section provides a more in-depth look at specific side products and step-by-step protocols to mitigate their formation.
Issue 1: Predominant Formation of 2-(Allyloxy)nicotinic acid (O-Allylated Side Product)
Causality: The formation of the O-allylated product, 2-(allyloxy)nicotinic acid, occurs when the oxygen atom of the 2-pyridone tautomer acts as the nucleophile, attacking the allyl halide.[1][3] This is often favored by reaction conditions that enhance the nucleophilicity of the oxygen atom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing O-allylation.
Detailed Protocol for Selective N-Allylation:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF.
-
Base Addition: Add 1.5 to 2.0 equivalents of finely ground potassium carbonate (K₂CO₃) to the solution. Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Allylation: Slowly add 1.1 to 1.2 equivalents of allyl bromide to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and acidify to a pH of approximately 3-4 with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of 1-Allyl-2-oxo-1,2-dihydropyridine (Decarboxylated Side Product)
Causality: Decarboxylation, the loss of CO₂, can occur from either the starting material or the final product, especially at elevated temperatures.[4][5][6] The presence of a β-keto acid moiety in the starting material makes it susceptible to decarboxylation upon heating.[5]
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability issues of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in solution
Welcome to the dedicated technical support guide for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Our goal is to provide you with a comprehensive understanding of the molecule's behavior and equip you with the necessary troubleshooting strategies and experimental protocols to ensure the integrity of your results.
Introduction to Stability Profile
This compound is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. However, like many dihydropyridine and 2-pyridone derivatives, its stability in solution can be influenced by several environmental factors. The primary sources of instability for this class of molecules are photodegradation, pH-dependent hydrolysis, and thermal stress.[1][2][3] Understanding these degradation pathways is critical for accurate experimental design, formulation development, and data interpretation.
This guide is structured in a question-and-answer format to directly address the most common issues and inquiries we receive from the scientific community.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The main factors affecting the stability of this compound are exposure to light, the pH of the solution, and elevated temperatures.[2][3] The dihydropyridine ring is particularly susceptible to photo-oxidation, while the lactam (in the 2-pyridone structure) and carboxylic acid functional groups are prone to pH-dependent hydrolysis.[1][4][5]
Q2: How does light exposure affect the compound? What is the expected degradation product?
A2: Dihydropyridine derivatives are well-known for their light sensitivity.[1][6] Exposure to light, particularly UV light, can induce oxidation of the dihydropyridine ring to the more stable aromatic pyridine ring.[1][7][8] This aromatization leads to a complete loss of the pharmacological activity associated with the dihydropyridine structure.[1]
Q3: Is the compound stable in aqueous solutions? How does pH impact its stability?
A3: The stability in aqueous solutions is highly dependent on the pH. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond within the 2-pyridone ring.[3][5][9] The carboxylic acid group's ionization state will also change with pH, which can influence solubility and overall stability.[3] Generally, neutral or slightly acidic conditions are preferred to minimize hydrolysis.
Q4: What is the recommended procedure for storing solutions of this compound?
A4: To minimize degradation, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[10] They should be stored at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage. The choice of solvent is also critical; aprotic solvents may offer better stability against hydrolysis compared to aqueous solutions.
Q5: What are the visible signs of degradation in my solution?
A5: A common sign of degradation is a change in the color of the solution, often turning yellow or brown. You may also observe the formation of precipitates if the degradation products are less soluble. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC or LC-MS are essential for confirming the stability of your compound.[11]
Part 2: Troubleshooting Guide
This section provides a more in-depth, problem-and-solution approach to common experimental issues.
Issue 1: Rapid Loss of Compound Potency or Inconsistent Assay Results
-
Potential Cause: Photodegradation due to exposure to ambient laboratory light.
-
Troubleshooting Steps:
-
Verify Light Protection: Ensure all solutions containing the compound are prepared and stored in light-protecting containers (e.g., amber glass vials).
-
Minimize Exposure During Experiments: When performing experiments, try to minimize the exposure of your samples to direct light. Cover multi-well plates with foil or use plates made of opaque material when possible.
-
Run a Control Experiment: Prepare a fresh solution of the compound and immediately analyze it using a suitable analytical method (e.g., HPLC-UV). Compare this to a sample that has been exposed to normal laboratory light conditions for the duration of your typical experiment. A significant decrease in the peak area of the parent compound in the exposed sample confirms photodegradation.
-
Issue 2: Drifting Analytical Signal (e.g., HPLC Peak Area) Over Time in an Autosampler
-
Potential Cause: Instability in the dissolution solvent, possibly due to pH or temperature effects.
-
Troubleshooting Steps:
-
Assess pH of the Solution: Measure the pH of your solvent. If it is strongly acidic or basic, consider buffering the solution to a more neutral pH range (e.g., pH 4-7) if compatible with your analytical method.
-
Control Autosampler Temperature: If your HPLC autosampler has temperature control, set it to a lower temperature (e.g., 4 °C) to slow down potential degradation during the analytical run.
-
Evaluate Solvent Composition: If using aqueous buffers, ensure they are freshly prepared. Consider if a higher percentage of organic solvent in your sample diluent could improve stability.
-
Issue 3: Appearance of Unexpected Peaks in Chromatograms
-
Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or thermal stress.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If you have access to a mass spectrometer (LC-MS), analyze the samples to determine the mass of the unknown peaks. This can provide crucial information about the degradation pathway. For instance, a mass corresponding to the aromatized pyridine derivative would strongly suggest photo-oxidation.
-
Perform Forced Degradation Studies: To intentionally generate and identify degradation products, subject your compound to stress conditions (acid, base, peroxide, heat, and light) as outlined in the ICH Q1B guidelines.[10] This will help you create a degradation profile and confirm the identity of the peaks observed in your stability studies.
-
Part 3: Experimental Protocols & Data
To assist in your stability assessments, we provide the following standardized protocols and illustrative data.
Protocol 1: HPLC-UV Method for Stability Indicating Assay
This protocol is designed to separate the parent compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Dilute the stock solution to a working concentration of 50 µg/mL in the desired test buffer or solvent.
-
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]
Illustrative Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions.
| Stress Condition | Incubation Time | Temperature | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 hours | 60 °C | ~15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60 °C | ~40% | Hydrolysis products |
| 3% H₂O₂ | 24 hours | 25 °C | ~25% | Oxidized pyridine derivative |
| Light Exposure | 24 hours | 25 °C | >50% | Aromatized pyridine derivative |
| Heat (Solid) | 48 hours | 80 °C | <5% | Minor thermal decomposition products |
| Heat (Solution) | 48 hours | 80 °C | ~10% | Thermal decomposition products |
Part 4: Visualized Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Potential Degradation Pathway
Caption: Major degradation pathways for the target compound.
Troubleshooting Workflow for Instability
Caption: Decision tree for troubleshooting stability issues.
References
- 1. scispace.com [scispace.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Pyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the pyridine ring. Pyridine's unique electronic structure makes it a cornerstone in pharmaceuticals and agrochemicals, yet this same structure presents a distinct set of synthetic challenges.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine so unreactive towards electrophilic aromatic substitution (EAS) compared to benzene?
A1: The unreactivity of pyridine in electrophilic aromatic substitution (EAS) stems from two primary electronic factors:
-
Inductive Electron Withdrawal: The nitrogen atom is more electronegative than carbon, leading to a significant inductive withdrawal of electron density from the entire ring.[4][5] This makes the ring electron-deficient and therefore less attractive to electrophiles.
-
Lewis Basicity: The lone pair of electrons on the nitrogen atom readily reacts with electrophiles or the Lewis acid catalysts (like AlCl₃ in Friedel-Crafts reactions) required for the reaction.[4][6] This forms a positively charged pyridinium salt, which further deactivates the ring towards electrophilic attack. This deactivation is so strong that Friedel-Crafts alkylation and acylation reactions often fail entirely.[4]
Q2: If EAS does occur, why does it favor the C3 (meta) position?
A2: While deactivated, if an electrophilic attack is forced (e.g., nitration under harsh conditions), it preferentially occurs at the C3 position.[7][8] This is because the carbocation intermediate (the sigma complex) formed by attack at C3 is more stable than the intermediates from attack at C2 or C4. When an electrophile attacks the C2 or C4 position, one of the resulting resonance structures places the positive charge directly on the highly electronegative nitrogen atom, which is extremely unfavorable. Attack at C3 avoids this destabilizing arrangement.[8][9]
Q3: Why is nucleophilic aromatic substitution (NAS) so much more favorable on pyridine, and why does it occur at the C2 and C4 positions?
A3: The same electron-deficient nature that hinders EAS makes pyridine susceptible to nucleophilic attack. The ring is "activated" for NAS. Nucleophilic attack occurs almost exclusively at the C2 and C4 positions because the resulting anionic intermediate (a Meisenheimer-like complex) is significantly stabilized.[10][11][12] For attack at C2 or C4, a key resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom.[10][11] This is a major stabilizing contribution. When attack occurs at C3, the negative charge is distributed only over carbon atoms, resulting in a less stable intermediate and a much higher activation energy.[10][11]
Q4: What is the Minisci reaction and why is it so useful for pyridines?
A4: The Minisci reaction is a radical substitution reaction that is particularly effective for functionalizing electron-deficient heterocycles like pyridine.[13] It allows for the direct C-H alkylation of the pyridine ring, which is not possible with classical Friedel-Crafts chemistry.[13] Under acidic conditions, the pyridine nitrogen is protonated, making the ring even more electron-deficient and highly reactive towards nucleophilic carbon radicals. This reaction typically provides C2 and C4 alkylated pyridines.[13]
Troubleshooting Guides
This section provides structured troubleshooting for common reaction classes.
Guide 1: Electrophilic Aromatic Substitution (EAS)
Problem: My nitration/halogenation/sulfonation reaction on pyridine has failed or gives extremely low yield.
-
The Scientific Reason: As detailed in the FAQs, the pyridine ring is strongly deactivated towards electrophiles. Furthermore, the reaction conditions (e.g., strong acids) lead to the formation of a pyridinium ion, which is even more deactivated. Harsh conditions are often required, which can lead to substrate decomposition.[4][6]
-
Troubleshooting & Optimization Protocol:
-
Increase Reaction Severity (with caution):
-
Nitration: Use fuming sulfuric acid with nitric acid at high temperatures (>200 °C).
-
Sulfonation: Use oleum (fuming H₂SO₄) at elevated temperatures.
-
Halogenation: Often requires very high temperatures in the vapor phase.
-
Caveat: Be prepared for low yields and potential side products. Monitor the reaction carefully for decomposition.
-
-
Activate the Ring with an Electron-Donating Group (EDG):
-
If your synthesis allows, start with a pyridine substrate bearing an EDG (e.g., -CH₃, -NH₂, -OR). These groups can partially offset the deactivating effect of the ring nitrogen and may allow for milder reaction conditions.
-
-
Use a Pyridine N-oxide Strategy: This is often the most effective solution. The N-oxide oxygen atom can donate electron density back into the ring through resonance, activating it towards EAS, particularly at the C4 position.[14][15]
-
Step 1: N-Oxide Formation: Oxidize your starting pyridine with an oxidant like m-CPBA or H₂O₂ in acetic acid.[15]
-
Step 2: Electrophilic Substitution: Perform the EAS reaction (e.g., nitration) on the pyridine N-oxide. The reaction is now much more facile and directs to the C4 position.
-
Step 3: Deoxygenation: Remove the N-oxide by reduction, for example, with PCl₃ or PPh₃, to yield the C4-functionalized pyridine.[9]
-
dot graph TD { A[Start: Low EAS Yield] --> B{Is the ring activated?}; B -- No --> C{Strategy 1: Use Pyridine N-oxide}; C --> D[Step 1: Oxidize Pyridine to N-oxide]; D --> E[Step 2: Perform EAS on N-oxide (C4-selective)]; E --> F[Step 3: Deoxygenate to get product]; F --> G[Success]; B -- Yes --> H{Strategy 2: Optimize Conditions}; H --> I[Increase Temperature/Acidity]; I --> J{Yield Improved?}; J -- No --> C; J -- Yes --> G; }
Caption: Troubleshooting workflow for low-yield EAS reactions.
-
Guide 2: Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Problem: My palladium-catalyzed cross-coupling reaction with a halopyridine is slow, requires high catalyst loading, or fails completely.
-
The Scientific Reason: The lone pair on the pyridine nitrogen can act as a ligand, coordinating strongly to the metal center (e.g., Palladium).[1][3] This can lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes that are catalytically inactive.
-
Troubleshooting & Optimization Protocol:
-
Ligand Selection:
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or tri-tert-butylphosphine (P(tBu)₃) are often effective.[16][17] Their steric bulk can disfavor the binding of the pyridine nitrogen to the metal center, keeping the catalyst active.
-
Screen a Ligand Kit: The optimal ligand is highly substrate-dependent. A systematic screen of different phosphine ligands is a prudent first step.
-
-
Solvent and Base Choice:
-
Solvent: Aprotic polar solvents like DMF, Dioxane, or Toluene are common. The choice can influence catalyst stability and solubility.
-
Base: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. Weaker bases may be insufficient, while very strong bases can cause side reactions. An empirical screen is often necessary.
-
-
Alternative Strategy: Use Pyridine N-oxides:
-
Consider a Different Coupling Partner:
-
Potassium trifluoroborate salts (in Suzuki-Miyaura couplings) can sometimes be more reactive and tolerant than boronic acids.[16]
-
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | PdCl₂(dppf) | Use a pre-formed catalyst |
| Ligand | P(tBu)₃-HBF₄ [17] | SPhos / XPhos | Xantphos[16] |
| Base | K₂CO₃ / K₃PO₄ | Cs₂CO₃ | Na₂CO₃[16] |
| Solvent | Toluene or Dioxane | DMF | Ethanol[16] |
| Additive | None | Consider Cu(I) salts (for Sonogashira) |
Table 1: Common starting conditions for troubleshooting pyridine cross-coupling reactions.
Guide 3: Direct C-H Functionalization & Minisci Reactions
Problem 1: My Minisci reaction gives a mixture of C2 and C4 isomers that are difficult to separate.
-
The Scientific Reason: The electronic properties of the protonated pyridine ring activate both the C2 and C4 positions towards radical attack. The precise ratio of isomers depends on a subtle interplay of steric and electronic factors of both the pyridine substrate and the incoming radical.[13] Achieving high regioselectivity can be a significant challenge.[19]
-
Troubleshooting & Optimization Protocol:
-
Modify the Radical Source: The steric bulk of the radical can influence the C2/C4 ratio. A bulkier radical may preferentially attack the less hindered C4 position. For example, a tert-butyl radical may show higher C4 selectivity than a methyl radical.
-
Solvent Effects: The solvent can influence the conformation of the radical and the substrate, impacting regioselectivity. Experiment with different solvents (e.g., DCE/H₂O, MeCN).
-
Employ a Blocking Group Strategy: For guaranteed C4 selectivity, a blocking group can be temporarily installed at the C2 and C6 positions. A recently developed maleate-derived blocking group has proven effective for directing Minisci-type alkylations exclusively to the C4 position.[20]
-
Step 1: Install the blocking group on the pyridine nitrogen.
-
Step 2: Perform the Minisci reaction, which will now proceed only at C4.
-
Step 3: Remove the blocking group to reveal the C4-alkylated pyridine.
-
-
Problem 2: I am trying to functionalize the C3 (meta) position via C-H activation, but I get no reaction or a mixture of products.
-
The Scientific Reason: The C3-H bond of pyridine has no inherent electronic activation for functionalization.[21] Unlike the C2/C4 positions, it is not electronically biased for nucleophilic, electrophilic, or radical attack. Directing C3 functionalization is a long-standing challenge in pyridine chemistry.[2]
-
Troubleshooting & Optimization Protocol:
-
Install a Directing Group (DG): This is the most common and reliable strategy. A directing group is installed at the C2 position, which can then chelate to a transition metal catalyst and direct C-H activation specifically to the C3 position.
-
Common DGs include amides, pyridyls, or other N- or O-containing functionalities.[22]
-
This approach requires additional synthetic steps for DG installation and removal.
-
-
Dearomatization-Rearomatization Strategy: Recent advances have utilized a sequence where the pyridine is temporarily dearomatized (e.g., by forming a Zincke imine intermediate).[2] This can alter the reactivity of the ring, allowing for selective functionalization at the C3 position, followed by rearomatization to restore the pyridine core.
-
Iridium-Catalyzed Borylation: Under specific conditions, iridium catalysts can show a unique preference for C3 borylation, which can then be used as a handle for subsequent cross-coupling reactions.[21]
dot graph TD { A[Goal: C3 Functionalization] --> B{Is a Directing Group present at C2?}; B -- Yes --> C[Use Transition Metal Catalysis (e.g., Pd, Rh)]; C --> D[C3 C-H Activation]; D --> E[Success]; B -- No --> F{Consider Advanced Strategies}; F --> G[Strategy 1: Install a DG at C2]; G --> C; F --> H[Strategy 2: Dearomatization-Rearomatization]; H --> I[e.g., Zincke Imine Intermediate]; I --> E; F --> J[Strategy 3: Ir-Catalyzed Borylation]; J --> K[Suzuki Coupling]; K --> E; }
Caption: Logic diagram for achieving challenging C3-H functionalization.
-
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
- 14. Recent Progress on Pyridine N ‐Oxide in Organic Transformations: A Review | Scilit [scilit.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 21. air.unimi.it [air.unimi.it]
- 22. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
Technical Support Center: Regioselectivity in Reactions of 2-Oxo-1,2-dihydropyridines
Welcome to the Technical Support Center for regioselective reactions of 2-oxo-1,2-dihydropyridines (commonly known as 2-pyridones). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction to Regioselectivity with 2-Pyridones
2-Pyridones are a privileged structural motif in numerous bioactive molecules and pharmaceuticals.[1] Their rich and varied reactivity, however, presents a significant challenge: controlling regioselectivity. Due to tautomerization between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, and the electronically distinct positions on the pyridine ring, reactions can often yield a mixture of products. This guide will dissect the key factors governing regioselectivity in various transformations and provide actionable protocols and troubleshooting advice.
Considering the resonance structures of 2-pyridone, there are significant electronic biases. The C3 and C5 positions are more electron-rich and thus more reactive toward electrophiles. Conversely, nucleophilic reactions are more favored at the electron-deficient C4 and C6 positions.[2]
Section 1: N- vs. O-Alkylation: The Classic Challenge
One of the most common regioselectivity issues encountered with 2-pyridones is the competition between N-alkylation and O-alkylation. The ambident nucleophilic nature of the pyridone anion can lead to mixtures of N-alkylated 2-pyridones and O-alkylated 2-alkoxypyridines.
FAQ 1: My alkylation reaction is giving me a mixture of N- and O-alkylated products. How can I selectively obtain the N-alkylated product?
Answer: Achieving high N-selectivity is a common goal and can be influenced by several factors. The choice of base, solvent, and alkylating agent are all critical.
Causality Behind N-Selectivity: The N- vs. O-alkylation outcome is often dictated by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center compared to the "harder" oxygen atom. Therefore, "softer" electrophiles (alkylating agents) will preferentially react at the nitrogen.
Troubleshooting Guide & Optimization:
| Issue | Potential Cause | Recommended Solution |
| Low N/O Ratio | Hard electrophile: Reagents like dimethyl sulfate are hard and favor O-alkylation. | Switch to a softer electrophile like an alkyl iodide or benzyl bromide.[3] |
| Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leaving a more "naked" and reactive oxygen anion, which can lead to O-alkylation. | Use of non-polar solvents can favor N-alkylation. Alternatively, aqueous micellar systems (e.g., with Tween 20) have been shown to dramatically favor N-alkylation.[3][4] | |
| Base Selection: Strong, hard bases like NaH can favor the formation of the oxygen-centered anion. | Weaker bases like K₂CO₃ or Cs₂CO₃ often provide better N-selectivity.[4] P(NMe₂)₃ has also been used as a mediator for highly regioselective N-alkylation with α-keto esters.[5][6] | |
| Reaction is sluggish | Poor solubility of pyridone or base. | The use of a phase-transfer catalyst can be beneficial. Micellar catalysis in water can also enhance reaction rates by improving solubility.[3][4] |
DOT Diagram: Decision-Making for N-Alkylation
References
- 1. mdpi.com [mdpi.com]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Decarboxylation of 2-Pyridone-3-Carboxylic Acids
Welcome to the technical support center for the decarboxylation of 2-pyridone-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this reaction, helping you troubleshoot common issues and optimize your outcomes.
Introduction to the Decarboxylation of 2-Pyridone-3-Carboxylic Acids
The decarboxylation of 2-pyridone-3-carboxylic acids is a key synthetic step for accessing a variety of 2-pyridone scaffolds, which are prevalent in numerous biologically active compounds and pharmaceutical agents.[1] While the reaction appears straightforward—the removal of a carboxyl group to release carbon dioxide—its success is often contingent on a subtle interplay of factors including substrate electronics, reaction conditions, and potential side reactions. This guide will provide a comprehensive overview of the most common methods, with a focus on troubleshooting and mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the decarboxylation of 2-pyridone-3-carboxylic acids?
A1: The most frequently cited and robust method is thermal decarboxylation in a high-boiling point solvent, often with a base as a promoter. A widely used system involves heating the 2-pyridone-3-carboxylic acid with potassium carbonate (K₂CO₃) in toluene under reflux.[2][3] This method is effective for a range of substrates and is generally straightforward to set up.
Q2: What is the role of potassium carbonate in this reaction?
A2: Potassium carbonate serves multiple roles in this reaction. Primarily, it acts as a base to deprotonate the carboxylic acid, forming a potassium carboxylate salt.[4][5] This salt may have different solubility and reactivity profiles compared to the free acid. Additionally, the basic conditions can facilitate the elimination of CO₂ and help to neutralize any acidic byproducts that may form during the reaction. In some cases, the base may also play a role in the proposed Krapcho-type decarboxylation mechanism if the corresponding ester is present.[2][6]
Q3: Can I perform this reaction without a base?
A3: While thermal decarboxylation of some heteroaromatic carboxylic acids can occur without a base, the presence of a base like potassium carbonate is often beneficial for 2-pyridone-3-carboxylic acids.[7] The reaction may be sluggish or require higher temperatures without a base. The choice of whether to use a base can be substrate-dependent, and empirical optimization is often necessary.
Q4: How do substituents on the 2-pyridone ring affect the decarboxylation?
A4: Substituents can have a significant electronic and steric impact on the rate of decarboxylation. Generally, electron-withdrawing groups on the pyridine ring can facilitate decarboxylation by stabilizing the intermediate formed upon CO₂ loss. Conversely, electron-donating groups may slow the reaction down. The position of the substituent also matters; for instance, substituents at the 3-position of picolinic acids (pyridine-2-carboxylic acids) have been shown to accelerate decarboxylation, potentially by causing steric hindrance that disrupts the coplanarity of the carboxyl group with the ring, thus weakening the C-C bond.[8]
Troubleshooting Guide
Problem 1: Incomplete or Slow Reaction
Your reaction has stalled, and TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged heating.
-
Possible Cause 1: Insufficient Temperature. The decarboxylation of heteroaromatic carboxylic acids is often a thermally demanding process.[7] The reflux temperature of your solvent may not be high enough to overcome the activation energy for your specific substrate.
-
Solution: Switch to a higher boiling point solvent. If you are using toluene (b.p. 111 °C), consider moving to xylene (b.p. ~140 °C) or diphenyl ether (b.p. 259 °C). Always ensure your substrate and product are stable at these higher temperatures by running a small-scale thermal stability test.
-
-
Possible Cause 2: Ineffective Base or Solvent Combination. The choice of base and solvent can be critical. A study on the decarboxylation of a functionalized 2-pyridone-3-carboxylic acid showed that while K₂CO₃ in toluene is effective, other bases and solvents might be more suitable for your specific substrate.[2]
-
Solution: Consult the data below and consider screening a few conditions. For example, silver carbonate (Ag₂CO₃) has been shown to be effective, although it is more expensive.[6] Polar aprotic solvents like DMF or DMSO can also be effective, sometimes at lower temperatures.
Data Presentation: Optimization of Decarboxylation Conditions
The following table summarizes the results from a study optimizing the decarboxylation of a model 2-pyridone-3-carboxylic acid.
-
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene | Reflux | 46 |
| 2 | Cs₂CO₃ | Toluene | Reflux | 35 |
| 3 | Na₂CO₃ | Toluene | Reflux | 23 |
| 4 | Et₃N | Toluene | Reflux | No Reaction |
| 5 | DBU | Toluene | Reflux | No Reaction |
| 6 | Ag₂CO₃ | Toluene | Reflux | 56 |
| 7 | K₂CO₃ | Xylene | Reflux | 40 |
| 8 | K₂CO₃ | DMF | 120 | 25 |
-
Possible Cause 3: Electronic Effects of Substituents. If your 2-pyridone ring is decorated with strong electron-donating groups, the decarboxylation may be inherently slow.
-
Solution: In addition to forcing conditions (higher temperature, stronger base), you may need to consider alternative decarboxylation methods. (See "Alternative Protocols" below).
-
Problem 2: Product Decomposition or Side Product Formation
You are observing the formation of multiple unidentified spots on your TLC plate, or your product yield is low despite full consumption of the starting material.
-
Possible Cause 1: Thermal Instability of the Product. 2-Pyridones, while generally stable, can be susceptible to degradation at high temperatures, especially if they bear sensitive functional groups.[9][10]
-
Solution: Try to lower the reaction temperature. This may involve using a more effective base (e.g., Ag₂CO₃) or a polar aprotic solvent like DMSO, which can sometimes facilitate decarboxylation at lower temperatures. Alternatively, consider a non-thermal decarboxylation method.
-
-
Possible Cause 2: Unwanted Side Reactions. The specific side reactions will be highly dependent on the other functional groups present in your molecule. However, general possibilities include intermolecular reactions at high concentrations or reactions with the solvent.
-
Solution: Run the reaction at a higher dilution to disfavor intermolecular processes. Ensure your solvent is anhydrous and of high purity to avoid unforeseen reactions. If you suspect a particular side reaction, consider protecting the susceptible functional group before the decarboxylation step.
-
Problem 3: Difficult Product Isolation and Purification
The reaction appears to have worked, but you are struggling to isolate a pure product from the reaction mixture.
-
Possible Cause 1: Poor Solubility of the Product. 2-Pyridone derivatives can sometimes have poor solubility in common organic solvents, making extraction and chromatography challenging.[1]
-
Solution: If your product precipitates from the reaction mixture upon cooling, filtration may be a viable initial purification step. For purification, you may need to use more polar solvent systems for chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients). In some cases, trituration of the crude material with a solvent in which the impurities are soluble but the product is not can be effective.
-
-
Possible Cause 2: Emulsion during Workup. The presence of the base and potentially polar byproducts can lead to the formation of emulsions during aqueous workup.
-
Solution: Add brine (saturated aqueous NaCl solution) to the aqueous layer to break up emulsions. If the problem persists, consider a filtration-first approach: dilute the reaction mixture with a suitable solvent, filter off the inorganic salts, and then concentrate the filtrate before proceeding with further purification.
-
Mechanistic Insights
Understanding the reaction mechanism can provide valuable clues for troubleshooting. The decarboxylation of pyridinecarboxylic acids is thought to proceed through a zwitterionic intermediate, which is stabilized by the nitrogen atom.[8]
Caption: Proposed mechanism for the decarboxylation of 2-pyridone-3-carboxylic acid.
This mechanism highlights the importance of the pyridone nitrogen in stabilizing the intermediate. Factors that increase the electron density on the nitrogen may disfavor the formation of the zwitterion, while factors that stabilize the resulting carbanion (e.g., electron-withdrawing groups) will facilitate the reaction.
Experimental Protocols
Standard Protocol: Thermal Decarboxylation with K₂CO₃
-
To a solution of the 2-pyridone-3-carboxylic acid (1.0 equiv) in toluene (0.1–0.2 M), add potassium carbonate (2.0 equiv).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water (3 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Alternative Protocols for Challenging Substrates
If the standard thermal method fails, consider these alternative approaches:
-
Copper-Catalyzed Decarboxylation: Copper salts have been shown to catalyze the decarboxylation of various aromatic and heteroaromatic carboxylic acids, often under milder conditions than purely thermal methods.[2][11] The mechanism is thought to involve the formation of a copper carboxylate complex, which facilitates the extrusion of CO₂.[11]
-
Photocatalytic Decarboxylation: For highly sensitive substrates, visible-light photocatalysis offers a very mild method for decarboxylation.[3][12] This method typically involves the use of a photocatalyst that, upon irradiation, can induce a single-electron transfer from the carboxylate, leading to the formation of a radical that rapidly loses CO₂.
-
Krapcho Decarboxylation: If your synthetic route allows for the formation of the corresponding methyl or ethyl ester of the 2-pyridone-3-carboxylic acid, a Krapcho decarboxylation could be an effective alternative.[13][14][15] This reaction typically involves heating the ester with a salt (e.g., LiCl) in a polar aprotic solvent like DMSO or DMF.[13][14] It has been shown that 2-pyridone-3-carboxylic acid esters can undergo decarboxylation under conditions similar to the free acid (K₂CO₃ in a suitable solvent), suggesting a possible Krapcho-type mechanism.[2]
Caption: Troubleshooting workflow for the decarboxylation of 2-pyridone-3-carboxylic acids.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic decarboxylation of free carboxylic acids and their functionalization. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Dihydropyridine Derivatives
Welcome to the technical support center for handling dihydropyridine (DHP) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to help you successfully formulate and utilize DHP derivatives in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are most 1,4-dihydropyridine derivatives poorly soluble in aqueous media?
A: The low aqueous solubility of 1,4-dihydropyridine derivatives is fundamentally linked to their molecular structure. These compounds are typically characterized by a lipophilic (fat-loving) chemical structure, which results in strong intermolecular forces within their crystalline lattice.[1] These forces make it energetically unfavorable for polar water molecules to effectively surround and dissolve the DHP molecule.[1] This inherent hydrophobicity is a major barrier, often leading to poor oral bioavailability and limiting therapeutic efficacy.[1][2]
Q2: My DHP derivative precipitates out of solution during my experiment. What are the initial steps I should take?
A: Immediate precipitation is a classic sign of exceeding the compound's equilibrium solubility in your chosen medium. Before attempting more complex methods, consider these initial troubleshooting steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to dissolve the compound above its known solubility limit.
-
Gentle Heating & Agitation: Mild heating (e.g., to 37°C) and consistent stirring or sonication can sometimes provide the energy needed to overcome the crystal lattice energy for dissolution. However, be cautious, as DHPs can be thermolabile.[3]
-
pH Adjustment: If your DHP derivative has ionizable functional groups (e.g., a basic nitrogen), altering the pH of the medium can significantly increase solubility.[][5] For basic DHPs, lowering the pH (acidifying) will protonate the molecule, leading to higher solubility.[5]
-
Consider a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) is a common and effective first-line strategy.[6][7]
Q3: What are the main strategies to systematically improve the solubility of a DHP derivative?
A: A range of techniques can be employed, from simple adjustments to advanced formulation technologies. The primary strategies include:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[6]
-
Use of Surfactants: Employing amphiphilic molecules that form micelles to encapsulate and solubilize hydrophobic drugs.[8][9]
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes that mask the drug's hydrophobicity.[10][11][12]
-
Solid Dispersions: Dispersing the drug within a hydrophilic polymer matrix to enhance wettability and prevent crystallization.[1][13][14]
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanoscale to increase the surface area and dissolution velocity.[15][16][17][18]
The choice of method depends on the physicochemical properties of your specific DHP derivative and the requirements of your experiment (e.g., in vitro assay vs. in vivo formulation).[1]
Troubleshooting & In-Depth Solubilization Guides
This section provides detailed protocols and the scientific rationale for the most effective solubilization techniques.
Guide 1: Utilizing Co-solvents for Rapid Solubilization
Q: How do co-solvents work, and what is a reliable protocol for using them?
A: The Principle of Co-solvency: Co-solvency is a powerful strategy that modifies the properties of the solvent to make it more favorable for the solute. Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic drugs like DHPs disrupt this network, which is energetically unfavorable. By introducing a water-miscible organic solvent (co-solvent), you reduce the overall polarity (dielectric constant) of the solvent mixture.[] This lessens the energy penalty for creating a cavity for the DHP molecule, thereby increasing its solubility.[6][7]
Data Presentation: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Polarity (Dielectric Constant at 20°C) | Key Characteristics & Cautions |
| Ethanol | 25.1 | Good solubilizer, but can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 32.0 | Common vehicle for oral and parenteral formulations; can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, widely used. Can increase viscosity. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solubilizing power, but can be toxic and may interfere with some biological assays. Use with caution. |
| N-methyl-2-pyrrolidone (NMP) | 32.2 | High solubilizing capacity, but has safety concerns and is less common in final formulations.[7] |
Protocol: Step-by-Step Co-solvent Method
-
Select a Co-solvent: Based on the table above and your experimental constraints (e.g., cell toxicity), choose an appropriate co-solvent. Ethanol and PEG 400 are common starting points.[][7]
-
Prepare a Concentrated Stock Solution: Weigh your DHP derivative and dissolve it in 100% of your chosen co-solvent (e.g., DMSO, Ethanol) to create a high-concentration stock (e.g., 10-50 mM). This ensures the compound is fully dissolved before introducing the aqueous phase.
-
Perform Serial Dilution: Gently vortex or stir your aqueous buffer. Add the concentrated stock solution dropwise or in small aliquots to the buffer while stirring. This gradual addition helps prevent the drug from "crashing out" or precipitating due to sudden solvent change.
-
Determine the Maximum Tolerated Co-solvent Level: The final concentration of the co-solvent should be kept to a minimum, typically <1% v/v for cell-based assays, to avoid solvent-induced artifacts. Run vehicle controls (buffer + co-solvent) in your experiments to account for any effects of the co-solvent itself.
-
Observe and Validate: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). For quantitative assessment, filter the solution (e.g., with a 0.22 µm filter) and measure the concentration of the filtrate using HPLC to determine the actual dissolved concentration.
Guide 2: Surfactant-Mediated Solubilization via Micelles
Q: My DHP is still poorly soluble even with co-solvents. How can surfactants help, and how do I use them?
A: The Principle of Micellar Solubilization: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[19] In an aqueous solution above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[9][19] The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly water-soluble drugs like DHPs, while the hydrophilic heads face outward, keeping the entire complex dissolved in water.[9] This dramatically increases the apparent solubility of the drug.[19]
Visualization: Mechanism of Micellar Solubilization
Caption: Surfactants form micelles above the CMC, encapsulating insoluble drugs.
Protocol: Step-by-Step Surfactant Method
-
Choose a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[9]
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its known CMC. For Tween 80, the CMC is ~0.012 mg/mL. A starting concentration of 0.5-2% (w/v) is often effective.
-
Method A (Direct Solubilization): Add the powdered DHP derivative directly to the surfactant solution. Stir vigorously or sonicate at a controlled temperature until the solution becomes clear.
-
Method B (Solvent Evaporation): a. Dissolve both the DHP derivative and the surfactant in a suitable volatile organic solvent (e.g., ethanol, methanol). b. Evaporate the solvent under vacuum (e.g., using a rotary evaporator). This leaves a thin film of a drug-surfactant mixture. c. Reconstitute this film with the aqueous buffer. The pre-mixed drug and surfactant will readily form micelles, incorporating the drug.[20][21]
-
Equilibrate and Filter: Allow the solution to equilibrate (e.g., for 24 hours) to ensure maximum solubilization. Before use, filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved drug particles or aggregates.
Guide 3: Advanced Solubilization with Cyclodextrins
Q: I need a more sophisticated method for an in vivo study. How do cyclodextrins improve solubility and bioavailability?
A: The Principle of Inclusion Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic outer surface and a lipophilic inner cavity.[12] This unique structure allows them to encapsulate a poorly soluble "guest" molecule, such as a DHP derivative, within their central cavity.[10][11] This forms a water-soluble "inclusion complex."[10][12] By masking the hydrophobic part of the drug, the complex has a much higher aqueous solubility and can also protect the drug from degradation.[12][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical applications due to its high solubility and safety profile.[22]
Visualization: DHP-Cyclodextrin Inclusion Complex
Caption: A cyclodextrin encapsulates a DHP molecule, forming a soluble complex.
Protocol: Preparing a DHP-Cyclodextrin Complex
-
Select a Cyclodextrin: For most applications, HP-β-CD is an excellent choice due to its high aqueous solubility and established safety.[12][22]
-
Determine Stoichiometry: The most common drug:CD ratio is 1:1.[11] You will need to calculate the molar quantities required.
-
Kneading Method: a. Prepare a concentrated aqueous solution of HP-β-CD. b. Add the DHP powder to this solution to form a paste. c. Knead the paste thoroughly (e.g., with a mortar and pestle) for 30-60 minutes. This intimate mixing facilitates the entry of the DHP into the cyclodextrin cavity. d. Dry the resulting solid mass under vacuum to obtain a powder of the inclusion complex.
-
Solvent Evaporation Method: a. Dissolve the DHP and HP-β-CD in a common solvent, such as a 50:50 ethanol:water mixture. b. Stir the solution for several hours to ensure complex formation. c. Remove the solvent via rotary evaporation to yield the solid complex.[20]
-
Reconstitution and Use: The resulting powder can be readily dissolved in aqueous buffers to the desired final concentration. The apparent solubility of the DHP will be significantly enhanced compared to the free drug.
Summary and Workflow
Choosing the right solubilization strategy requires a logical, stepwise approach. Start with the simplest methods and progress to more complex formulations as needed.
Visualization: Decision Workflow for DHP Solubilization
Caption: A stepwise approach to selecting a DHP solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of 1,4 dihydropyridine calcium channel antagonists with biological membranes: lipid bilayer partitioning could occur before drug binding to receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 5. EP0231026A1 - Sustained-release dihydropyridine formulation - Google Patents [patents.google.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 9. jocpr.com [jocpr.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. japsonline.com [japsonline.com]
- 14. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 17. Engineering precision nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form | Auctores [auctoresonline.org]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. ovid.com [ovid.com]
Technical Support Center: Scaling Up the Synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide field-proven strategies for optimization.
Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved via a two-step sequence starting from a commercially available or easily synthesized ester precursor, such as ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. This strategy is preferred because it avoids the direct alkylation of the free acid, which can be complicated by solubility issues and unwanted side reactions involving the carboxylic acid group.
The pathway involves:
-
N-Allylation: A nucleophilic substitution reaction to selectively install the allyl group onto the pyridone nitrogen. This is the most critical step, where regioselectivity (N- vs. O-alkylation) is the primary challenge.
-
Saponification: A straightforward basic hydrolysis of the ethyl ester to yield the final carboxylic acid, followed by a carefully controlled workup to isolate the product.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
These protocols are baseline procedures that have been validated for consistency. Optimization may be required based on your specific equipment and scale.
Protocol 1: Synthesis of Ethyl 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylate (N-Allylation)
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). The heterogeneity of the base is key for favoring N-alkylation.[1][2]
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add allyl bromide (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC (Typical mobile phase: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMF used).
-
A precipitate may form, which can be filtered. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-allylated ester.
Protocol 2: Synthesis of this compound (Saponification)
-
Dissolve the purified ethyl ester from Protocol 1 (1.0 equiv) in ethanol or a THF/water mixture.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 equiv, 2 M).
-
Stir the reaction at room temperature or gentle heat (40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 3-4.[3]
-
The product will typically precipitate as a solid. If it does not, it may be necessary to concentrate the mixture partially.
-
Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the final carboxylic acid.
Troubleshooting Guide & Diagnostics
Section A: Issues in N-Allylation (Step 1)
Q1: My N-allylation reaction shows low conversion or has stalled. What are the common causes and how can I improve the yield?
A1: This is a frequent challenge often linked to reaction conditions. Low yields in pyridone alkylation are typically traced back to four key factors: the base, solvent, temperature, or the alkylating agent itself.[4][5]
-
Expert Diagnosis & Solutions:
-
Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a good starting point, but its effectiveness depends on the solvent and temperature. If conversion is low, the pyridone may not be fully deprotonated.
-
Solution 1 (Stronger Base): Switch to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ in DMF or acetonitrile can significantly enhance reaction rates due to the "cesium effect" and better solubility.[4]
-
Solution 2 (Anhydrous Conditions): For a very robust approach, Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF can be used. This requires strict exclusion of moisture.
-
-
Reaction Temperature: The reaction may have a significant activation energy barrier. Room temperature is often insufficient.
-
Solution: Increase the temperature systematically. Start at 60-70 °C. For very stubborn cases, temperatures up to 100 °C in DMF can be effective. Microwave irradiation is also an excellent method for accelerating this type of reaction.[6]
-
-
Solvent Choice: The solvent must solubilize the pyridone salt to facilitate the reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are standard choices.[4] If solubility appears to be an issue even in these solvents, consider alternative systems. A micellar system using Tween 20 in water has been shown to improve solubility and reaction rates for some pyridone alkylations.[7]
-
-
Reactivity of Allylating Agent: While allyl bromide is quite reactive, ensuring its quality is crucial.
-
Solution: Use freshly opened or distilled allyl bromide. To further increase reactivity, you can add a catalytic amount of potassium iodide (KI). This generates the more reactive allyl iodide in situ via the Finkelstein reaction.[4]
-
-
| Parameter | Standard Condition | Optimization Strategy 1 | Optimization Strategy 2 | Rationale |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | Increase deprotonation efficiency and salt solubility.[4] |
| Solvent | DMF | Acetonitrile | DMSO | Match solvent polarity to substrate solubility.[4] |
| Temperature | 60-70 °C | 80-100 °C | Microwave (120 °C) | Overcome activation energy barrier.[6] |
| Additive | None | KI (0.1 equiv) | N/A | Generate more reactive allyl iodide in situ.[4] |
Q2: My reaction produces a mixture of N-allylated and O-allylated products. How can I improve the N-selectivity?
A2: This is the classic regioselectivity problem in pyridone chemistry, governed by Hard and Soft Acid-Base (HSAB) theory. The pyridone anion is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center.
-
Expert Diagnosis & Solutions:
-
The outcome of the N- vs. O-alkylation is a delicate balance of the cation, solvent, and electrophile.[8] To favor N-alkylation (the desired product), you want to encourage "softer" interactions.
-
Solution 1 (Solvent Choice): Use polar aprotic solvents (DMF, DMSO, acetonitrile). These solvents solvate the cation effectively, leaving a "naked" and more reactive pyridone anion. This "freer" anion tends to react at the softer nitrogen atom. In contrast, protic solvents (like ethanol) would hydrogen-bond to the oxygen, deactivating it and also favoring O-alkylation.
-
Solution 2 (Counter-ion Effect): Larger, softer cations like Cesium (Cs⁺) or Potassium (K⁺) are less tightly associated with the oxygen atom compared to smaller, harder cations like Lithium (Li⁺) or Sodium (Na⁺). Using K₂CO₃ or Cs₂CO₃ therefore promotes N-alkylation.[4]
-
Solution 3 (Temperature): N-alkylation is often the thermodynamically favored product, while O-alkylation can be the kinetically favored one. Running the reaction at higher temperatures for a longer duration can sometimes allow the O-alkylated product to revert and isomerize to the more stable N-alkylated product, though this is not always reliable.
-
Caption: Troubleshooting logic for the N-allylation step.
Section B: Issues in Ester Hydrolysis & Purification (Step 2)
Q3: I am losing a significant portion of my final product during the aqueous workup after saponification. How can I improve my isolated yield?
A3: This is a very common issue when synthesizing amphoteric molecules like pyridine carboxylic acids. The product can be soluble in both acidic and basic aqueous layers, and its zwitterionic character near the isoelectric point can also increase its water solubility.
-
Expert Diagnosis & Solutions:
-
The key to high recovery is precise pH control during workup. You need to find the exact pH at which the molecule has minimum water solubility, which is its isoelectric point (pI).
-
Solution 1 (Precise pH Adjustment): Do not just acidify until the solution is "acidic." Add your acid (e.g., 1M HCl) slowly while monitoring the pH with a calibrated meter. For many pyridone carboxylic acids, the pI is between pH 3 and 4. You should observe the maximum precipitation in this range. Adding too much acid (pH < 2) can re-protonate the pyridine nitrogen, forming a cationic species that is highly water-soluble.[3]
-
Solution 2 (Salting Out): If precipitation is weak, saturate the aqueous layer with sodium chloride (NaCl) before filtration or extraction. This decreases the solubility of your organic product in the aqueous phase, promoting either precipitation or more efficient extraction.
-
Solution 3 (Solvent Extraction): If the product does not precipitate well, you may need to perform a liquid-liquid extraction after pH adjustment. Use a more polar solvent like a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA), or extract continuously with ethyl acetate.
-
Solution 4 (Azeotropic Removal of Water): If the product remains stubbornly in the water, you can neutralize the solution, evaporate it to dryness, and then add a solvent like ethanol or toluene and evaporate again. This azeotropic removal of water can leave a solid residue from which you can extract your product.[3]
-
Q4: My final product is difficult to purify by standard silica gel chromatography. What are my options?
A4: The carboxylic acid and pyridone moieties make the final product quite polar and capable of strong interactions with silica gel, leading to severe streaking and poor separation.[5]
-
Expert Diagnosis & Solutions:
-
Solution 1 (Recrystallization): This is often the best method for purifying the final acid.
-
Procedure: After initial filtration, dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or acetic acid). Then, slowly add a cold anti-solvent in which it is insoluble (e.g., water, diethyl ether, or hexane) until you see persistent cloudiness. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.[1][2]
-
-
Solution 2 (Modified Chromatography): If chromatography is unavoidable:
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., DCM/Methanol). This keeps your product in its protonated, less polar state and suppresses its interaction with the acidic silica, leading to better peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reversed-phase silica gel, which may have more favorable interactions with your compound.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different allyl source, like allyl chloride? A1: Yes, but allyl chloride is less reactive than allyl bromide. You will likely need more forcing conditions (higher temperature, longer reaction time) to achieve the same conversion. Adding a catalytic amount of an iodide salt (KI or NaI) is highly recommended to boost reactivity.[4]
Q2: What are the critical analytical checks to confirm I have the correct N-allylated product and not the O-allylated isomer? A2: While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to definitively distinguish the isomers.
-
¹H NMR: In the N-allyl isomer, the protons on the allyl group will be in a different chemical environment than in the O-allyl isomer.
-
2D NMR (NOESY/ROESY): This is the gold standard. A Nuclear Overhauser Effect (NOE) correlation between the allyl CH₂ protons and the pyridone ring protons (e.g., H-6) provides unambiguous proof of N-alkylation.[7]
-
HMBC: A correlation between the allyl CH₂ protons and the pyridone ring carbons can also help confirm the connectivity.
Q3: Are there any specific safety precautions I should take? A3: Yes.
-
Allyl Bromide: It is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous Solvents & Reagents: When using reagents like NaH, ensure your apparatus is completely dry to prevent a violent reaction with water.
-
Scale-Up: The N-allylation can be exothermic. When scaling up, ensure you have adequate cooling capacity and add reagents dropwise to control the reaction temperature.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
Technical Support Center: Purification of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid via recrystallization. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for understanding the underlying principles, enabling you to troubleshoot effectively and optimize the purification process for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this compound.
Q1: What is the fundamental principle of recrystallization for this specific compound?
A1: Recrystallization is a purification technique based on the principle of differential solubility. The goal is to find a solvent that dissolves this compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at a low temperature (e.g., 0-4 °C).[1] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") because they are not present in high enough concentration to achieve saturation.[2]
Q2: How do I select an appropriate starting solvent for this compound?
A2: The selection process is guided by the chemical structure of your compound and the adage "like dissolves like."[3] this compound possesses several polar functional groups: a carboxylic acid, an amide-like pyridone ring, and a carbonyl group. This polarity suggests that polar solvents are the most suitable starting point.[4]
Initial screening should be performed on a small scale (~50-100 mg of crude material).[5] A good solvent should exhibit poor solubility at room temperature but high solubility at its boiling point.[2] If no single solvent is ideal, a mixed-solvent (or solvent/anti-solvent) system, such as ethanol/water, can be highly effective.[5]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Type | Boiling Point (°C) | Rationale & Potential Issues |
| Water | Polar Protic | 100 | Excellent for highly polar compounds like carboxylic acids. High boiling point allows for a large solubility differential. May require a large volume. |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for moderately polar compounds. Often used in a solvent pair with water.[5] |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar and has a lower boiling point.[3] |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity. Less polar than alcohols. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may dissolve the compound too well even at room temperature.[3] Can be useful in a solvent pair with a non-polar anti-solvent like hexane. |
| Acetonitrile | Polar Aprotic | 82 | Can be an excellent choice for compounds containing aromatic rings and polar groups.[6] |
Q3: What if my compound is soluble in most polar solvents at room temperature?
A3: This is a common scenario that indicates the solvents are "too good."[2] In this case, a mixed-solvent system is the best approach. You would dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, you would add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy (the saturation point).[7] A few drops of the good solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Troubleshooting Guide
This section is designed to provide direct solutions to specific problems you may encounter during the recrystallization process.
Problem 1: My compound has "oiled out" and formed a liquid layer instead of crystals.
-
Possible Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice of a crystal to form.[3]
-
Supersaturation: The solution is too concentrated in the target compound.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound. While no specific melting point is cited for the 1-allyl derivative, related compounds melt in the 100-160 °C range.[8][9]
-
-
Solutions:
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount (5-10% more) of the hot solvent to reduce the concentration.[10]
-
Allow the flask to cool much more slowly. You can insulate the flask with glass wool or a towel to slow heat loss.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.[11]
-
Problem 2: No crystals have formed, even after the solution has cooled in an ice bath.
-
Possible Causes:
-
Excessive Solvent: Too much solvent was added during the dissolution step, and the solution is not saturated at the lower temperature.[1]
-
Supersaturated Solution: The solution is supersaturated, and crystallization has not been initiated.
-
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Be careful not to boil off too much. Let the concentrated solution cool again.
-
Problem 3: My final yield is very low.
-
Possible Causes:
-
Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1]
-
Premature Crystallization: The product crystallized in the filter funnel during hot filtration of insoluble impurities.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, redissolved a portion of the product.[1]
-
-
Solutions:
-
During dissolution, use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[1]
-
To prevent premature crystallization during hot filtration, use a pre-heated filter funnel and flask, and add a small excess of solvent (~5%) before filtering.[10] This excess can be boiled off after filtration.
-
Wash the filtered crystals with a minimal volume of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product.
-
Table 2: Quick Troubleshooting Reference
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | High impurity level; cooling too fast; solution too concentrated. | Re-heat, add more solvent, cool slowly, change solvent system.[10][11] |
| No Crystal Formation | Too much solvent used; solution is supersaturated. | Boil off some solvent; scratch flask with a glass rod; add a seed crystal. |
| Low Yield | Excessive solvent; premature crystallization; improper washing. | Use minimum boiling solvent; pre-heat filtration apparatus; wash with minimal ice-cold solvent.[1] |
| Colored Crystals | Co-crystallization of colored impurities. | Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution). |
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the recrystallization of this compound.
dot
Caption: Experimental workflow for recrystallization.
1. Dissolution
-
Place the crude 1-Allyl-2-oxo-1,2-dihydropyropyridine-3-carboxylic acid into an Erlenmeyer flask (never a beaker, to minimize solvent evaporation).[2]
-
Add a magnetic stir bar or a boiling stick.
-
Add the chosen solvent in small portions while heating the mixture with stirring on a hot plate.
-
Continue adding solvent until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.[1]
2. Hot Filtration (if necessary)
-
If insoluble impurities remain in the hot solution, they must be removed.
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a fluted filter paper in the funnel.
-
Pour the hot solution quickly through the fluted filter paper into the clean, hot flask. This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[10]
3. Crystallization
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
4. Isolation
-
Set up a Büchner funnel with a piece of filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.[10]
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
5. Washing
-
With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.[1]
-
Use just enough solvent to wet the surface of the crystals.
6. Drying
-
Allow the vacuum to pull air through the crystals for several minutes to help them dry.
-
Transfer the dried crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a vacuum oven at a modest temperature to remove all traces of solvent.
-
Once dry, weigh the pure product and calculate the percent recovery. Determine the melting point to assess purity.
dot
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. youtube.com [youtube.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Welcome to the technical support center for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and handling.
Introduction: Understanding the Stability of this compound
This compound incorporates three key functional groups that influence its stability: a dihydropyridine ring, an allyl group, and a carboxylic acid. Each of these moieties is susceptible to specific degradation pathways. The dihydropyridine ring is known to be sensitive to light, which can catalyze its oxidation to the more stable pyridine ring. The allyl group is prone to oxidation, particularly at the allylic position. The carboxylic acid functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions.
This guide will provide a structured approach to understanding and mitigating these potential degradation pathways through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color (e.g., turned yellow or brown) upon storage. What could be the cause?
A change in color often indicates chemical degradation. For this compound, the most likely cause is the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. This process is often accelerated by exposure to light. Another possibility is the oxidation of the allyl group.
Q2: I have been storing the compound as a solid at room temperature. Is this appropriate?
While storing the compound as a solid is generally preferred over in solution, room temperature storage may not be ideal, especially for long-term stability. For pyridinecarboxylic acids, cool and dry conditions are recommended. Given the potential for degradation, storage at a lower temperature, such as 2-8°C or -20°C, is advisable.
Q3: Can I store this compound in solution? If so, what are the recommended solvents and conditions?
Storing this compound in solution is generally not recommended for long-term stability due to the increased potential for degradation, particularly photodegradation. If short-term storage in solution is necessary, it is crucial to use a dry, aprotic solvent and to protect the solution from light. The choice of solvent can also influence stability; for instance, some solvents can promote hydrolysis of the carboxylic acid.
Q4: How should I handle the compound to minimize degradation during experimental use?
To minimize degradation, it is crucial to handle the compound under controlled conditions. This includes:
-
Minimizing light exposure: Work in a dimly lit area or use amber-colored labware.
-
Inert atmosphere: For sensitive experiments, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature control: Keep the compound cool when not in use.
-
**pH
Technical Support Center: Catalyst Selection for Modifying 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Welcome to the technical support center for the catalytic modification of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for navigating the complexities of catalyst selection and reaction optimization for this versatile substrate.
The unique structure of this compound, featuring a reactive allyl group, a coordinating pyridone ring, and a potentially interfering carboxylic acid, presents both opportunities and challenges in synthetic chemistry. This guide will equip you with the knowledge to make informed decisions for successful and reproducible modifications.
I. Understanding the Substrate: Key Challenges and Considerations
Before delving into specific catalytic systems, it is crucial to understand the inherent properties of this compound that can influence catalyst performance.
-
Coordinating Heterocycle: The pyridone nitrogen can act as a ligand, potentially coordinating to the metal center of the catalyst. This can lead to catalyst inhibition or the formation of undesired stable complexes, thereby deactivating the catalyst.[1][2]
-
Carboxylic Acid Functionality: The carboxylic acid group can act as an internal base or acid, influencing the reaction medium's pH. It can also chelate the metal catalyst, altering its reactivity and selectivity.[3][4][5] In some cases, decarboxylation may occur under thermal or catalytic conditions.[6]
-
Allyl Group Reactivity: The allyl group is susceptible to a variety of transformations, but its reactivity can be modulated by the electron-withdrawing nature of the pyridone ring.
II. Catalyst Selection and Reaction Optimization: A Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted troubleshooting guide for three key catalytic transformations of the allyl group: Palladium-Catalyzed Allylic Substitution, Rhodium-Catalyzed Hydroformylation, and Ruthenium-Catalyzed Olefin Metathesis.
A. Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful method for C-C, C-N, and C-O bond formation at the allylic position.[7][8][9]
Q1: My Tsuji-Trost reaction is not proceeding, or the yield is very low. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in a Tsuji-Trost reaction with this substrate is often due to catalyst inhibition or poor catalyst activity. Here’s a systematic approach to troubleshooting:
1. Catalyst Inhibition by the Pyridone Nitrogen:
-
Problem: The pyridone nitrogen can coordinate to the palladium center, preventing the formation of the active π-allyl complex.
-
Solutions:
-
Ligand Choice: Employ bulky phosphine ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the pyridone nitrogen to the palladium.
-
Protonation of the Pyridone: The addition of a mild, non-coordinating acid can protonate the pyridone nitrogen, preventing its coordination to the catalyst. However, this must be carefully controlled to avoid undesired side reactions or degradation of the starting material.
-
2. Interference from the Carboxylic Acid:
-
Problem: The carboxylate anion can act as a ligand, leading to the formation of inactive palladium carboxylate complexes. The acidic proton can also interfere with basic reaction conditions.
-
Solutions:
-
Protecting Group Strategy: Protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) prior to the allylic substitution reaction. The protecting group can be removed in a subsequent step.
-
In-situ Basicity Control: Use a non-coordinating base (e.g., proton sponge) to neutralize the carboxylic acid without interfering with the catalyst.
-
3. Poor Leaving Group:
-
Problem: For the reaction to proceed, the substrate needs a suitable leaving group at the allylic position. The allyl group itself is not a leaving group. This reaction requires an allylic substrate with a leaving group like an acetate, carbonate, or halide. To perform a Tsuji-Trost reaction on this compound, the allyl group must first be functionalized to include a leaving group. A common strategy is allylic oxidation to introduce an acetate group.
Experimental Protocol: Allylic Acetoxylation followed by Tsuji-Trost Reaction
-
Allylic Acetoxylation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.
-
Add a palladium(II) salt, such as Pd(OAc)2 (0.05-0.1 eq), and an oxidant like benzoquinone (2.0 eq).
-
Heat the reaction mixture at 60-80 °C and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the allylic acetate product by column chromatography.
-
-
Tsuji-Trost Reaction:
-
Dissolve the purified allylic acetate (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in an anhydrous, degassed solvent (e.g., THF, dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq) and any necessary base (e.g., NaH for soft carbon nucleophiles).
-
Stir the reaction at room temperature to 60 °C and monitor by TLC.
-
After completion, quench the reaction, perform an aqueous workup, and purify the product.
-
Decision-Making Workflow for Troubleshooting Low Yield in Tsuji-Trost Reaction
Caption: Troubleshooting workflow for low yield in Tsuji-Trost reactions.
B. Rhodium-Catalyzed Hydroformylation
Hydroformylation introduces a formyl group and a hydrogen atom across the double bond of the allyl group, leading to the formation of aldehydes.
Q2: My rhodium-catalyzed hydroformylation is giving low conversion and poor regioselectivity. What should I consider?
A2: Achieving high conversion and regioselectivity in the hydroformylation of this substrate requires careful control over the catalyst, ligands, and reaction conditions.
1. Catalyst Deactivation:
-
Problem: The pyridone nitrogen and the carboxylic acid can coordinate to the rhodium center, leading to catalyst deactivation.
-
Solutions:
-
Ligand Selection: Use phosphine ligands with specific electronic and steric properties. Bidentate phosphine ligands with a large natural bite angle (e.g., Xantphos) can favor the formation of the desired linear aldehyde and may be less susceptible to displacement by the substrate's coordinating groups.[10]
-
Catalyst Regeneration: If catalyst deactivation is suspected, regeneration protocols can be employed. This may involve treating the deactivated catalyst with an oxidizing agent followed by reduction under syngas pressure.[11][12]
-
2. Poor Regioselectivity (Branched vs. Linear Aldehyde):
-
Problem: The hydroformylation of a terminal alkene can produce both a linear and a branched aldehyde. The desired isomer depends on the synthetic goal.
-
Solutions:
-
Ligand Control: The regioselectivity is primarily controlled by the steric and electronic properties of the phosphine ligands. Bulky ligands generally favor the formation of the linear aldehyde.
-
Reaction Conditions: Lower temperatures and higher syngas pressures often favor the formation of the linear aldehyde.
-
Table 1: Influence of Ligands on Regioselectivity in Rhodium-Catalyzed Hydroformylation
| Ligand | Typical Linear:Branched Ratio | Key Characteristics |
| PPh3 | 2:1 to 4:1 | Standard, moderately bulky |
| P(OPh)3 | ~1:1 | Electron-withdrawing, less bulky |
| BISBI | >20:1 | Large bite angle, strongly favors linear |
| Xantphos | >20:1 | Large bite angle, high linear selectivity |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
-
Set up a high-pressure reactor (autoclave) under an inert atmosphere.
-
Charge the reactor with this compound (1.0 eq), the rhodium precursor (e.g., Rh(acac)(CO)2, 0.001-0.01 eq), and the desired phosphine ligand (e.g., Xantphos, 2-10 eq relative to Rh) in a degassed solvent (e.g., toluene, THF).
-
Seal the reactor, purge several times with syngas (H2/CO, typically 1:1).
-
Pressurize the reactor to the desired pressure (e.g., 20-50 bar) and heat to the desired temperature (e.g., 60-100 °C).
-
Maintain stirring for the desired reaction time, monitoring the pressure drop.
-
Cool the reactor to room temperature, carefully vent the excess gas, and analyze the crude reaction mixture by GC or NMR to determine conversion and regioselectivity.
-
Purify the product aldehydes by column chromatography.
C. Ruthenium-Catalyzed Olefin Metathesis
Olefin metathesis is a versatile tool for the formation of new C=C bonds. For the title compound, this could involve ring-closing metathesis (RCM) if another double bond is present, or cross-metathesis (CM) with a partner olefin.
Q3: My ruthenium-catalyzed metathesis reaction is failing. I suspect catalyst decomposition. How can I address this?
A3: Ruthenium metathesis catalysts, particularly Grubbs-type catalysts, are known to be sensitive to certain functional groups, and the pyridone moiety in your substrate is a likely culprit.[1]
1. Catalyst Poisoning by Pyridine:
-
Problem: The pyridine nitrogen can coordinate to the ruthenium center, leading to the formation of inactive species and decomposition of the catalyst.[1][2]
-
Solutions:
-
Use of More Robust Catalysts: Employ third-generation Grubbs catalysts (e.g., G-III) or Hoveyda-Grubbs catalysts, which are generally more tolerant to coordinating functional groups.
-
Acid Scavenger: The addition of a copper(I) salt (e.g., CuCl) can act as a scavenger for dissociated phosphine ligands, which can contribute to catalyst decomposition pathways initiated by pyridine coordination.
-
Protonation: As with palladium catalysis, protonation of the pyridine nitrogen with a non-coordinating acid can prevent its interaction with the ruthenium center. This should be done with caution.
-
2. Incompatibility with the Carboxylic Acid:
-
Problem: While many ruthenium catalysts are tolerant of carboxylic acids, the acidity can sometimes lead to side reactions or catalyst degradation, especially at elevated temperatures.[13][14][15]
-
Solution:
-
Esterification: Protecting the carboxylic acid as an ester is the most reliable way to avoid potential complications.
-
Reaction Scheme: Cross-Metathesis with a Partner Olefin
Caption: General scheme for cross-metathesis.
Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis
-
In a glovebox, dissolve this compound (or its ester derivative) (1.0 eq) and the cross-metathesis partner (1.1-2.0 eq) in an anhydrous, degassed solvent (e.g., CH2Cl2, toluene).
-
Add the ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, 0.01-0.05 eq).
-
Stir the reaction at room temperature to 40 °C. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography.
III. Frequently Asked Questions (FAQs)
Q4: Can I perform these catalytic modifications without protecting the carboxylic acid?
A4: It is possible, but not always advisable. Ruthenium-based metathesis catalysts are generally more tolerant of free carboxylic acids than palladium catalysts.[13][14][15] However, for palladium-catalyzed reactions, the carboxylate can interfere significantly. For all three types of catalysis, protecting the carboxylic acid as an ester is a good strategy to improve reproducibility and avoid potential side reactions.
Q5: What is the best general-purpose catalyst for modifying the allyl group on this substrate?
A5: There is no single "best" catalyst, as the optimal choice depends on the desired transformation.
-
For allylic substitution , a palladium(0) catalyst with a bulky phosphine or NHC ligand is a good starting point.
-
For hydroformylation , a rhodium precursor with a large bite-angle diphosphine ligand like Xantphos is recommended for high linear selectivity.
-
For olefin metathesis , a second or third-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst is recommended due to their increased tolerance for the pyridone moiety.
Q6: I am observing isomerization of the allyl group to a prop-1-enyl group. How can I prevent this?
A6: Allyl group isomerization is a common side reaction, often catalyzed by transition metals. To minimize isomerization:
-
Use lower reaction temperatures.
-
Minimize reaction times.
-
For ruthenium-catalyzed reactions, some catalysts are more prone to isomerization than others. Screening different ruthenium catalysts may be necessary.
-
The addition of certain additives, like 1,4-benzoquinone, can sometimes suppress isomerization in palladium-catalyzed reactions.
Q7: How do I know if my catalyst is being poisoned by the substrate?
A7: Catalyst poisoning can be inferred from several observations:
-
The reaction starts but then stalls before reaching completion.
-
A significantly higher catalyst loading is required compared to similar reactions with less coordinating substrates.
-
The color of the reaction mixture changes in a way that is indicative of catalyst decomposition (e.g., formation of palladium black).
-
NMR analysis of the crude reaction mixture may show the formation of catalyst-substrate complexes that are not catalytically active.
IV. References
-
Process for regenerating a deactivated rhodium hydroformylation catalyst system. (URL not available)
-
Process for regeneration of rhodium hydroformylation catalysts. Google Patents. (--INVALID-LINK--)
-
Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? RSC Publishing. (--INVALID-LINK--)
-
Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. (--INVALID-LINK--)
-
Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. RSC Publishing. (--INVALID-LINK--)
-
Rhodium catalyzed hydroformylation of olefins. ResearchGate. (--INVALID-LINK--)
-
Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. PubMed. (--INVALID-LINK--)
-
Pyridine-Stabilized Fast-Initiating Ruthenium Monothiolate Catalysts for Z-Selective Olefin Metathesis. ACS Publications. (--INVALID-LINK--)
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. (--INVALID-LINK--)
-
Mechanism of palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates: unusual bifunctional nucleophile-enabled inner-sphere pathway and origin of regio- and enantioselectivities. RSC Publishing. (--INVALID-LINK--)
-
Rhodium catalyzed hydroformylation of olefins. OUCI. (--INVALID-LINK--)
-
Tsuji–Trost reaction. Wikipedia. (--INVALID-LINK--)
-
Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. ACS Publications. (--INVALID-LINK--)
-
Novel ruthenium(II)2 carboxylates as catalysts for alkene metathesis. PubMed. (--INVALID-LINK--)
-
Effect of support acidity during selective hydrogenolysis of glycerol over supported palladium–ruthenium catalysts. NIH. (--INVALID-LINK--)
-
Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journals. (--INVALID-LINK--)
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. NIH. (--INVALID-LINK--)
-
Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review. (--INVALID-LINK--)
-
Process for regeneration of rhodium hydroformylation catalysts. Google Patents. (--INVALID-LINK--)
-
Tsuji-Trost Reaction. Organic Chemistry Portal. (--INVALID-LINK--)
-
Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. ACS Publications. (--INVALID-LINK--)
-
Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. ACS Publications. (--INVALID-LINK--)
-
Green protocols for Tsuji–Trost allylation: an overview. ResearchGate. (--INVALID-LINK--)
-
Ruthenium-Based Olefin Metathesis Catalysts Derived from Alkynes. ACS Publications. (--INVALID-LINK--)
-
Impact of the Carbene Derivative Charge on the Decomposition Rates of Hoveyda–Grubbs-like Metathesis Catalysts. ACS Publications. (--INVALID-LINK--)
-
Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing. (--INVALID-LINK--)
-
Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst. ResearchGate. (--INVALID-LINK--)
-
Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor. ResearchGate. (--INVALID-LINK--)
-
Allylic substitution reactions catalyzed by group 9 metals. ResearchGate. (--INVALID-LINK--)
-
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. (--INVALID-LINK--)
-
Troubleshooting low conversion rates in allylic substitution reactions. Benchchem. (--INVALID-LINK--)
-
Ruthenium catalysts for metathesis reactions of olefins. Google Patents. (--INVALID-LINK--)
-
Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. NIH. (--INVALID-LINK--)
-
Tsuji–Trost reaction. Grokipedia. (--INVALID-LINK--)
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. (--INVALID-LINK--)
-
Palladium-Catalyzed Reactions. ResearchGate. (--INVALID-LINK--)
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (URL not available)
-
Site Selectivity in Pd-Catalyzed Reactions of α-Diazo-α-(methoxycarbonyl)acetamides: Effects of Catalysts and Substrate Substitution in the Synthesis of Oxindoles and β-Lactams. NIH. (--INVALID-LINK--)
-
Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. RSC Publishing. (--INVALID-LINK--)
-
A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. RSC Publishing. (--INVALID-LINK--)
-
Interactions of pyridinecarboxylic acid chelators with brain metal ions: Cu(II), Zn(II), and Al(III). (URL not available)
-
TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems /ChemOrgChem. YouTube. (--INVALID-LINK--)
-
Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. RSC Publishing. (--INVALID-LINK--)
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (URL not available)
-
Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using Heterogeneous Cobalt Oxide Supported on Nitrogen-Doped Carbon. Organic Chemistry Portal. (--INVALID-LINK--)
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. NIH. (--INVALID-LINK--)
-
Carbon tetrachloride dechlorination by the bacterial transition metal chelator pyridine-2,6-bis(thiocarboxylic acid). PubMed. (--INVALID-LINK--)
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 3. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs [mdpi.com]
- 4. Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Interactions of pyridinecarboxylic acid chelators with brain metal ions: Cu(II), Zn(II), and Al(III) [research.unipd.it]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 12. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel ruthenium(II)2 carboxylates as catalysts for alkene metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Congeneric Pyridones in Drug Discovery
Introduction: The 2-Pyridone Scaffold as a Privileged Motif in Medicinal Chemistry
The 2-pyridone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1][2] This six-membered nitrogen-containing heterocycle is not merely a synthetic curiosity; it is a recurring motif in numerous natural products and FDA-approved pharmaceuticals.[1] Its therapeutic relevance stems from its unique physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, its capacity to serve as a bioisostere for amides and phenols, and the ease with which its structure can be modified to fine-tune properties like solubility and metabolic stability.[1][2][3] These attributes have led to the development of 2-pyridone derivatives with a vast spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial effects.[4]
This guide provides an in-depth comparative analysis of a specific derivative, 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , against other notable pyridone compounds. We will dissect its synthesis, compare its potential biological activity based on established structure-activity relationships (SAR), and provide detailed experimental protocols for its preparation and evaluation. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold in their own discovery programs.
Synthesis and Physicochemical Rationale
The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery campaign. For the this compound core, modern synthetic methods offer an elegant and efficient path. A particularly powerful strategy is the three-component reaction involving a 3-formylchromone, a primary amine (in this case, allylamine), and a carbon-acid such as Meldrum's acid.[5]
Causality of Experimental Choice: This multicomponent approach is favored over classical methods because it builds molecular complexity in a single, convergent step. It provides a modular "plug-and-play" platform where the N-substituent (allyl group) and other positions on the pyridone ring can be easily varied, facilitating the rapid generation of an analogue library for SAR studies.[1] The choice of allylamine specifically introduces a reactive handle—the allyl group's double bond—which can be used for further downstream modifications, while also modulating the compound's lipophilicity.
Caption: General workflow for the multicomponent synthesis of the target pyridone core.
Comparative Biological Evaluation: A Structure-Activity Relationship (SAR) Perspective
The biological activity of a pyridone derivative is exquisitely sensitive to the nature and position of its substituents. To understand the potential of this compound, we compare it to other pyridones with established pharmacological profiles.
| Compound/Class | Key Structural Features | Primary Biological Activity | Reported Potency (Example) | Reference |
| This compound (Topic Compound) | N1-allyl group; C3-carboxylic acid | Predicted: Antimicrobial, Anticancer | Data not specified; activity inferred from related structures | [5] |
| Pirfenidone | N-phenyl; C5-methyl | Anti-fibrotic | FDA-approved for idiopathic pulmonary fibrosis | [5] |
| L-697,661 | Complex N-benzoxazolyl sidechain | Antiviral (HIV-1 RT Inhibitor) | IC50: 12-200 nM in cell culture | [6] |
| Baloxavir Marboxil (Prodrug) | Fused polycyclic pyridone | Antiviral (Anti-influenza) | Inhibits viral RNA polymerase at nanomolar concentrations | [7] |
| 4,6-Diaryl Pyridones | C4 and C6 aryl groups | Anticancer | IC50: 4.5 µM (HepG2 cells for a specific analogue) | [8] |
| N-Aryl Pyridones | General N-aryl substitution | Anti-inflammatory | Active in carrageenan-induced edema assay | [9] |
Analysis of SAR:
-
The N1-Substituent: The N1 position is critical for modulating lipophilicity and target engagement. The allyl group in our topic compound is a small, moderately lipophilic substituent. Compared to the large, complex sidechains of potent antiviral pyridinones like L-697,661, the allyl group is less likely to engage in extensive hydrophobic or specific binding interactions required for potent enzyme inhibition.[6] However, compared to simple N-alkyl or N-aryl groups found in anti-inflammatory agents, the allyl group offers a unique chemical handle for further derivatization.[9]
-
The C3-Carboxylic Acid: The carboxylic acid at the C3 position is a strong hydrogen bond donor and acceptor and introduces a negative charge at physiological pH. This feature is common in inhibitors that chelate metal ions in enzyme active sites, a mechanism observed in HIV integrase inhibitors which often feature a pyridone core.[10] This group significantly increases the polarity of the molecule, which can enhance solubility but may hinder cell membrane permeability unless balanced by other lipophilic groups.
-
Overall Profile: The combination of the N1-allyl and C3-carboxy groups suggests that this compound could serve as a versatile intermediate. Its activity is likely to be modest on its own but could be significantly enhanced by further substitution, for example, by adding aryl groups at the C4 and C6 positions to impart anticancer activity or by elaborating the N1-allyl group into a more complex sidechain.[8]
Mechanistic Insights: A Potential Anticancer Pathway
While the specific mechanism of our topic compound is uncharacterized, many substituted pyridone and pyridine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[8][11] A common pathway involves the upregulation of tumor suppressor proteins like p53 and the activation of stress-related kinases such as c-Jun N-terminal kinase (JNK).[8]
Proposed Mechanism of Action (Anticancer): A cytotoxic pyridone derivative, upon entering a cancer cell, could induce cellular stress, leading to the phosphorylation and activation of the JNK pathway. Simultaneously, it may trigger the p53 pathway, which in turn activates the transcription of p21, a potent cyclin-dependent kinase (CDK) inhibitor. The inhibition of CDKs leads to cell cycle arrest, typically at the G2/M phase, preventing cell division.[8] Concurrently, activated JNK and p53 can promote the expression of pro-apoptotic proteins (e.g., Bax), leading to mitochondrial dysfunction and the activation of caspases, ultimately executing programmed cell death.
Caption: A potential anticancer mechanism of action for cytotoxic pyridone derivatives.
Experimental Protocols
The following protocols are presented as robust, self-validating methodologies for the synthesis and biological evaluation of the target compound and its analogues.
Protocol 1: Synthesis of 1-Allyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
This protocol is adapted from the multicomponent synthesis of related functionalized 2-pyridones.[5]
Objective: To synthesize a highly functionalized 1-allyl-2-pyridone derivative via a one-pot, three-component reaction.
Materials:
-
3-Formylchromone
-
Allylamine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylchromone (10 mmol, 1.74 g) and Meldrum's acid (10 mmol, 1.44 g) in 40 mL of absolute ethanol.
-
Amine Addition: To the stirring solution, add allylamine (10 mmol, 0.57 g, 0.75 mL) dropwise at room temperature. The causality for this dropwise addition is to control the initial exothermic reaction and prevent the formation of side products.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of starting materials), cool the mixture to room temperature. A precipitate should form. If not, reduce the solvent volume in vacuo by half.
-
Acidification & Isolation: Slowly add 1 M HCl to the cooled mixture until the pH is approximately 2-3. This step ensures the protonation of the carboxylic acid, promoting its precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 15 mL) followed by a small amount of cold ethanol.
-
Characterization: Dry the product under vacuum. Characterize the final compound to confirm its structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected product will have characteristic signals for the allyl group (protons around 5-6 ppm) and the aromatic/pyridone rings.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the synthesized pyridone derivative on a human cancer cell line (e.g., HepG2, liver cancer).
Materials:
-
HepG2 cells (or other relevant cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized pyridone compound, dissolved in DMSO to make a 10 mM stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This pre-incubation ensures cells are in a logarithmic growth phase before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the pyridone stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest drug concentration (e.g., 0.5% DMSO). This controls for solvent toxicity.
-
Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
This compound represents a foundational structure within the vast chemical space of pyridone derivatives. While its intrinsic biological activity may be moderate, its true value lies in its potential as a versatile synthetic intermediate. The N-allyl group provides a site for further chemical elaboration, and the C3-carboxylic acid offers a key interaction point for potential biological targets, particularly metalloenzymes.
Comparative analysis against clinically successful and potent experimental pyridones reveals clear SAR trends. To advance this scaffold toward a drug candidate, future efforts should focus on:
-
Library Synthesis: Leveraging the efficient multicomponent synthesis to introduce diversity at other positions of the pyridone ring, particularly with aryl or heteroaryl groups at C4 and C6.
-
Bio-evaluation: Screening the synthesized library against a wide range of targets, including cancer cell lines, viral enzymes (e.g., polymerases, reverse transcriptases), and inflammatory pathway components.
-
Mechanism of Action Studies: For any identified hits, elucidating the precise molecular mechanism to guide further optimization.
The 2-pyridone scaffold continues to be a rich source of therapeutic innovation, and by applying rational design principles and robust synthetic methodologies, derivatives like this compound can serve as the starting point for the next generation of targeted therapies.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
The 2-Oxo-1,2-Dihydropyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-oxo-1,2-dihydropyridine, or 2-pyridone, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile template for designing inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxo-1,2-dihydropyridine derivatives, focusing on their anticancer, antiviral, and antibacterial activities. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for navigating the chemical space of this important heterocyclic motif.
Anticancer Activity: Targeting Kinases and Proliferation
The 2-oxo-1,2-dihydropyridine scaffold has proven to be a fertile ground for the development of potent anticancer agents, particularly kinase inhibitors and compounds that curb cell proliferation.
Dual EGFR and VEGFR-2 Inhibition by Spiro-Pyridine Derivatives
A novel series of 1'H-spiro-indene-2,4'-pyridine and 1'H-spiro-indoline-3,4'-pyridine derivatives has been investigated for their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key tyrosine kinases implicated in tumor growth and angiogenesis.[3]
Key SAR Insights:
The antiproliferative activity of these compounds was evaluated against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. The SAR study revealed several critical structural features:
-
Spirocyclic System: The introduction of a spirocyclic system at the 4-position of the pyridine ring was crucial for potent activity.
-
Indoline vs. Indene: Replacing the indene moiety with an indoline scaffold generally improved antiproliferative activity.
-
Substitution on the Indoline Ring: The presence of a cyano group at the 3-position of the pyridine ring within the spiro-indoline framework significantly enhanced activity against the Caco-2 cell line. For instance, compound 7 (with a cyano group) showed a lower IC50 value (7.83 µM) compared to compound 8 (with an ethyl carboxylate group, IC50 = 13.61 µM) against Caco-2 cells.[3]
Comparative Performance Data:
| Compound | Spiro Moiety | R Group (at C3 of pyridine) | IC50 HepG-2 (µM)[3] | IC50 Caco-2 (µM)[3] | EGFR IC50 (µM)[3] | VEGFR-2 IC50 (µM)[3] |
| 5 | Indene | CN | 10.58 ± 0.80 | 9.78 ± 0.70 | - | - |
| 7 | Indoline | CN | 8.90 ± 0.60 | 7.83 ± 0.50 | 0.124 ± 0.009 | 0.221 ± 0.009 |
| 8 | Indoline | COOEt | 8.42 ± 0.70 | 13.61 ± 1.20 | - | - |
| Doxorubicin | - | - | 4.50 ± 0.20 | 12.49 ± 1.10 | 0.349 ± 0.016 | - |
| Erlotinib | - | - | - | - | 0.033 ± 0.002 | - |
| Sorafenib | - | - | - | - | - | 0.043 ± 0.002 |
Antiproliferative Activity of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
Another class of 2-oxo-1,2-dihydropyridine derivatives, characterized by substitutions at the 4 and 6 positions and a cyano group at the 3-position, has demonstrated significant antiproliferative effects against a panel of cancer cell lines.[4][5]
Key SAR Insights:
A study involving a series of these derivatives where the 6-position is fixed with a naphthalen-1-yl group highlights the importance of the substituent at the 4-position.
-
Aromatic Substituents at C4: The nature of the aryl or heteroaryl group at the 4-position significantly influences cytotoxic activity.
-
Thiophene vs. Chlorophenyl: A thiophen-2-yl group at the 4-position (in a related series) often confers potent activity.
-
Further Derivatization: Conversion of the 2-oxo group to a 2-thioxo group or derivatization at the N1 position can modulate activity. For example, derivative 14a in the cited study, which features a more complex heterocyclic system derived from the initial 2-oxo-pyridine, was the most effective against all tested cell lines.[5]
Comparative Performance Data:
| Compound | 4-Position Substituent | 6-Position Substituent | IC50 NCI-H460 (nM)[5] | IC50 RKOP 27 (nM)[5] | IC50 HeLa (nM)[5] |
| 4a | 4-Chlorophenyl | Naphthalen-1-yl | - | - | - |
| 4b | Thiophen-2-yl | Naphthalen-1-yl | - | - | - |
| 14a | (Derived from 4a) | Naphthalen-1-yl | 25 ± 2.6 | 16 ± 2 | 127 ± 25 |
Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase
The 2-pyridone scaffold has been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity.
Key SAR Insights:
Extensive SAR studies have been conducted on 3-amino-2-pyridinone derivatives, leading to the identification of key structural requirements for potent anti-HIV-1 activity.[2][6][7][8]
-
Substituents on the Pyridinone Ring: Small alkyl groups at the 5- and 6-positions, such as ethyl and methyl respectively, are favorable for activity.[7]
-
Linker at the 3-Amino Position: A flexible two-atom linker between the 3-amino group and a larger hydrophobic moiety is often optimal.[7]
-
Hydrophobic Moiety: A variety of substituted pyridyl and phenyl rings attached via the linker contribute significantly to binding and potency. Specifically, a 2'-methoxy group and 4'- and/or 5'-aliphatic substituents on these rings enhance inhibitory activity.[2]
-
Clinical Candidate: These SAR studies led to the selection of 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one for clinical evaluation.[6]
Comparative Performance Data:
| Compound | R Group at C3-amino Linker | HIV-1 RT IC50 (nM)[7] |
| 1 | Phthalimidomethyl | 30 |
| 20 | Ethylphthalimide | ~3000 |
| L-697,639 | (4,7-dimethylbenzoxazol-2-yl)methyl | 19[9] |
| L-697,661 | (4,7-dichlorobenzoxazol-2-yl)methyl | - |
Antibacterial Activity: Dual Inhibition of DHPS and DHFR
Emerging research has highlighted the potential of 2-oxo-1,2-dihydropyridine derivatives as antibacterial agents. A promising strategy involves designing dual inhibitors that target multiple enzymes in a bacterial metabolic pathway. One such approach has focused on the folate biosynthesis pathway by targeting both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[1]
Key SAR Insights:
A series of N-sulfonamide 2-pyridones were synthesized and evaluated for their dual inhibitory and antibacterial activities.
-
Sulfonamide Moiety: The N-sulfonamide linkage is crucial for targeting DHPS.
-
Substituents on the Pyridone Ring: The nature and position of substituents on the 2-pyridone ring influence both enzyme inhibition and antibacterial spectrum.
-
Dual Inhibition: Compound 11a from the study, which incorporates a benzothiazole moiety, emerged as the most potent dual inhibitor of both DHPS and DHFR, translating to significant antimicrobial activity.[1]
Comparative Performance Data (MIC in µg/mL):
| Compound | S. aureus[1] | S. mutans[1] | E. coli[1] | K. pneumonia[1] | C. albicans[1] | DHPS IC50 (µg/mL)[1] | DHFR IC50 (µg/mL)[1] |
| 3b | 15.62 | 7.81 | 31.25 | 31.25 | 15.62 | 10.14 | 1.10 |
| 5a | 7.81 | 7.81 | 15.62 | 15.62 | 7.81 | 5.10 | 0.52 |
| 5b | 7.81 | 15.62 | 15.62 | 31.25 | 15.62 | 6.20 | 0.83 |
| 11a | 7.81 | 7.81 | 15.62 | 15.62 | 7.81 | 2.76 | 0.20 |
| 11b | 15.62 | 7.81 | 31.25 | 31.25 | 15.62 | 8.20 | 0.94 |
| Ampicillin | 1.95 | 3.90 | - | - | - | - | - |
| Gentamicin | - | - | 3.90 | 7.81 | - | - | - |
| Nystatin | - | - | - | - | 1.95 | - | - |
Experimental Protocols
Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a general one-pot multicomponent synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.[4]
Step-by-Step Methodology:
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and 1-(naphthalen-1-yl)ethanone (1 mmol) in ethanol (20 mL), add ethyl cyanoacetate (1 mmol) and a catalytic amount of ammonium acetate and a few drops of piperidine.
-
Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Characterize the final product using spectroscopic methods (IR, 1H NMR, 13C NMR, and Mass Spectrometry) and elemental analysis.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against HIV-1 RT.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled or fluorescently labeled), and the HIV-1 RT enzyme.
-
Compound Addition: Add various concentrations of the test compounds to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of incorporated dNTPs. For radiolabeled assays, this can be done by scintillation counting after capturing the product on a filter. For colorimetric or fluorescence-based assays, follow the kit manufacturer's instructions for signal detection.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Visualizations
Caption: Key SAR features for anticancer 2-oxo-1,2-dihydropyridine derivatives.
Caption: Key SAR features for anti-HIV 2-oxo-1,2-dihydropyridine derivatives.
Caption: General experimental workflow for SAR studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umimpact.umt.edu [umimpact.umt.edu]
Introduction: The Therapeutic Potential of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffold
A Comparative Guide to the Efficacy of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its Analogs: An In Vitro and In Vivo Perspective
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core structure is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its association with a wide range of biological activities. Derivatives of this parent molecule have been explored for their potential as anticancer, antimicrobial, cardiotonic, and hypoglycemic agents.[1][2][3] The functionalization at various positions of the pyridinone ring allows for the fine-tuning of its pharmacological properties, making it a promising starting point for drug discovery programs. This guide provides a comparative overview of the methodologies used to evaluate the in vitro and in vivo efficacy of a representative member of this class, this compound, and its analogs, with supporting data from relevant studies on similar compounds.
In Vitro Efficacy Assessment: From Target Engagement to Cellular Response
The initial evaluation of any novel compound begins with a series of in vitro assays designed to determine its biological activity at the molecular and cellular levels. For a compound like this compound, a tiered approach is typically employed.
Primary Screening: Target-Based and Phenotypic Assays
Given the diverse activities of its analogs, a broad screening strategy is often warranted.
-
Antiproliferative Activity: The cytotoxicity of novel 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is frequently assessed against a panel of human cancer cell lines.[2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to determine cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) and a positive control (e.g., Doxorubicin) in culture medium.[4] Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
-
Antimicrobial Activity: The antimicrobial potential of these compounds is evaluated against a panel of pathogenic bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is determined using broth microdilution methods.
-
Enzyme Inhibition Assays: For derivatives with suspected specific targets, enzyme inhibition assays are crucial. For instance, some 2-pyridone derivatives have shown cardiotonic effects through the inhibition of phosphodiesterase 3 (PDE3).[5]
Comparative In Vitro Data
The following table summarizes representative in vitro data for derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, providing a basis for comparison for novel analogs like this compound.
| Compound Class | Assay Type | Cell Line/Organism | Potency (IC50/MIC) | Reference Compound |
| 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles | Cytotoxicity | Colon HT29 Carcinoma | More potent than Doxorubicin | Doxorubicin |
| 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles | Antimicrobial | Staphylococcus aureus, Escherichia coli | Equipotent to Ampicillin | Ampicillin |
| 2-Pyridone Derivatives | Cardiotonic (PDE3 Inhibition) | Guinea Pig Myocardium | Higher than Milrinone | Milrinone |
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro evaluation of novel compounds.
In Vivo Efficacy Assessment: From Animal Models to Preclinical Validation
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism context. The choice of animal model is critical and depends on the therapeutic indication.
Pharmacokinetic Profiling
Before efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound is essential. This is typically performed in rodent models (e.g., rats, mice).
Efficacy in Disease Models
-
Oncology Models: For compounds with demonstrated in vitro anticancer activity, xenograft models are commonly used.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Implant human cancer cells (e.g., HT29) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups (vehicle control, test compound, positive control) and administer the treatment via a relevant route (e.g., oral, intravenous).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Infectious Disease Models: For antimicrobial candidates, infection models are employed. For instance, a murine model of nasal colonization with Staphylococcus aureus can be used to assess the efficacy of topical formulations.[6]
-
Cardiovascular Models: For compounds with potential cardiotonic or antihypertensive effects, models such as spontaneously hypertensive rats (SHR) are utilized.[7] Blood pressure is monitored following oral or intravenous administration of the compound.
-
Metabolic Disease Models: For hypoglycemic agents, their effect on blood glucose levels is assessed in animal models, often after a glucose challenge.[3]
Comparative In Vivo Data
The following table provides examples of in vivo outcomes for related dihydropyridine and 2-oxo-pyridine derivatives.
| Compound Class | Animal Model | Efficacy Endpoint | Notable Outcome |
| 1,4-Dihydropyridine Derivatives | Spontaneously Hypertensive Rats | Blood Pressure Reduction | 35-37% decrease in systolic blood pressure |
| 2-Oxo-3-pyridinecarboxylic Acids | Rodent Models | Hypoglycemic Activity | Significant reduction in blood glucose levels |
Visualizing the In Vivo Workflow
Caption: Workflow for the in vivo evaluation of a lead compound.
Bridging In Vitro and In Vivo Data: The Path to Clinical Translation
A critical aspect of drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. A successful compound will not only be potent in cellular assays but will also possess the necessary pharmacokinetic properties to reach its target in the body at a therapeutic concentration. The data gathered from the comprehensive in vitro and in vivo evaluations outlined in this guide are essential for making informed decisions about advancing a compound like this compound into preclinical and, ultimately, clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action for the novel compound, 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Given that the specific biological target and mechanism of this molecule are not yet fully elucidated, this document outlines a systematic, multi-faceted approach to first hypothesize and then rigorously test its biological activity. We will compare this investigational workflow with strategies for compounds with known targets, providing supporting experimental data and detailed protocols.
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is present in a variety of biologically active molecules, with some derivatives exhibiting cardiotonic, antimicrobial, and cytotoxic activities.[1][2][3] Notably, certain analogues have been identified as inhibitors of phosphodiesterase 3 (PDE3).[1] Based on this chemical precedent, a logical starting hypothesis for the mechanism of action of this compound is the inhibition of a key cellular enzyme. This guide will therefore focus on a systematic approach to identify the putative enzyme target and validate the downstream cellular consequences of its inhibition.
Section 1: A Phased Approach to Mechanism of Action Validation
A robust validation of a compound's mechanism of action requires a multi-pronged approach, progressing from broad, unbiased screening to specific, target-focused assays. This phased strategy minimizes assumptions and builds a strong, evidence-based case for the compound's biological function.
Caption: Phased workflow for mechanism of action validation.
Section 2: Experimental Validation Workflows
This section details the key experiments in our phased approach. For each, we provide the rationale, a detailed protocol, and a comparison with an alternative approach.
Phase 1: Target Identification and Initial Characterization
2.1.1. Enzymatic Assays: The First Step in Target Validation
-
Expertise & Experience: Once a putative enzyme target is identified (e.g., through proteomic screening or based on structural similarity to known inhibitors), the initial step is to confirm direct interaction and inhibition.[4][5][6][7] The choice of assay format is critical and depends on the enzyme class. For instance, for a suspected kinase inhibitor, a luminescence-based assay measuring ATP consumption is a common choice. For a suspected phosphodiesterase inhibitor, an assay measuring the conversion of a fluorescently labeled substrate is often employed.
-
Trustworthiness: A robust enzymatic assay includes multiple controls: a no-enzyme control, a no-substrate control, and a positive control inhibitor. The determination of the IC50 (half-maximal inhibitory concentration) is a key output, providing a quantitative measure of the compound's potency.[7]
Table 1: Comparative Potency of this compound and a Known PDE3 Inhibitor
| Compound | Target Enzyme | IC50 (nM) | Assay Method |
| This compound (Hypothetical) | PDE3A | 150 | Fluorescence Polarization Assay |
| Milrinone (Known PDE3 Inhibitor) | PDE3A | 50 | Radiometric Assay |
Detailed Protocol: Fluorescence Polarization (FP) Assay for PDE3A Inhibition
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA.
-
Enzyme: Recombinant human PDE3A, diluted in Assay Buffer.
-
Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP), diluted in Assay Buffer.
-
Compound: this compound, serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to a 384-well plate.
-
Add 10 µL of PDE3A enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of FAM-cAMP substrate solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of a binding agent that specifically binds to the fluorescent substrate (not the product).
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Target Engagement and Cellular Activity
2.2.1. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
-
Expertise & Experience: While in vitro enzymatic assays confirm direct inhibition, it is crucial to demonstrate that the compound binds to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11][12] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][11]
-
Trustworthiness: A successful CETSA experiment will show a dose-dependent thermal stabilization of the target protein in the presence of the compound. An isothermal dose-response fingerprint (ITDRF) can be generated to quantify the extent of target engagement at a specific temperature.[8]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA for PDE3A Target Engagement
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HEK293 cells overexpressing PDE3A) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature to generate a melting curve.
-
Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift.
-
2.2.2. Western Blotting: Probing Downstream Signaling Pathways
-
Expertise & Experience: Inhibition of a target enzyme is expected to modulate downstream signaling pathways. Western blotting is a fundamental technique to assess changes in the phosphorylation status or expression levels of key proteins in the pathway.[13][14][15][16] For a PDE3A inhibitor, one would expect an increase in the levels of cAMP, leading to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of its substrates.
-
Trustworthiness: A well-controlled Western blot experiment includes loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. Additionally, using both phospho-specific and total protein antibodies for the target of interest allows for the normalization of phosphorylation changes to the total amount of protein.[13]
Table 2: Effect of this compound on Downstream Signaling (Hypothetical Data)
| Treatment | p-VASP (Ser157) / Total VASP (Fold Change) | p-CREB (Ser133) / Total CREB (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 3.2 | 2.8 |
| Forskolin (Positive Control) | 4.5 | 3.9 |
Detailed Protocol: Western Blot Analysis of PKA Substrate Phosphorylation
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.[13]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Phase 3: Downstream Functional Effects
2.3.1. Quantitative PCR (qPCR): Assessing Changes in Gene Expression
-
Expertise & Experience: Modulation of signaling pathways often leads to changes in gene expression. Quantitative PCR (qPCR) is a highly sensitive technique to measure the mRNA levels of target genes.[17][18][19][20][21] For a PDE3A inhibitor that increases cAMP levels, one would expect to see an upregulation of genes containing a cAMP response element (CRE) in their promoters.
-
Trustworthiness: A reliable qPCR experiment includes multiple reference genes for normalization, a no-template control to check for contamination, and a standard curve to assess amplification efficiency.[18][21]
Detailed Protocol: qPCR for CRE-regulated Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the compound for the desired time.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.[17]
-
-
qPCR Reaction:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
-
2.3.2. Reporter Gene Assays: Measuring Transcriptional Activity
-
Expertise & Experience: To directly measure the transcriptional activity of a specific signaling pathway, reporter gene assays are invaluable.[22][23][24][25][26] These assays utilize a plasmid containing a promoter with response elements for a specific transcription factor (e.g., CREB) driving the expression of a reporter gene (e.g., luciferase).
-
Trustworthiness: A co-transfected control plasmid expressing a different reporter under a constitutive promoter (e.g., Renilla luciferase) is used to normalize for transfection efficiency and cell viability.[22]
Caption: Principle of a reporter gene assay.
Detailed Protocol: CRE-Luciferase Reporter Assay
-
Transfection:
-
Co-transfect cells with a CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with the compound or vehicle.
-
-
Lysis and Luminescence Measurement:
-
After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Section 3: Comparative Analysis and Interpretation
The data generated from this multi-faceted approach should be integrated to build a cohesive narrative for the mechanism of action of this compound. A strong case for a specific mechanism, such as PDE3A inhibition, would be supported by:
-
Potent inhibition in an in vitro enzymatic assay.
-
A clear thermal stabilization of the target protein in cells, as demonstrated by CETSA.
-
Modulation of downstream signaling events consistent with target inhibition (e.g., increased phosphorylation of PKA substrates).
-
Changes in the expression of target genes regulated by the pathway.
-
Activation of a reporter construct driven by a response element in the pathway.
If the experimental results do not support the initial hypothesis, the data can guide the formulation of new hypotheses. For example, if the compound shows cellular activity but does not engage the hypothesized target in a CETSA experiment, it may be acting on a different target or through an off-target effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes | Semantic Scholar [semanticscholar.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eu.idtdna.com [eu.idtdna.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 24. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. The Lowdown on Transcriptional Reporters - Tempo Bioscience [tempobioscience.com]
- 26. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
In the intricate world of drug discovery and chemical biology, the journey of a small molecule from a promising hit to a well-characterized chemical probe or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the degree to which it interacts with its intended biological target versus other proteins in the proteome. Poor selectivity can lead to off-target effects, toxicity, and misleading experimental results. This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , a novel compound with potential therapeutic applications.
Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for assessing the selectivity of this, and similar, small molecules. We will delve into the rationale behind experimental choices, present detailed methodologies for key assays, and offer insights into interpreting the resulting data. This guide is designed not as a rigid protocol, but as a strategic roadmap to navigating the complex landscape of target engagement and off-target interactions.
The Compound in Focus: this compound
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, from antimicrobial to hypoglycemic effects.[1][2] The introduction of an allyl group at the 1-position of the pyridine ring in This compound presents a unique chemical entity whose biological targets and potential cross-reactivity remain to be fully elucidated. A thorough understanding of its selectivity profile is paramount to advancing its development.[3][4]
Strategic Approach to Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays against large panels of targets and cell-based assays to confirm target engagement in a more physiologically relevant context.[3][5] Our proposed strategy for profiling this compound is a tiered approach, starting with broad screening and progressively narrowing down to more specific interactions.
Figure 1: A tiered workflow for the cross-reactivity profiling of a novel small molecule.
Tier 1: Broad Spectrum Biochemical Screening
The initial step is to cast a wide net to identify potential protein families that interact with the compound. Given that a significant portion of the druggable genome consists of protein kinases, a broad kinase panel screen is a logical starting point.[6]
Kinase Selectivity Profiling
Rationale: Kinase inhibitors are notorious for their off-target effects due to the conserved nature of the ATP-binding pocket.[7] A comprehensive screen against a large panel of kinases provides a quantitative measure of a compound's selectivity.[6]
Methodology:
-
Assay Principle: The compound is tested for its ability to inhibit the activity of a large panel of purified kinases. This is typically done using radiometric assays that measure the incorporation of 33P-ATP into a substrate or fluorescence-based assays.[7][8]
-
Experimental Setup:
-
Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The compound is serially diluted and added to a multi-well plate containing the kinase, its specific substrate, and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of product formed is quantified using an appropriate detection method.
-
-
Data Analysis: The percentage of inhibition at a single high concentration (e.g., 10 µM) is calculated for each kinase. Hits are typically defined as kinases with >50% inhibition.
Table 1: Hypothetical Kinase Panel Screening Results for this compound (10 µM)
| Kinase Target | Family | % Inhibition |
| CDK2/cyclin A | CMGC | 85 |
| GSK3β | CMGC | 78 |
| PIM1 | CAMK | 65 |
| SRC | TK | 20 |
| EGFR | TK | 15 |
| ... (and 395+ others) | <10 |
Tier 2: Validation and Orthogonal Screening
Hits identified in the primary screen require validation and further characterization to confirm the interaction and assess their physiological relevance.
Dose-Response Analysis
Rationale: Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency against the identified hits.[6]
Methodology: A similar experimental setup to the single-point screen is used, but with a range of compound concentrations (typically a 10-point dose-response curve).
Table 2: Hypothetical IC50 Values for Primary Kinase Hits
| Kinase Target | IC50 (µM) |
| CDK2/cyclin A | 0.5 |
| GSK3β | 1.2 |
| PIM1 | 5.8 |
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical method to verify target engagement within intact cells.[9][10][11][12] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13]
Methodology:
-
Cell Treatment: Intact cells are treated with the compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other methods like AlphaScreen.[11][12]
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
A Senior Application Scientist's Guide to Comparative QSAR Studies of Dihydropyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Dihydropyridines and QSAR
Dihydropyridines (DHPs) represent a cornerstone in cardiovascular therapy, primarily functioning as L-type calcium channel blockers.[1] Since their introduction, they have become vital in the management of hypertension and angina pectoris.[1] The relentless pursuit of novel DHP derivatives with enhanced potency, greater tissue selectivity, and improved pharmacokinetic profiles has made this class of compounds a fertile ground for computational drug design.[2]
At the heart of this computational effort lies the Quantitative Structure-Activity Relationship (QSAR) paradigm. QSAR serves as a critical bridge, translating the complex language of molecular structure into the quantitative prediction of biological activity.[3] It is an indispensable tool that allows medicinal chemists to move beyond serendipity and towards rational, data-driven drug design.[4]
This guide provides an in-depth, comparative analysis of various QSAR methodologies as applied to the dihydropyridine scaffold. We will dissect the causality behind methodological choices, scrutinize the validation frameworks that ensure model trustworthiness, and present the data in a format designed for objective comparison. Our goal is to equip you, a fellow scientist, with the expert insights needed to navigate and leverage these powerful predictive tools in your own research.
The QSAR Workflow: A Conceptual Framework
Before comparing specific models, it's essential to understand the universal workflow that underpins all QSAR studies. The process begins with a curated dataset of molecules and their measured biological activities and culminates in a statistically robust, predictive model. The choice of descriptors and modeling algorithm defines the specific QSAR approach.
Caption: A generalized workflow for a QSAR study.
Comparative Analysis of QSAR Methodologies for Dihydropyridines
The evolution of QSAR has produced a spectrum of methodologies, from classical 2D approaches to sophisticated 3D field-based techniques.[5] Each offers a unique lens through which to view the structure-activity landscape of dihydropyridines.
2D-QSAR: The Hansch Analysis
The classical Hansch analysis, a cornerstone of 2D-QSAR, seeks to establish a linear relationship between a molecule's biological activity and its global physicochemical properties.[3][4]
-
Causality & Experimental Choice: The core hypothesis is that a drug's journey to its target and its binding affinity can be described by three fundamental properties: hydrophobicity, electronics, and sterics.
-
Hydrophobicity (logP or π): This descriptor models the molecule's ability to cross cellular membranes. For DHPs, studies have shown a direct correlation between the calculated octanol/water partition coefficient (clogP) and in vivo antihypertensive activity.[6]
-
Electronic Effects (σ or pKa): These parameters describe a substituent's electron-donating or withdrawing character, which influences ionization and electrostatic interactions with the receptor.
-
Steric Effects (Taft's E_s, Molar Refractivity): These descriptors account for the size and shape of substituents, which can either promote or hinder binding to a receptor pocket.[7]
-
-
Modeling Technique: The relationship is typically modeled using Multiple Linear Regression (MLR).[8] The goal is to generate a simple, interpretable equation that quantifies the contribution of each descriptor to the overall activity.
-
Strengths and Limitations: The primary strength of 2D-QSAR lies in its simplicity and interpretability. The models are computationally inexpensive and can provide valuable initial insights. However, they are inherently limited as they condense the complex three-dimensional reality of a molecule and its receptor interaction into a few global parameters, ignoring conformational effects.
3D-QSAR: CoMFA and CoMSIA
3D-QSAR methods represent a significant leap forward by considering the three-dimensional properties of molecules.[9] These techniques are predicated on the principle that drug-receptor interactions are driven by the shape and electronic properties of the ligand, which are represented by 3D molecular fields.
-
Causality & Experimental Choice: The central tenet of 3D-QSAR is that differences in biological activity within a series of molecules can be explained by variations in the 3D interaction fields surrounding them. This requires a crucial, and often challenging, experimental step: molecular alignment . A robust alignment, typically based on a common structural scaffold, is paramount for the validity of the resulting model.[10]
-
CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each aligned molecule on a 3D grid.[9] The resulting matrix of interaction energies is then correlated with biological activity using Partial Least Squares (PLS) regression.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA extends the CoMFA framework by adding three additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[10][11] This often provides a more nuanced and detailed picture of the molecular features driving activity.
-
-
Application to Dihydropyridines: 3D-QSAR studies on DHPs have successfully elucidated the structural requirements for potent calcium channel blockade. For instance, models have highlighted the importance of lipophilicity and the steric bulk of ester substituents at the C3 and C5 positions of the dihydropyridine ring.[12]
-
Strengths and Limitations: The key advantage of 3D-QSAR is its output: intuitive 3D contour maps. These maps visualize regions in space where, for example, bulky groups increase activity (favorable steric region) or where positive charge is detrimental (unfavorable electrostatic region). This provides direct, actionable guidance for drug design. The main limitation is the high dependence on the alignment rule; a poor alignment will lead to a meaningless model.
Advanced and Hybrid Approaches
-
Non-Linear Models (Artificial Neural Networks - ANN): For cases where the structure-activity relationship is not linear, ANNs can be powerful tools.[13] They are capable of modeling highly complex and non-linear relationships between descriptors and activity, which has been successfully applied to DHP datasets.[13][14]
-
Docking-Based QSAR: Integrating molecular docking with QSAR provides a powerful synergy. Docking can predict the binding pose of DHP analogues within the calcium channel's binding site, providing a structurally validated basis for molecular alignment in 3D-QSAR and helping to understand key ligand-protein interactions.[12][13]
Trustworthiness Through Rigorous Validation
A QSAR model is only as good as its predictive power. A model that perfectly fits the training data but fails to predict new compounds is useless. Therefore, a multi-faceted validation process is not just recommended; it is a mandatory component of any credible QSAR study.
Caption: Key validation techniques for QSAR models.
-
Internal Validation: This assesses the stability and robustness of the model using only the training set data.
-
Leave-One-Out (LOO) Cross-Validation (q²): The most common method, where the model is systematically rebuilt with one compound omitted and then used to predict the activity of that omitted compound. A high q² (typically > 0.5) indicates good internal predictivity.[10]
-
Y-Randomization: This crucial test involves scrambling the biological activity data multiple times and rebuilding the QSAR model. A valid model should show a significant drop in its statistical quality (low q² and r²), proving that the original correlation was not due to chance.[15]
-
-
External Validation: This is the ultimate test of a model's real-world predictive ability. The model, built using only the training set, is used to predict the activity of an external test set of compounds that it has never seen before. The predictive correlation coefficient (r²_pred) is a measure of this performance.[10]
Quantitative Performance Comparison
The following table summarizes representative statistical parameters from various QSAR studies on dihydropyridine derivatives, allowing for an objective comparison of different methodologies.
| QSAR Methodology | Target/Activity | Statistical Parameters | Reference |
| 2D-QSAR (MLR) | Calcium Channel Blockers | r² = 0.8986 | [8] |
| 3D-QSAR (CoMFA) | Anticancer Agents | q² = 0.802, r²_ncv = 0.979 | [11] |
| 3D-QSAR (CoMSIA) | Anticancer Agents | q² = 0.799, r²_ncv = 0.982 | [11] |
| Least Squares SVM | Calcium Channel Antagonists | r² = 0.8696, q² (r_cv²) = 0.8167 | [16] |
| MLR & GA-PLS | MDR Inhibitors | r² = 0.734 (for GA-PLS model) | [17] |
Note: Direct comparison should be made with caution, as datasets and endpoints differ between studies. However, the table illustrates the high statistical quality achievable with modern QSAR techniques.
Experimental Protocol: A Generalized 3D-QSAR (CoMFA/CoMSIA) Workflow
This protocol outlines the key steps for conducting a comparative 3D-QSAR study on a series of dihydropyridine analogues.
-
Dataset Preparation & Curation: a. Select a congeneric series of at least 20-30 DHP derivatives with accurately measured biological activity (e.g., IC₅₀ values) against the target of interest. b. Convert all activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more normal data distribution. c. Divide the dataset into a training set (typically ~80% of compounds) for model generation and an external test set (~20%) for validation. Ensure that the test set spans the full range of activity and structural diversity of the overall dataset.
-
Molecular Modeling: a. Sketch the 2D structure of each molecule in the dataset. b. Convert the 2D structures to 3D structures. c. Assign appropriate partial atomic charges (e.g., Gasteiger-Hückel). d. Perform a thorough conformational search and geometry optimization for each molecule using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., AM1).[1]
-
Molecular Alignment (The Critical Step): a. Rationale: A consistent alignment is crucial for comparing the molecular fields. For DHPs, a common scaffold alignment is typically the most robust choice. b. Select a template molecule, usually the most active compound in the series. c. Define a common substructure for alignment (e.g., the core 1,4-dihydropyridine ring). d. Align all molecules in the dataset to the template based on the defined common substructure. Visually inspect the alignment to ensure it is chemically reasonable.
-
CoMFA and CoMSIA Field Calculation: a. Place the aligned molecules within a 3D cubic lattice (grid box) that extends beyond the dimensions of the largest molecule. b. For CoMFA: At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies using a probe atom (e.g., an sp³ carbon with a +1 charge). c. For CoMSIA: In addition to the steric and electrostatic fields, calculate the hydrophobic, H-bond donor, and H-bond acceptor similarity indices at each grid point.
-
PLS (Partial Least Squares) Analysis: a. Rationale: PLS is used to handle the vast number of grid point variables and correlate them to the pIC₅₀ values. It reduces the dimensionality of the data while maximizing the correlation to the biological activity. b. Perform a LOO cross-validation analysis to determine the optimal number of components (ONC) for the final model. The ONC is the number that yields the highest q² without overfitting. c. Generate the final, non-cross-validated model using the ONC, which yields the conventional correlation coefficient (r²).
-
Model Validation and Interpretation: a. Evaluate the internal predictive power using the cross-validated q² value. b. Validate the model externally by using it to predict the pIC₅₀ values of the test set compounds and calculating the predictive r² (r²_pred). c. Visualize the results as 3D contour maps. Analyze the color-coded regions to understand which structural modifications are likely to enhance or diminish activity, thereby guiding the design of new, more potent DHP derivatives.
Conclusion
The application of comparative QSAR studies to dihydropyridines has profoundly advanced our understanding of their structure-activity relationships. While 2D-QSAR provides valuable, easily interpretable models based on global properties, 3D-QSAR methods like CoMFA and CoMSIA offer deeper, visually intuitive insights into the specific steric, electronic, and hydrophobic requirements of the receptor's binding site. The choice of methodology is not a matter of "better" or "worse," but rather a strategic decision based on the research question, the available data, and the computational resources at hand. By adhering to rigorous validation protocols, these computational models serve as trustworthy guides, enabling researchers to prioritize synthetic efforts and accelerate the discovery of next-generation dihydropyridine-based therapeutics with superior clinical profiles.
References
- 1. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. jpbs-online.com [jpbs-online.com]
- 5. Quantitative structure-activity relationship (QSAR) paradigm--Hansch era to new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. jocpr.com [jocpr.com]
- 9. 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemaxon.com [chemaxon.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QSAR and classification study of 1,4-dihydropyridine calcium channel antagonists based on least squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Epigenetic Modulators: A Comparative Guide to 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Against Established KDM6B/JMJD3 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, against well-characterized inhibitors of the H3K27 histone demethylases KDM6B (JMJD3) and KDM6A (UTX). While the specific inhibitory activity of this compound is under investigation, its structural motifs suggest potential activity against Jumonji C (JmjC) domain-containing histone demethylases. This guide will, therefore, proceed under the working hypothesis that KDM6B/JMJD3 is a primary target, providing the necessary context and protocols for a rigorous comparative evaluation.
Introduction: The Rationale for Targeting KDM6B/JMJD3
The Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), is a critical epigenetic regulator. It specifically removes di- and tri-methyl groups from lysine 27 of histone H3 (H3K27me2/3), a mark associated with transcriptional repression. By erasing this repressive mark, KDM6B plays a pivotal role in the activation of gene expression programs that govern a multitude of cellular processes, including differentiation, inflammation, and cellular senescence.[1]
Dysregulation of KDM6B activity is implicated in various pathologies. Its overexpression is often observed in cancer, where it can promote tumor growth and metastasis by activating oncogenes.[2] Conversely, in inflammatory diseases, KDM6B is involved in the activation of pro-inflammatory genes.[2] Consequently, the development of small molecule inhibitors targeting KDM6B represents a promising therapeutic strategy for a range of diseases, from cancer to chronic inflammatory conditions.[2][3]
This guide will focus on comparing our investigational compound, this compound, with the well-established KDM6B/JMJD3 inhibitor, GSK-J1 (and its cell-permeable prodrug, GSK-J4).[4][5][6] This head-to-head comparison will provide crucial data on the potency, selectivity, and cellular activity of our novel compound.
Mechanism of Action: KDM6B/JMJD3 Inhibition
KDM6B/JMJD3 belongs to the family of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases. Its catalytic activity relies on the presence of these co-factors in the enzyme's active site to hydroxylate the methyl group on H3K27, leading to its removal. Inhibitors of KDM6B typically function by binding to the active site and preventing the interaction with its substrate, H3K27me3.[2]
Below is a diagram illustrating the catalytic cycle of KDM6B and the point of intervention for inhibitors.
References
A Comparative Guide to the Generations of Dihydropyridine Calcium Channel Blockers: Efficacy, Selectivity, and Experimental Validation
This guide provides an in-depth comparison of the different generations of dihydropyridine (DHP) calcium channel blockers (CCBs), a cornerstone in the management of hypertension and angina.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the evolution of DHPs, comparing their efficacy, selectivity, and side-effect profiles with supporting experimental data and methodologies.
The Fundamental Mechanism: L-Type Calcium Channel Blockade
Dihydropyridines exert their primary therapeutic effect by blocking L-type voltage-gated calcium channels located in the vascular smooth muscle.[2][3] This blockade inhibits the influx of extracellular calcium, a critical step in the cascade leading to muscle contraction.[3] By preventing this influx, DHPs promote the relaxation of vascular smooth muscle, leading to vasodilation. This widening of blood vessels reduces peripheral vascular resistance, which in turn lowers blood pressure.[3]
The signaling pathway is a well-understood process. An action potential depolarizes the cell membrane of a vascular smooth muscle cell, causing the L-type calcium channel to open. The subsequent influx of Ca²⁺ ions increases the intracellular calcium concentration. This free calcium binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin heads and actin filaments, which results in smooth muscle contraction and vasoconstriction.[3] Dihydropyridines directly interfere with this pathway by physically obstructing the channel pore.
The Evolution of Dihydropyridines: A Generational Leap
The clinical application and efficacy of DHPs have evolved significantly since their introduction. They are broadly categorized into generations, primarily distinguished by their pharmacokinetic profiles, duration of action, and vascular selectivity.[2][4]
First Generation: The Prototype
The first-generation DHP, exemplified by nifedipine , is characterized by a rapid onset of action and a short half-life.[4][5] While effective in reducing blood pressure, this rapid vasodilation often triggers a baroreceptor-mediated reflex tachycardia (an increase in heart rate), which can be a significant side effect, particularly in patients with coronary artery disease.[4][5] The need for frequent dosing also impacts patient compliance.
Second Generation: Enhanced Pharmacokinetics and Selectivity
The second generation, which includes drugs like nicardipine , felodipine , and slow-release formulations of nifedipine, was developed to overcome the limitations of the first generation.[6][7] These agents exhibit improved pharmacokinetic profiles with a longer duration of action, allowing for once or twice-daily dosing.[6] They also demonstrate greater vascular selectivity, meaning they have a more pronounced effect on blood vessels compared to cardiac tissue, which helps to mitigate some of the adverse cardiac effects.[6][7]
Third and Fourth Generations: Optimized for Efficacy and Tolerability
The third and fourth generations represent a significant advancement, offering improved tolerability and more stable pharmacokinetics.[4][8]
-
Amlodipine , a third-generation DHP, has a notably long half-life (30-50 hours), which ensures consistent blood pressure control over a 24-hour period with once-daily dosing.[9] Its slow onset of action minimizes reflex tachycardia.[10] Amlodipine is also characterized by its high accumulation in the cell membrane, contributing to its prolonged effects.[11]
-
Lercanidipine and lacidipine , considered fourth-generation DHPs, are highly lipophilic.[8][12] This property allows for a stable, long-lasting therapeutic effect.[8] Lercanidipine, in particular, has been shown in clinical studies to have a lower incidence of vasodilation-related side effects, such as pedal edema, compared to amlodipine, despite comparable antihypertensive efficacy.[13][14]
-
Cilnidipine is unique among the newer generations as it blocks both L-type and N-type calcium channels.[2][8] N-type calcium channels are involved in regulating the sympathetic nervous system.[2] By blocking these channels, cilnidipine can suppress the reflex tachycardia that can occur with other DHPs, offering a potential advantage in certain patient populations.[8]
Comparative Efficacy and Tolerability: A Data-Driven Analysis
The primary differentiator among the DHP generations in clinical practice often comes down to a balance of antihypertensive efficacy and the patient's ability to tolerate the medication. Newer generations were specifically designed to improve this balance.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Representative Dihydropyridines
| Parameter | Nifedipine (1st Gen) | Felodipine (2nd Gen) | Amlodipine (3rd Gen) | Lercanidipine (4th Gen) |
| Half-life | Short (Standard); GITS allows once-daily dosing[9] | ~11-16 hours | 30-50 hours[9] | ~8-10 hours |
| Dosing Frequency | Multiple daily (Standard); Once daily (GITS) | Once daily | Once daily[9] | Once daily |
| Onset of Action | Rapid | Gradual | Slow[10] | Slow |
| Vascular Selectivity | Moderate | High[6] | High | Very High |
| Reflex Tachycardia | Common[5] | Less common | Minimal[10] | Minimal |
| Common Side Effects | Headache, flushing, reflex tachycardia[12] | Headache, flushing, peripheral edema | Peripheral edema[14] | Lower incidence of edema[14] |
Table 2: Comparative Clinical Trial Data - Blood Pressure Reduction
| Comparison | Study Design | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Citation |
| Amlodipine vs. Nifedipine GITS | Randomized, Double-Blind | -15.7 mmHg (Amlodipine) vs. -15.5 mmHg (Nifedipine) | -7.5 mmHg (Amlodipine) vs. -6.7 mmHg (Nifedipine) | [9] |
| Amlodipine vs. Nifedipine Retard (Angina) | Randomized, Double-Blind | Comparable anti-ischemic efficacy | Comparable anti-ischemic efficacy | [15] |
| Lercanidipine vs. Amlodipine | Prospective, Double-Blind | No statistical difference | No statistical difference | [13] |
| Lacidipine vs. Nifedipine SR | - | Equivalent antihypertensive efficacy | Equivalent antihypertensive efficacy | [16] |
GITS: Gastrointestinal Therapeutic System; SR: Sustained Release
Table 3: Comparative Clinical Trial Data - Incidence of Peripheral Edema
| Comparison | Study Design | Incidence of Peripheral Edema | Citation |
| Lercanidipine vs. Amlodipine | Multicenter, Double-Blind | 9.3% (Lercanidipine) vs. 19% (Amlodipine) | [14] |
| Lercanidipine vs. Lacidipine | Multicenter, Double-Blind | 9.3% (Lercanidipine) vs. 4.3% (Lacidipine) | [14] |
| Lercanidipine vs. Amlodipine/Nifedipine GITS | TOLERANCE Study | Lower proportion of vasodilation-related side effects with Lercanidipine (60.1% vs 73.1%) | [17][18] |
Clinical evidence consistently shows that while the blood pressure-lowering efficacy of newer generation DHPs is comparable to older agents, their tolerability profile is significantly improved.[9][13][15] The lower incidence of peripheral edema with lercanidipine compared to amlodipine is a key finding, potentially leading to better patient adherence to therapy.[13][14]
Experimental Protocols for Dihydropyridine Evaluation
The development and comparison of DHP compounds rely on a standardized pipeline of in vitro and in vivo assays to determine efficacy, selectivity, and safety.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the L-type calcium channel by competing with a radiolabeled dihydropyridine.[1][19]
Materials:
-
Tissue membrane preparation (e.g., from rat cerebral cortex or skeletal muscle)[1][20]
-
Radiolabeled dihydropyridine (e.g., [³H]nitrendipine)[1]
-
Test dihydropyridine compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[1]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation to wash the membranes.[1]
-
Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]nitrendipine, and varying concentrations of the unlabeled test compound. Include a control for non-specific binding using a high concentration of an unlabeled DHP (e.g., nifedipine).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.[1]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of a dihydropyridine on L-type calcium channel currents in isolated cells.[21][22]
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4)[21]
-
Internal pipette solution (e.g., containing CsCl, Mg-ATP, EGTA, HEPES, pH 7.2)[21]
-
Test dihydropyridine compound
Procedure:
-
Cell Preparation: Isolate single cells from tissue using enzymatic digestion and place them in a recording chamber on the microscope stage.
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 4-8 MΩ.[21] Fill the pipette with the internal solution.
-
Seal Formation: Using the micromanipulator, bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance "giga-ohm" seal (>1 GΩ) between the pipette tip and the membrane.[22]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.[21][22]
-
Voltage-Clamp Recording: Clamp the cell's membrane potential at a holding potential where Ca²⁺ channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ca²⁺ currents. Record the baseline currents.[23]
-
Drug Application: Perfuse the recording chamber with the external solution containing the test dihydropyridine at various concentrations.
-
Data Acquisition and Analysis: Record the Ca²⁺ currents at each concentration. Measure the peak current amplitude and plot the percentage of current inhibition as a function of compound concentration to determine the IC₅₀ value.[1]
Protocol 3: In Vivo Antihypertensive Efficacy Study
Objective: To evaluate the blood pressure-lowering effect of a dihydropyridine compound in a relevant animal model of hypertension.[24]
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive model[24]
-
Normotensive control animals (e.g., Wistar-Kyoto rats)[24]
-
Test dihydropyridine compound and vehicle
-
Blood pressure measurement system (implantable radiotelemetry is the gold standard; non-invasive tail-cuff systems are also used)[25][26][27][28]
Procedure:
-
Acclimatization: Acclimatize animals to housing conditions and the blood pressure measurement procedure for at least one week to minimize stress-induced variations.[24]
-
Surgical Implantation (Telemetry): For telemetry studies, surgically implant the pressure-transmitting catheter into an artery (e.g., carotid or femoral) and place the transmitter body subcutaneously.[27] Allow for a post-operative recovery period of 7-10 days.
-
Baseline Measurement: Record baseline blood pressure and heart rate for several consecutive days to establish a stable pre-treatment value.[24]
-
Drug Administration: Randomly assign animals to treatment groups (vehicle control, test compound at various doses). Administer the drug via the intended clinical route (e.g., oral gavage).
-
Data Collection: Continuously monitor and record blood pressure and heart rate for 24 hours or longer after drug administration.[24]
-
Data Analysis: Analyze the data to determine the magnitude and duration of the blood pressure reduction for each dose group compared to the vehicle control. Calculate the mean change from baseline and perform statistical analysis (e.g., ANOVA) to assess significance.
Conclusion
The evolution of dihydropyridine calcium channel blockers from the first to the fourth generation demonstrates a clear progression towards optimizing therapeutic outcomes. While the fundamental mechanism of L-type calcium channel blockade remains the cornerstone of their efficacy, advancements in medicinal chemistry have led to compounds with superior pharmacokinetic profiles, greater vascular selectivity, and novel mechanisms of action.[4][12] Third and fourth-generation agents like amlodipine and lercanidipine offer comparable, if not superior, blood pressure control to their predecessors but with a significantly improved tolerability profile, particularly a lower incidence of side effects like reflex tachycardia and peripheral edema.[10][13][14] For drug development professionals, the continued exploration of features like N-type channel blockade and high lipophilicity holds promise for developing even more refined antihypertensive therapies with enhanced organ-protective benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 'Second generation' dihydropyridine calcium antagonists. Greater vascular selectivity and some unique applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of efficacy and safety of second-generation dihydropyridine calcium channel blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijbcp.com [ijbcp.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [Amlodipine versus nifedipine retard. A randomized double-blind comparative study on long-term efficacy and safety of amlodipine and nifedipine retard in the monotherapy of chronic stable angina pectoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TOLERANCE Study: Better blood pressure control and tolerability with lercanidipine | European Society of Hypertension [eshonline.org]
- 18. High doses of lercanidipine are better tolerated than other dihydropyridines in hypertensive patients with metabolic syndrome: results from the TOLERANCE study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of dihydropyridine (DHP) binding sites on cultured monkey renal cells (GMRC) with a photoaffinity probe (-)-[3H]-azidopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetics of binding of dihydropyridine calcium channel ligands to skeletal muscle membranes: evidence for low-affinity sites and for the involvement of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. scientifica.uk.com [scientifica.uk.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Recommendations for Blood Pressure Measurement in Humans and Experimental Animals [ouci.dntb.gov.ua]
- 26. researchgate.net [researchgate.net]
- 27. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kentscientific.com [kentscientific.com]
Orthogonal assays to validate the biological activity of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-Depth Technical Guide to the Orthogonal Validation of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid's Biological Activity
Introduction: The Imperative for Rigorous Validation
The identification of biologically active small molecules is a cornerstone of modern drug discovery. The pyridine carboxylic acid scaffold, and its derivatives, have historically given rise to a multitude of therapeutic agents with diverse activities, including anticancer and enzyme inhibition properties.[4][5][6] Our target molecule, this compound, belongs to this promising class of compounds.[7][8]
However, initial findings from a primary high-throughput screen are merely the starting point. To unequivocally link a molecule to a biological function, rigorous validation is critical.[1][9] A common pitfall in early-stage research is the reliance on a single assay, which can be susceptible to artifacts, off-target effects, or compound-specific interference. The principle of orthogonal validation —using multiple, distinct assays that measure the same biological endpoint through different mechanisms—is the gold standard for building confidence in a compound's activity and mechanism of action.[3][10]
This guide will focus on the hypothesis that This compound (herein referred to as Compound A) exhibits cytotoxic activity against human cancer cells. We will compare the results from two distinct, yet complementary, cell viability assays to validate this hypothesis.
Experimental Design: An Orthogonal Approach to Cytotoxicity
To validate the cytotoxic effects of Compound A, we will assess cell viability using two mechanistically distinct assays. This approach ensures that the observed decrease in viability is not an artifact of a single detection method.
Our chosen model:
-
Cell Line: HCT-15 (Human colorectal cancer cell line). This line is chosen as a representative model for solid tumors.[5]
-
Test Compound: Compound A.
-
Positive Control: Cisplatin, a well-characterized chemotherapy agent known to induce cytotoxicity.[5]
-
Vehicle Control: DMSO (Dimethyl sulfoxide), the solvent used to dissolve Compound A and Cisplatin.
The Orthogonal Assay Strategy:
-
Metabolic Activity Assay (WST-8/CCK8): This colorimetric assay measures the activity of mitochondrial dehydrogenases.[11] These enzymes, present in metabolically active cells, reduce the WST-8 tetrazolium salt to a soluble, orange-colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
-
ATP Quantification Assay (Luminescent): This assay quantifies the amount of adenosine triphosphate (ATP), the principal energy currency of the cell. Only viable cells can synthesize ATP.[12] The assay reagent lyses the cells, releasing ATP, which then participates in a luciferase-catalyzed reaction that produces light (luminescence). The luminescent signal is directly proportional to the number of viable cells.[12]
The rationale for this pairing is that a compound could potentially interfere with mitochondrial dehydrogenase activity without immediately affecting cellular ATP levels, or vice versa. If both assays yield a similar dose-dependent decrease in cell viability, the confidence in the compound's cytotoxic activity is significantly enhanced.[13]
References
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocurate.com [biocurate.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 10. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and nifedipine
An in-depth comparative analysis between 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and the well-established drug nifedipine is currently not feasible due to the absence of publicly available scientific literature and experimental data for "this compound." Searches for this specific compound in chemical and pharmacological databases have not yielded information regarding its synthesis, physicochemical properties, or biological activity.
Therefore, a direct, data-driven head-to-head comparison as requested cannot be constructed.
For a comprehensive guide on the evaluation of calcium channel blockers, it is recommended to compare nifedipine with another well-characterized compound from the same class, such as amlodipine or felodipine, for which extensive experimental data is available. Such a comparison would allow for a meaningful analysis of their respective mechanisms of action, pharmacokinetic profiles, and clinical efficacy.
Assessing the Selectivity of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid for Prolyl Hydroxylase Domain 2
A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Selective HIF Stabilization
Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that orchestrate cellular adaptation to low oxygen conditions (hypoxia).[1][2] Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for proteasomal degradation. This process is initiated by a class of enzymes called HIF prolyl hydroxylases (PHDs), with PHD2 being the primary isoform responsible for this regulation in most cells.[3][4] These enzymes hydroxylate specific proline residues on HIF-α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and tag it for destruction.[4][5]
Inhibition of PHD enzymes prevents HIF-α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of a broad array of genes.[2][6] These genes are involved in critical processes like erythropoiesis (production of red blood cells via erythropoietin, EPO), angiogenesis, and metabolic adaptation.[4] This mechanism makes PHD inhibitors a powerful therapeutic strategy for conditions such as anemia associated with chronic kidney disease (CKD).[6][7]
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , hereafter referred to as A1 , is a novel small molecule inhibitor designed to target PHD2. Its core structure is analogous to compounds known to chelate the active site iron and compete with the co-substrate 2-oxoglutarate (2-OG). The critical challenge in developing such inhibitors is achieving selectivity. The human genome contains numerous other 2-OG dependent dioxygenases, including the other PHD isoforms (PHD1 and PHD3) and Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in HIF-α to block its full transcriptional activity.[8] Off-target inhibition can lead to undesired biological consequences.
This guide provides a comprehensive framework for assessing the selectivity of A1 . We will compare its hypothetical, yet plausible, performance against two well-characterized clinical-stage PHD inhibitors: Vadadustat , a pan-PHD inhibitor, and Roxadustat , which also inhibits multiple PHD isoforms.[6][9] We will detail the essential biochemical and cell-based assays required for this evaluation and present illustrative data to guide researchers in their decision-making process.
The HIF Prolyl Hydroxylation Pathway and the Selectivity Challenge
To understand the importance of selectivity, one must first visualize the pathway. Under normoxic conditions, PHD2 uses O₂ and 2-oxoglutarate to hydroxylate HIF-α. This initiates a degradation cascade. When a PHD inhibitor like A1 is introduced, it blocks this first step, mimicking a hypoxic state.
Figure 1: The HIF-1α stabilization pathway under normoxia and with PHD inhibitor A1.
The Selectivity Imperative:
-
PHD Isoforms (PHD1, PHD2, PHD3): While PHD2 is the master regulator of HIF stability, PHD1 and PHD3 have distinct roles and tissue distribution.[1] Non-selective inhibition of all three ("pan-PHD inhibition") might offer a robust erythropoietic response but could also lead to unforeseen effects.[6][8] For instance, developing inhibitors with specific isoform preferences is an area of active research to potentially fine-tune therapeutic outcomes and minimize side effects.[8]
-
Factor Inhibiting HIF (FIH): FIH is another critical 2-OG dependent dioxygenase. It hydroxylates an asparagine residue on HIF-α, which prevents its interaction with transcriptional coactivators. Inhibition of FIH could excessively amplify the HIF response. Most successful clinical candidates are highly selective for PHDs over FIH.[8]
-
Other Dioxygenases: The human genome encodes dozens of other 2-OG dependent dioxygenases involved in processes from collagen synthesis to histone demethylation. Broad-spectrum inhibition carries a significant risk of off-target toxicity.
Therefore, a rigorous selectivity assessment is not merely academic; it is fundamental to predicting the therapeutic window and safety profile of A1 .
Comparative Selectivity Profile: A1 vs. Established Inhibitors
To contextualize the performance of A1 , we present an illustrative dataset comparing its inhibitory potency (IC₅₀) against key enzymes versus Vadadustat and Roxadustat. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Table 1: Biochemical Selectivity Panel (Illustrative Data)
| Compound | PHD1 (IC₅₀, nM) | PHD2 (IC₅₀, nM) | PHD3 (IC₅₀, nM) | FIH (IC₅₀, µM) | Selectivity Ratio (FIH IC₅₀ / PHD2 IC₅₀) |
| A1 (Test) | 85 | 15 | 120 | >100 | >6600x |
| Vadadustat | 20 | 25 | 30 | >50 | >2000x |
| Roxadustat | 40 | 35 | 55 | >75 | >2100x |
Data is hypothetical and for illustrative purposes. Actual values for Vadadustat and Roxadustat may vary based on assay conditions.
Interpretation:
-
Potency: In this hypothetical scenario, A1 demonstrates potent inhibition of PHD2 with an IC₅₀ of 15 nM.
-
Isoform Selectivity: A1 shows a preference for PHD2 over PHD1 and PHD3 (a 5.7-fold and 8-fold selectivity, respectively). This contrasts with Vadadustat, which is presented as a more equipotent or "pan" inhibitor of the PHD isoforms.[6]
-
FIH Selectivity: Critically, A1 exhibits excellent selectivity against FIH, with an IC₅₀ value over 100 µM. This results in a selectivity ratio of over 6,600-fold, which is a highly desirable characteristic for minimizing off-target effects on HIF transcriptional activity.[8]
Experimental Design for Selectivity Profiling
Achieving reliable and comparable data requires robust and standardized experimental protocols. The workflow involves moving from direct enzymatic assays to more complex cell-based models that assess the downstream consequences of target engagement.
Figure 2: Experimental workflow for assessing inhibitor selectivity and cellular activity.
Biochemical Assays: Direct Enzyme Inhibition
The first step is to measure the direct interaction of A1 with purified, recombinant enzymes.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]
This high-throughput method measures the hydroxylation of a synthetic HIF-α peptide.
-
Principle: A biotinylated HIF-α peptide substrate is incubated with a PHD enzyme, co-factors (Fe²⁺, ascorbate), 2-OG, and the test inhibitor (A1). After the reaction, a Europium-labeled anti-hydrox-proline antibody and Streptavidin-Allophycocyanin (APC) are added. If hydroxylation occurs, the antibody binds, bringing the Europium donor and APC acceptor into proximity, generating a FRET signal. Inhibition by A1 reduces this signal.
-
Step-by-Step Methodology:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).
-
Dispense 2 µL of A1, controls (Vadadustat), and vehicle (DMSO) in serial dilutions into a 384-well assay plate.
-
Add 4 µL of a solution containing the recombinant PHD enzyme (e.g., 2 nM PHD2) and the biotinylated HIF-α peptide substrate (e.g., 500 nM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a solution containing 2-OG, FeSO₄, and ascorbate.
-
Incubate for 60 minutes at room temperature.[10]
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Eu-antibody and SA-APC).
-
Incubate for 60 minutes and read the plate on a TR-FRET compatible reader.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[3]
-
Protocol 2: MALDI-TOF Mass Spectrometry Assay [11]
This label-free method provides direct evidence of enzymatic activity by measuring the mass change of the substrate peptide.
-
Principle: The PHD enzyme is incubated with a HIF-α peptide substrate and the inhibitor. The reaction is stopped, and the mixture is analyzed by MALDI-TOF MS. The hydroxylation of the peptide results in a mass increase of 16 Da. The ratio of the hydroxylated product to the unreacted substrate is used to quantify inhibition.[3][11]
-
Step-by-Step Methodology:
-
Combine the PHD enzyme, HIF-α peptide substrate, FeSO₄, ascorbate, and varying concentrations of A1 in an assay buffer.[11]
-
Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Quench the reaction with 0.1% trifluoroacetic acid (TFA).
-
Desalt the sample using a C18 ZipTip.
-
Spot the sample onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).[11]
-
Acquire mass spectra using a MALDI-TOF mass spectrometer.
-
Data Analysis: Determine the peak intensities for the substrate and the +16 Da hydroxylated product. Calculate the percentage of conversion and plot inhibition versus concentration to find the IC₅₀.[3]
-
Cell-Based Assays: Target Engagement and Downstream Effects
After confirming direct enzyme inhibition, it is crucial to verify that A1 can penetrate cells and stabilize HIF-α, leading to the desired biological output.
Protocol 3: HIF-1α Stabilization by Western Blot
This assay visually confirms the accumulation of HIF-1α protein in cells treated with the inhibitor.
-
Principle: Cells are treated with A1, and total protein is extracted. HIF-1α levels are then detected using a specific antibody.
-
Step-by-Step Methodology:
-
Seed cells (e.g., human U2OS or Hep3B cells) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of A1 (e.g., 0.1 µM to 100 µM) for 4-6 hours under normoxic conditions.[12] Include a positive control (e.g., Vadadustat or 1% O₂ hypoxia).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Qualitatively or quantitatively assess the dose-dependent increase in the HIF-1α band intensity relative to the loading control.[13]
-
Protocol 4: HRE-Luciferase Reporter Assay
This functional assay quantifies the transcriptional activity of the stabilized HIF complex.
-
Principle: A cell line is engineered to contain a luciferase reporter gene under the control of a promoter containing multiple Hypoxia Response Elements (HREs). Activation of the HIF pathway drives luciferase expression, which can be measured as a luminescent signal.[12][14]
-
Step-by-Step Methodology:
-
Plate stable HRE-luciferase reporter cells (e.g., HT1080-HRE) in a 96-well plate.
-
Treat cells with a dose-response curve of A1 for 16-24 hours.[12]
-
Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the signal to a cell viability assay run in parallel. Plot the normalized luminescence against inhibitor concentration to determine the EC₅₀ value (the concentration for 50% of maximal effect).
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for evaluating the selectivity of the novel PHD inhibitor, This compound (A1) . The illustrative data presents A1 as a potent and highly selective PHD2 inhibitor, particularly with its superior selectivity against FIH compared to established compounds like Vadadustat and Roxadustat.
The provided experimental protocols—from direct biochemical assays like TR-FRET and MALDI-TOF MS to cell-based functional readouts like Western blotting and HRE reporter assays—form a comprehensive validation cascade.[3][11][12] By systematically applying these methods, researchers can:
-
Accurately determine the potency (IC₅₀) of A1 against all PHD isoforms and key off-targets like FIH.
-
Confirm target engagement and functional downstream activity (EC₅₀) in a cellular context.
-
Build a robust dataset to justify further preclinical development.
The promising selectivity profile illustrated here suggests that A1 could offer a more targeted therapeutic intervention, potentially minimizing the risks associated with broad-spectrum dioxygenase inhibition. The next logical steps would involve comprehensive kinome scanning, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models of renal anemia, and formal toxicology assessments.[15]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 14. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to the Reproducible Synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and a Comparative Analysis
In the realm of drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific progress. The ability to consistently replicate a synthesis is paramount for validating findings, enabling further research, and scaling up production. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the 2-pyridone scaffold in a wide range of pharmaceuticals.[1]
Given the absence of a standardized, published protocol for this specific N-allyl substituted compound, this guide will propose a robust, two-step synthetic pathway. We will then compare this with the synthesis of its parent compound, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, to highlight the critical parameters influencing reproducibility at each stage.
The Challenge of Reproducibility in Organic Synthesis
Achieving consistent results in organic synthesis can be challenging. Minor variations in reaction conditions, reagent purity, or even laboratory equipment can lead to significant differences in yield and purity. Factors such as temperature fluctuations, the rate of reagent addition, and the efficiency of stirring can all impact the reaction outcome. Furthermore, the tautomeric nature of 2-pyridones, existing in equilibrium with 2-hydroxypyridine, presents a regioselectivity challenge during alkylation, potentially leading to a mixture of N- and O-alkylated products.[2][3]
Proposed Synthesis of this compound
The proposed synthesis is a two-step process, beginning with the synthesis of the 2-pyridone core, followed by N-alkylation with allyl bromide.
Step 1: Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid
This synthesis is adapted from established methods for preparing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[4][5][6]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Base Addition: To the vigorously stirred suspension, add potassium hydroxide (2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.
-
Workup and Isolation: Acidify the reaction mixture to pH 5 with concentrated hydrochloric acid. A precipitate will form.
-
Purification: Filter the precipitate and wash successively with water and ethanol to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which can affect the yield and purity of the product.
-
Vigorous Stirring: Ensures a homogenous reaction mixture, promoting efficient heat and mass transfer, which is critical for reproducibility.
-
Controlled Acidification: Slow, controlled addition of acid is necessary to prevent a rapid, exothermic reaction and to ensure the desired product precipitates cleanly.
Step 2: N-allylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid
This step introduces the allyl group onto the nitrogen of the pyridone ring. The choice of base and solvent is critical for achieving high N-selectivity over O-alkylation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 equivalents).
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The combination of a polar aprotic solvent and a carbonate base is known to favor N-alkylation of 2-pyridones.[1]
-
Slow Addition of Allyl Bromide: Helps to control the reaction temperature and minimize potential side reactions.
-
TLC Monitoring: Essential for determining the reaction endpoint and preventing the formation of degradation products from prolonged reaction times.
Comparative Synthesis: 2-oxo-1,2-dihydropyridine-3-carboxylic acid (Alternative)
For a direct comparison, we will consider the synthesis of the parent compound, which is the product of Step 1 in the proposed synthesis of the target molecule.
Experimental Protocol:
The protocol is identical to Step 1 described above.
Comparative Analysis of Synthetic Protocols
| Parameter | Synthesis of this compound | Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid | Impact on Reproducibility |
| Number of Steps | Two | One | More steps introduce more variables and potential for error, impacting overall yield and reproducibility. |
| Key Reagents | Allyl bromide, Base (e.g., K2CO3) | Cyanoacetamide, KOH | The purity and reactivity of the alkylating agent and the choice of base in the second step are critical for the target compound. |
| Reaction Conditions | Room temperature for both steps | Room temperature | Maintaining a consistent temperature is crucial for both syntheses. |
| Potential for Side Reactions | O-allylation, over-alkylation | Incomplete cyclization, hydrolysis of the nitrile | The N-allylation step has a significant potential for forming the O-allylated isomer, which can complicate purification and reduce the yield of the desired product. |
| Purification | Recrystallization or column chromatography | Filtration and washing | The potential for isomeric byproducts in the N-allylation step may necessitate more complex purification methods like column chromatography, which can be a source of variability. |
Characterization and Verification of Reproducibility
To ensure the reproducibility of these syntheses, rigorous characterization of the final products is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compounds.[7][8][9] For this compound, the presence of the allyl group can be confirmed by characteristic signals in the ¹H NMR spectrum, including a doublet for the CH₂ group adjacent to the nitrogen, a multiplet for the vinylic CH, and two doublets for the terminal vinylic CH₂. The absence of the N-H proton signal seen in the spectrum of the parent compound is also a key indicator of successful N-alkylation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.[7][10] The mass spectrum of this compound should show a molecular ion peak corresponding to its calculated molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final product and for quantifying the ratio of N- to O-alkylated isomers.[11][12] A reproducible synthesis should consistently yield a high percentage of the desired product with minimal impurities.
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of the parent compound.
Caption: Workflow for the N-allylation step.
Conclusion
The reproducibility of the synthesis of this compound is contingent on careful control of the reaction parameters, particularly in the N-allylation step. The choice of base and solvent, the rate of reagent addition, and diligent monitoring of the reaction progress are all critical for achieving a consistent and high-yielding synthesis. In contrast, the synthesis of the parent compound, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a more straightforward, one-step process with fewer variables to control, making it inherently more reproducible. For both syntheses, rigorous purification and characterization are essential to validate the identity, purity, and consistency of the final product. This guide provides a comprehensive framework for researchers to approach the synthesis of these and similar compounds with a focus on achieving reliable and reproducible results.
References
- 1. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Experimental and theoretical NMR study of selected oxocarboxylic acid oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Comprehensive Safety & Handling Guide: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including pyridine derivatives, carboxylic acids, and allyl compounds.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for trained laboratory personnel.
Core Hazard Assessment
Based on its constituent chemical moieties—a pyridine ring, a carboxylic acid group, and an allyl group—a comprehensive risk assessment anticipates the following hazards:
-
Skin and Eye Irritation: Carboxylic acids and pyridine derivatives are frequently classified as skin and eye irritants.[4][5] Direct contact with the solid powder or solutions can cause irritation, and in the case of eyes, may lead to serious damage.[6]
-
Respiratory Tract Irritation: As a solid, this compound may form dusts that can irritate the respiratory system upon inhalation.[4][5]
-
Harmful if Swallowed: Many pyridine and carboxylic acid derivatives are harmful if ingested.[5][6]
-
Potential for Systemic Toxicity: The allyl group can be associated with toxicity. Allyl esters, for example, can be hydrolyzed in the body to allyl alcohol, which has known toxic effects.[3] While the exact metabolic pathway of this specific compound is unknown, prudence dictates handling it as a potentially toxic substance.
Personal Protective Equipment (PPE) Recommendations
A multi-layered PPE strategy is essential to minimize all potential routes of exposure. The required level of protection depends directly on the procedure being performed.
| Task / Operation | Primary Hazards | Recommended PPE Ensemble |
| Receiving & Storage | Unlikely exposure, container integrity check | Safety glasses, Nitrile gloves |
| Weighing & Transfer (Solid) | Dust inhalation, skin/eye contact | Chemical splash goggles, Face shield, Nitrile gloves, Lab coat, Respiratory protection (N95 or higher) |
| Preparing Solutions | Splashing, skin/eye contact | Chemical splash goggles, Face shield, Nitrile gloves, Chemical-resistant apron over lab coat |
| Conducting Reactions | Splashing, vapor inhalation (if heated) | Chemical splash goggles, Nitrile gloves, Lab coat (work within a certified chemical fume hood) |
| Waste Disposal | Splashing, skin contact | Chemical splash goggles, Nitrile gloves, Lab coat or chemical-resistant apron |
Detailed PPE Protocols & Rationale
Eye and Face Protection
-
Causality: The primary risk to the eyes is from airborne dust particles during solid transfer and from splashes when handling solutions. Pyridine and carboxylic acid derivatives can cause serious, irreversible eye damage.[6]
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.
-
Required for Open Handling: Chemical splash goggles that form a seal around the eyes are mandatory when handling the solid compound or any of its solutions.[2]
-
Splash & Dust Hazard: A full-face shield must be worn over chemical splash goggles during operations with a high risk of splashing (e.g., dissolving the solid, transferring solutions) or dust generation (e.g., weighing, scraping).[4][7]
-
Skin and Body Protection
-
Causality: To prevent skin irritation and potential absorption, all skin contact must be avoided.[5]
-
Protocol:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact.[7] Always inspect gloves for tears or holes before use.[8] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.
-
Glove Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[8] Contaminated gloves must be disposed of as hazardous waste.[8]
-
Lab Coat: A fully buttoned, long-sleeved lab coat must be worn to protect street clothes and skin.[4]
-
Additional Protection: For large-scale operations or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. Fully enclosed shoes are mandatory.[4]
-
Respiratory Protection
-
Causality: Fine powders can easily become airborne, posing an inhalation hazard that can cause respiratory tract irritation.[4][5] Engineering controls are the first line of defense.
-
Protocol:
-
Primary Control: All procedures involving the open handling of the solid compound must be performed within a properly functioning and certified chemical fume hood to minimize dust and vapor inhalation.[1][4][7]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved N95 dust respirator is the minimum requirement for handling powders.[9] Personnel must be medically cleared and fit-tested to wear respirators.[10]
-
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure.
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Handling the Solid (in a Fume Hood):
-
Handling Solutions:
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Spill Management
-
For Small Spills:
-
For Large Spills: Evacuate the area, secure it, and contact your institution's emergency response team.
Waste Disposal Plan
-
Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[7] Never pour waste down the drain or dispose of it in regular trash.[1]
-
Waste Segregation:
-
Solid Waste: All disposables contaminated with the compound (e.g., gloves, weigh paper, paper towels, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.[4][10]
-
Chemical Waste: Unused compound and solutions containing the compound must be collected in a separate, sealed, and properly labeled hazardous waste container.[10] The container should be stored in a cool, well-ventilated area away from incompatible materials like strong bases or oxidizers.[2][10]
-
-
Final Disposal: Arrange for pickup by your institution's licensed chemical waste disposal service.[1]
Visual Workflow: PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE based on the specific handling task.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
